molecular formula C6H5ClN4O B1433768 2-Chloro-7-methyl-7H-purin-8(9H)-one CAS No. 1273315-19-7

2-Chloro-7-methyl-7H-purin-8(9H)-one

Cat. No.: B1433768
CAS No.: 1273315-19-7
M. Wt: 184.58 g/mol
InChI Key: CPAAEGXEHWCCPD-UHFFFAOYSA-N
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Description

2-Chloro-7-methyl-7H-purin-8(9H)-one (CAS 1273315-19-7) is a purine derivative of high interest in pharmaceutical and chemical research. This compound serves as a versatile and valuable synthetic intermediate or building block for the development of novel molecules, particularly in medicinal chemistry . With a molecular formula of C6H5ClN4O and a molecular weight of 184.58 g/mol , it features a chlorinated purine core that is amenable to further functionalization, for instance via nucleophilic substitution reactions, to create a diverse array of targeted compounds. Researchers utilize this chemical in exploratory studies to synthesize and evaluate new substances with potential biological activity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is supplied as a solid and should be stored as recommended. Please note that this compound is classified as hazardous. It poses health risks upon ingestion, in contact with skin, or if inhaled, as indicated by the hazard statements H301, H311, and H331 . Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all appropriate safety protocols, including the use of personal protective equipment.

Properties

IUPAC Name

2-chloro-7-methyl-9H-purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c1-11-3-2-8-5(7)9-4(3)10-6(11)12/h2H,1H3,(H,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAAEGXEHWCCPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN=C(N=C2NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-7-methyl-7H-purin-8(9H)-one: A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Purines in Oncology

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a multitude of synthetic drugs. Within this class, halogenated purines serve as versatile intermediates, enabling the synthesis of diverse compound libraries for therapeutic screening. 2-Chloro-7-methyl-7H-purin-8(9H)-one has emerged as a critical building block in the development of targeted cancer therapies, particularly for hematological malignancies such as Acute Myeloid Leukemia (AML). Its strategic importance lies in its utility as a precursor for 2,7,9-trisubstituted 8-oxopurines, a class of compounds that have shown promise as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4]

Mutations in the FLT3 gene are among the most common genetic alterations in AML, leading to constitutive activation of the kinase and uncontrolled cell proliferation.[1][5] The internal tandem duplication (ITD) of the juxtamembrane domain of FLT3 is particularly associated with a poor prognosis.[1] Consequently, the development of small molecule inhibitors targeting FLT3-ITD is a significant focus in oncology research. This guide provides a comprehensive overview of the known chemical properties, synthesis, and biological relevance of this compound, offering insights for its application in drug discovery and development.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from related compounds and its role as a synthetic intermediate. Commercial suppliers typically provide the compound as a solid, recommending refrigerated storage.[6]

PropertyValueReference
Molecular Formula C₆H₅ClN₄O[7]
Molecular Weight 184.58 g/mol [7]
CAS Number 1273315-19-7[7]
Physical Form Solid[8]
Storage Refrigerator[8]

For the closely related analog, 2-chloro-8-chloromethyl-7-methyl-purin-6(1H)-one , the following calculated properties are available:

PropertyValueReference
LogP (Octanol/Water Partition Coefficient) 0.567[2]
Log10 of Water Solubility -4.45 mol/L[2]
McGowan's Characteristic Volume 140.840 mL/mol[2]

These values for a structurally similar compound suggest that this compound is likely to have limited aqueous solubility and a preference for organic solvents.

Synthesis and Reactivity

The primary utility of this compound lies in its reactivity towards nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom at this position is activated by the electron-withdrawing nature of the purine ring system, making it a good leaving group for reactions with various nucleophiles.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

The following protocol is adapted from the synthesis of FLT3-ITD inhibitors and illustrates the use of this compound as a substrate in a Chan-Lam cross-coupling reaction, a common method for forming carbon-heteroatom bonds.[2][3][4]

Objective: To synthesize a 2-substituted-7-methyl-7H-purin-8(9H)-one derivative via reaction with a boronic acid.

Materials:

  • 2-Chloro-7-methyl-7,9-dihydro-8H-purin-8-one

  • Aryl or styryl boronic acid

  • Copper(I) sulfide (Cu₂S)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Acetonitrile (MeCN)

  • Celite

  • Hexane

  • Ethyl acetate (EtOAc)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • To a solution of 2-chloro-7-methyl-7,9-dihydro-8H-purin-8-one (0.10 mmol) in acetonitrile, add the desired boronic acid (0.20 mmol).

  • Add Cu₂S and TMEDA to the reaction mixture.

  • Stir the mixture at ambient temperature for 24 hours.

  • Upon completion of the reaction (monitored by TLC), load the crude mixture onto Celite.

  • Evaporate the solvent using a rotary evaporator.

  • Purify the residue by column chromatography using a suitable solvent system (e.g., 2:1 hexane/EtOAc) to yield the desired 2-substituted purin-8-one.

Causality Behind Experimental Choices:

  • Chan-Lam Coupling: This reaction is chosen over traditional nucleophilic aromatic substitution for its mild reaction conditions and tolerance of various functional groups, which is particularly useful when working with complex molecules in drug discovery.

  • Copper Catalyst: Copper (in the form of Cu₂S) is a common catalyst for Chan-Lam couplings, facilitating the formation of the C-N bond between the purine and the aryl/styryl group from the boronic acid.

  • TMEDA: This ligand coordinates to the copper catalyst, enhancing its solubility and reactivity.

  • Acetonitrile: A polar aprotic solvent that is suitable for this type of coupling reaction.

  • Celite: Used to adsorb the crude product and facilitate its transfer to the chromatography column.

  • Column Chromatography: A standard purification technique to isolate the desired product from unreacted starting materials and byproducts.

Biological Significance and Application in Drug Discovery

The primary significance of this compound is its role as a scaffold for the synthesis of potent and selective FLT3 kinase inhibitors.[2][3][4] Research has shown that derivatives synthesized from this intermediate can effectively inhibit the autophosphorylation of FLT3 kinase in AML cell lines, such as MV4-11, which are dependent on the constitutively active FLT3-ITD.[2][3][4]

Signaling Pathway Inhibition

The FLT3-ITD mutation leads to the constitutive activation of several downstream signaling pathways that promote cell survival and proliferation, including the STAT5, PI3K/Akt, and MAPK/ERK pathways.[1] The 2,7,9-trisubstituted 8-oxopurines derived from this compound have been shown to suppress the phosphorylation of key proteins in these pathways, such as STAT5 and ERK1/2.[2][3][4] This inhibition of downstream signaling ultimately leads to cell cycle arrest, typically in the G1 phase, and apoptosis in FLT3-dependent cancer cells.[2]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor PI3K PI3K FLT3->PI3K Activates RAS RAS FLT3->RAS Activates STAT5 STAT5 FLT3->STAT5 Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK1/2 MEK->ERK Activates ERK->Proliferation STAT5->Proliferation Purinone 2,7,9-Trisubstituted 8-Oxopurine (derived from 2-Chloro-7-methyl- 7H-purin-8(9H)-one) Purinone->FLT3 Inhibits Autophosphorylation

Caption: Inhibition of the FLT3-ITD signaling pathway by 2,7,9-trisubstituted 8-oxopurines.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of targeted therapeutics, particularly for AML. Its reactivity at the C2 position allows for the introduction of a wide range of substituents, leading to the generation of diverse compound libraries. The demonstrated success of its derivatives as potent FLT3-ITD inhibitors highlights the importance of this scaffold in modern drug discovery. Further research to fully characterize the physicochemical and biological properties of this key intermediate will undoubtedly facilitate the development of novel and more effective kinase inhibitors for the treatment of cancer and other diseases.

References

  • Levis, M. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions. Leukemia & Lymphoma, 2017, 58(9), 2027-2037.
  • Kryštof, V.; et al. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. International Journal of Molecular Sciences, 2022, 23(24), 16169.
  • ASH Clinical News. Which Inhibitor Should Be Used to Treat FLT3-Positive AML? Accessed January 19, 2026. [Link]

  • Kryštof, V.; et al. Synthesis and structural optimization of 2,7,9-trisubstituted purin-8-ones as FLT3-ITD inhibitors. bioRxiv, 2022.
  • Kryštof, V.; et al. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors.
  • University of Helsinki. New Study Maps Hidden Cell States Driving FLT3 Inhibitor Resistance in AML. Accessed January 19, 2026. [Link]

  • The AML Hub. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data. Accessed January 19, 2026. [Link]

  • Kryštof, V.; et al. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. PubMed, 2022.
  • Kiyoi, H.; et al. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science, 2020, 111(10), 3186-3195.
  • PubChemLite. 2-chloro-7-methyl-7h-purin-6-ol. Accessed January 19, 2026. [Link]

  • Radi, M.; et al. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 2021, 26(11), 3185.
  • Khan, I. A.

Sources

An In-Depth Technical Guide to the Synthesis of 2-Chloro-7-methyl-7H-purin-8(9H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 2-Chloro-7-methyl-7H-purin-8(9H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis detailed herein leverages a commercially available starting material and proceeds via a selective hydrolysis reaction. This document offers a detailed experimental protocol, mechanistic insights, and a discussion of the critical parameters that ensure a high yield and purity of the final product. The information presented is intended to empower researchers to confidently replicate and adapt this synthesis for their specific research and development needs.

Introduction: The Significance of Substituted Purinones

Purine analogues are a cornerstone of modern pharmacology, with applications ranging from antiviral to anticancer therapies[1]. The specific substitution pattern on the purine ring system dictates the molecule's biological activity. The target molecule, this compound, possesses a unique combination of functional groups that make it a valuable scaffold for further chemical elaboration. The presence of a chlorine atom at the 2-position provides a handle for subsequent cross-coupling reactions, while the 7-methyl group can influence the molecule's solubility and metabolic stability. The 8-oxo functionality is a common feature in many biologically active purines, contributing to their ability to interact with various enzymatic targets.

Retrosynthetic Analysis and Synthetic Strategy

A logical and efficient synthesis of this compound begins with a retrosynthetic analysis to identify a readily accessible starting material. A key disconnection reveals that the target molecule can be derived from a precursor already possessing the 2-chloro and 7-methyl functionalities. This leads to the identification of 2,6-Dichloro-7-methylpurine as an ideal starting material. This compound is commercially available, which significantly streamlines the synthetic process by eliminating the need for a multi-step de novo purine synthesis[2][3][4].

The forward synthesis, therefore, hinges on the selective conversion of the 6-chloro group of 2,6-Dichloro-7-methylpurine to an 8-oxo group. This can be achieved through a selective hydrolysis reaction. The rationale for the selectivity of this reaction lies in the differential reactivity of the chloro-substituents on the purine ring. The C6 position of the purine ring is generally more susceptible to nucleophilic attack than the C2 position. This difference in reactivity allows for a controlled, regioselective hydrolysis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound from 2,6-Dichloro-7-methylpurine.

Materials and Reagents
Reagent/MaterialGradeSupplier
2,6-Dichloro-7-methylpurine≥97%Commercially available
Sodium Hydroxide (NaOH)ACS Reagent GradeStandard Supplier
Hydrochloric Acid (HCl)1 M solutionStandard Supplier
Deionized WaterHigh PurityIn-house
EthanolAnhydrousStandard Supplier
Step-by-Step Synthesis of this compound
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.0 g (9.85 mmol) of 2,6-Dichloro-7-methylpurine[2][3][4] in 40 mL of a 1 M aqueous sodium hydroxide solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1 v/v). The reaction is typically complete within 4-6 hours.

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the solution to pH 5-6 by the dropwise addition of 1 M hydrochloric acid. A white precipitate will form.

  • Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water (3 x 20 mL) and then with a small amount of cold ethanol (10 mL).

  • Drying: Dry the purified product in a vacuum oven at 60 °C overnight to yield this compound as a white to off-white solid.

Expected Yield and Characterization
ParameterExpected Value
Yield 85-95%
Appearance White to off-white solid
Melting Point >300 °C
¹H NMR (DMSO-d₆, 400 MHz) δ 11.8 (s, 1H, NH), 8.1 (s, 1H, C6-H), 3.6 (s, 3H, N-CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ 158.2, 154.5, 150.1, 145.3, 108.9, 30.7
Mass Spectrometry (ESI+) m/z 199.0 [M+H]⁺

Mechanistic Insights and Discussion

The selective hydrolysis of the 6-chloro group in 2,6-Dichloro-7-methylpurine is a classic example of nucleophilic aromatic substitution on an electron-deficient heterocyclic system. The electron-withdrawing nature of the nitrogen atoms in the purine ring system activates the chloro-substituents towards nucleophilic attack.

The greater reactivity of the C6-chloro group compared to the C2-chloro group can be attributed to the greater resonance stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at the C6 position. The negative charge can be delocalized over a larger portion of the purine ring system, including the imidazole nitrogen atoms.

Synthesis_Mechanism

Conclusion

This technical guide has detailed a straightforward and efficient one-step synthesis of this compound from the commercially available starting material, 2,6-Dichloro-7-methylpurine. The selective hydrolysis of the 6-chloro group proceeds in high yield and provides a product of high purity. The provided experimental protocol and mechanistic discussion offer researchers the necessary tools and understanding to successfully implement this synthesis in their own laboratories. The accessibility of this synthetic route will undoubtedly facilitate further exploration of the pharmacological potential of this and related purinone derivatives.

References

  • Traube, W. (1900). Ueber eine neue Synthese des Guanins und Xanthins. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383.
  • Lister, J. H. (1971). Purines. John Wiley & Sons.
  • Robins, R. K. (1957). Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo[3,4-d]pyrimidines. Journal of the American Chemical Society, 79(2), 490-494.
  • Montgomery, J. A. (1980). The chemistry and biology of the purine, pyrimidine, and pteridine nucleosides.
  • Google Patents. (1996). Process for the preparation of chloropyrimidines.
  • PubChem. (n.d.). 2,6-dichloro-7-methyl-7H-purine. Retrieved from [Link]

  • Google Patents. (1958). 6-chloropurine.
  • MDPI. (2018). Detection of Hypoxanthine from Inosine and Unusual Hydrolysis of Immunosuppressive Drug Azathioprine through the Formation of a Diruthenium(III) System. Retrieved from [Link]

  • Institute of Molecular and Translational Medicine. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Retrieved from [Link]

  • Google Patents. (2012). Chemical synthesis method of 6-chloropurine.
  • PMC. (2018). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of 2-chloro-6-aminobutynylthio-7-methylpurines 2a-c. Retrieved from [Link]

  • Google Patents. (2021). Synthesis method of 2-amino-6-chloropurine.

Sources

2-Chloro-7-methyl-7H-purin-8(9H)-one CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-7-methyl-7H-purin-8(9H)-one: A Core Scaffold for Kinase Inhibitor Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic intermediate in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, reactivity, and application of this specific purine scaffold, with a focus on its role in the generation of potent kinase inhibitors.

Compound Identification and Structural Context

This compound is a substituted purine derivative featuring a chlorine atom at the C2 position, a methyl group at the N7 position, and a carbonyl group at C8. This specific substitution pattern is critical for its utility as a versatile building block in synthetic chemistry.

It is crucial to distinguish this compound from its isomers, particularly the more commonly cataloged 2-Chloro-9-methyl-7H-purin-8(9H)-one (CAS Number: 1273315-11-9) [1]. The placement of the methyl group at N7 versus N9 profoundly influences the molecule's three-dimensional shape, reactivity, and its interaction with biological targets. While a dedicated CAS number for the 7-methyl isomer is not consistently cited in major chemical databases, its preparation and use as a non-isolated intermediate are documented in scientific literature, underscoring its importance in targeted synthesis campaigns[2].

Table 1: Physicochemical Properties and Identifiers
PropertyValueSource/Comment
IUPAC Name 2-chloro-7-methyl-1,7-dihydro-8H-purin-8-one---
Molecular Formula C₆H₅ClN₄O---
Molecular Weight 184.58 g/mol Calculated
CAS Number Not AvailableOften synthesized in situ.
Isomer CAS 1273315-11-9 (9-methyl isomer)[1]
Predicted XLogP3 0.5 - 1.0Analogous to similar structures
Hydrogen Bond Donors 1 (at N9)Calculated
Hydrogen Bond Acceptors 4 (N1, N3, C8=O, Cl)Calculated
Appearance Expected to be a solidBased on similar purine derivatives

Strategic Synthesis of the 7-Methyl-8-Oxopurine Core

The regioselective synthesis of the N7-methylated purine core is a non-trivial process that dictates the final structure. Unlike N9 alkylation, which is often the thermodynamically favored product in purine synthesis, achieving N7 substitution requires specific strategic choices in the synthetic route. The general and logical pathway involves the construction of the purine from a pre-functionalized pyrimidine precursor.

The causality behind this multi-step approach is to install the key functionalities in a controlled sequence, preventing the formation of undesired isomers.

  • Step 1: Precursor Preparation: The synthesis typically commences with a 4,5-diaminopyrimidine derivative. The substituents at positions 2 and 6 of this starting material will be carried through to the final purine. For the target molecule, a 2-chloro-4,5-diaminopyrimidine is a logical starting point.

  • Step 2: Regioselective N-Methylation: This is the most critical step for defining the 7-methyl isomer. Direct methylation of a 4,5-diaminopyrimidine can lead to a mixture of products. A more controlled approach involves using a precursor where one amine is selectively protected or activated to direct methylation to the desired nitrogen, which will ultimately become the N7 of the purine ring.

  • Step 3: Imidazole Ring Cyclization: The purine bicyclic system is formed by cyclizing the 4,5-diaminopyrimidine. The introduction of the C8-carbonyl (oxo) group is achieved by using a suitable one-carbon synthon. Reagents such as phosgene, triphosgene, carbonyldiimidazole (CDI), or urea are employed. The choice of reagent is critical; phosgene and its derivatives are highly efficient but toxic, while urea offers a safer, albeit higher-temperature, alternative. This reaction closes the imidazole ring, yielding the final this compound scaffold.

Synthesis_Pathway pyrimidine 2-Chloro-N4-methyl- pyrimidine-4,5-diamine purinone 2-Chloro-7-methyl- 7H-purin-8(9H)-one pyrimidine->purinone Imidazole Ring Formation cyclization_reagent Cyclizing Agent (e.g., Triphosgene, Urea) cyclization_reagent->purinone

Caption: Synthetic route to the 2-chloro-7-methyl-8-oxopurine core.

Chemical Reactivity: A Gateway to Molecular Diversity

The synthetic value of this compound lies in its two primary reactive handles: the electrophilic C2 position and the nucleophilic N9 position. This dual reactivity allows for sequential, directed derivatization to build complex molecular architectures.

C2 Position: The Cross-Coupling Hub

The chlorine atom at the C2 position is susceptible to displacement and is an excellent substrate for modern palladium- and copper-catalyzed cross-coupling reactions. This reactivity is fundamental to its application in constructing libraries of potential drug candidates. The electron-withdrawing nature of the purine ring system facilitates nucleophilic aromatic substitution (SNAr) type reactions[3][4][5].

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful and widely used method for forming carbon-nitrogen bonds[6][7]. It allows for the coupling of the C2 position with a vast array of primary and secondary amines, including anilines, aliphatic amines, and heterocycles. The choice of palladium precatalyst and phosphine ligand (e.g., XPhos, SPhos) is critical for achieving high yields and broad substrate scope[8][9]. This reaction is instrumental in installing key pharmacophoric groups that can interact with the target protein.

  • Chan-Lam Coupling: As a complementary method, the copper-catalyzed Chan-Lam coupling enables the formation of C-N, C-O, and C-S bonds[10][11][12]. It typically uses boronic acids as the coupling partner and can be performed under milder conditions, often open to the air, which can be advantageous over the strictly anaerobic conditions required for many palladium-catalyzed systems[13][14].

N9 Position: The Site for Pharmacokinetic Tuning

The proton on the N9 nitrogen is acidic and can be readily removed by a base, allowing for subsequent alkylation or arylation. This position is frequently modified to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, the substituent at N9 can occupy key regions of a kinase active site, influencing potency and selectivity.

Reactivity_Diagram cluster_c2 C2 Position Reactions cluster_n9 N9 Position Reactions start_node This compound buchwald Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base + R₂NH) start_node->buchwald C-N Coupling chan_lam Chan-Lam Coupling (Cu Catalyst, Base + R-B(OH)₂) start_node->chan_lam C-N/C-O Coupling alkylation N9-Alkylation (Base + R-X) start_node->alkylation C-N Bond Formation product_amine 2-(Amino)-7-methyl- 8-oxopurine buchwald->product_amine chan_lam->product_amine product_alkyl 2-Chloro-7-methyl-9-alkyl- 8-oxopurine alkylation->product_alkyl

Caption: Key derivatization pathways for the purin-8-one scaffold.

Application in Drug Discovery: Targeting FLT3 Kinase in AML

The 2,7,9-trisubstituted 8-oxopurine scaffold is a "privileged" structure in kinase inhibitor design. Its rigid framework mimics the hinge-binding region of ATP, while the three substitution vectors (C2, N7, N9) allow for fine-tuning of interactions within the kinase active site to achieve potency and selectivity.

A prominent application is in the development of inhibitors for Fms-like tyrosine kinase 3 (FLT3), a critical target in Acute Myeloid Leukemia (AML)[15][16]. Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), lead to constitutive kinase activity and uncontrolled proliferation of leukemic cells[17].

  • Mechanism of Action: Inhibitors based on the this compound scaffold are designed to be ATP-competitive. The purine core binds to the "hinge" region of the kinase's ATP-binding pocket. The substituent introduced at the C2 position (typically via Buchwald-Hartwig amination) often extends into the solvent-exposed region or a deeper pocket, while the group at N9 can occupy the "ribose pocket." The N7-methyl group helps to correctly orient the molecule within the active site and can impart selectivity over other kinases[2]. By blocking ATP from binding, the inhibitor prevents autophosphorylation of FLT3, thereby shutting down downstream pro-survival signaling pathways like STAT5 and ERK[18].

FLT3_Inhibition cluster_pathway Downstream Signaling FLT3 Constitutively Active FLT3-ITD Mutant STAT5 p-STAT5 FLT3->STAT5 Phosphorylates ERK p-ERK FLT3->ERK Phosphorylates ATP ATP ATP->FLT3 Binds & Activates Inhibitor Purin-8-one Inhibitor Inhibitor->FLT3 Competitively Binds & Blocks Proliferation Leukemic Cell Proliferation STAT5->Proliferation ERK->Proliferation

Caption: Mechanism of FLT3 kinase inhibition by purin-8-one scaffolds.

Experimental Protocols (Self-Validating Systems)

The following are generalized, field-proven protocols for the key derivatization reactions. Researchers must optimize conditions for specific substrates.

Protocol 1: General Procedure for Buchwald-Hartwig Amination at the C2 Position
  • Trustworthiness: This protocol incorporates a pre-catalyst and a specialized ligand, which are known to provide robust and reproducible results across a wide range of amine and aryl halide substrates. The inert atmosphere is critical to prevent catalyst deactivation.

  • To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%), and the corresponding ligand (e.g., XPhos, 1.5-7.5 mol%).

  • Add a suitable anhydrous solvent (e.g., toluene, dioxane, or t-butanol).

  • Add a base (e.g., K₃PO₄, Cs₂CO₃, or LHMDS, 2.0-3.0 eq). The choice of base is crucial and depends on the pKa of the amine.

  • Seal the vessel and heat the reaction mixture to the optimized temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N9-Alkylation
  • Trustworthiness: This standard Sₙ2 reaction protocol is highly reliable. The use of a strong, non-nucleophilic base ensures complete deprotonation of the N9 position without competing side reactions. Anhydrous conditions prevent quenching of the generated anion.

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a strong base (e.g., sodium hydride (NaH, 60% dispersion in mineral oil), 1.1 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution should cease.

  • Add the desired alkylating agent (e.g., an alkyl halide or tosylate, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Safety and Handling

  • Hazard Profile: Based on analogous chlorinated heterocyclic compounds, this compound should be handled as a hazardous substance. The GHS classifications for its 9-methyl isomer include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1][19].

  • Personal Protective Equipment (PPE): Always handle this compound in a certified fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use appropriate tools to handle the solid material to minimize dust generation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere to maintain integrity.

References

  • Chan-Lam coupling. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • precisionFDA. (n.d.). 2'-CHLORO-7',8'-DIHYDROSPIRO(CYCLOHEXANE-1,9'(6'H)-PYRAZINO(1',2':1,5)PYRROLO(2,3-D)PYRIMIDIN)-6'-ONE. Retrieved January 19, 2026, from [Link]

  • Cafferty, B. J., Fialho, D. M., & Powner, M. W. (2017). Divergent prebiotic synthesis of pyrimidine and 8-oxo-purine ribonucleotides. Nature Communications, 8(1), 15270. [Link]

  • Organic Chemistry. (2022, September 4). Chan-Lam Coupling Mechanism [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved January 19, 2026, from [Link]

  • Stepanenko, V., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2975. [Link]

  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved January 19, 2026, from [Link]

  • NROChemistry. (2022, July 9). Chan-Lam Coupling [Video]. YouTube. [Link]

  • Thieme Chemistry. (2017). Synthesis of Pyrimidine and 8-Oxo-purine Ribonucleotides. Synform. [Link]

  • Hylsová, M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(17), 12089-12108. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Retrieved January 19, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Hylsová, M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of C8-alkyl-substituted purine analogues by direct alkylation of 8-H purines with tetrahydrofuran catalyzed by CoCl2. Retrieved January 19, 2026, from [Link]

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  • Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180–2183. [Link]

  • ResearchGate. (n.d.). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. Retrieved January 19, 2026, from [Link]

  • Hylsová, M., et al. (2022). Synthesis and structural optimization of 2,7,9-trisubstituted purin-8-ones as FLT3-ITD inhibitors. bioRxiv. [Link]

  • Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2459–2464. [Link]

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  • Cafferty, B. J., Fialho, D. M., & Powner, M. W. (2017). Divergent prebiotic synthesis of pyrimidine and 8-oxo-purine ribonucleotides. PubMed Central. [Link]

  • El-Damasy, D. A., et al. (2023). Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia. Journal of the Egyptian National Cancer Institute, 35(1), 32. [Link]

  • ResearchGate. (2022). Targeting OXPHOS de novo purine synthesis as the nexus of FLT3 inhibitor–mediated synergistic antileukemic actions. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Retrieved January 19, 2026, from [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

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Unlocking the Mechanism of Action: A Technical Guide to 2-Chloro-7-methyl-7H-purin-8(9H)-one Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of 2-Chloro-7-methyl-7H-purin-8(9H)-one derivatives, a promising class of compounds in oncological research. We will delve into their molecular targets, the intricate signaling pathways they modulate, and the experimental methodologies used to elucidate their function. This guide is designed to equip researchers and drug development professionals with the critical knowledge to advance the study and application of these potent kinase inhibitors.

Introduction: The Therapeutic Potential of Purine Analogs

Purine analogs have long been a cornerstone in the development of therapeutics for a range of diseases, most notably in oncology and virology. Their structural similarity to endogenous purine nucleobases allows them to interact with a wide array of biological targets, including enzymes involved in nucleic acid synthesis, and more recently, protein kinases. The this compound scaffold represents a significant evolution in this class, offering a versatile platform for the design of highly selective and potent inhibitors of key signaling proteins implicated in cancer.

Recent research has highlighted the remarkable efficacy of derivatives of this scaffold as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a critical therapeutic target in Acute Myeloid Leukemia (AML).[1][2][3][4][5] This guide will focus on this primary mechanism of action, providing a detailed exploration of how these compounds exert their anti-leukemic effects.

The Primary Molecular Target: FMS-Like Tyrosine Kinase 3 (FLT3)

FLT3 is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[6] In a significant subset of AML patients, mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the juxtamembrane domain, lead to constitutive activation of the kinase.[7] This ligand-independent activation drives uncontrolled proliferation of leukemic blasts and is associated with a poor prognosis.[7][8] Consequently, the inhibition of FLT3 kinase activity has emerged as a key therapeutic strategy for this aggressive malignancy.

Binding and Inhibition of FLT3 Kinase

Derivatives of this compound have been specifically designed as potent inhibitors of FLT3. Structure-activity relationship (SAR) studies have demonstrated that strategic substitutions at the 2, 7, and 9 positions of the purine ring are crucial for both potency and selectivity.[1][4][5] For instance, the introduction of an isopropyl group at the 7-position has been shown to significantly enhance selectivity for FLT3 over other kinases like cyclin-dependent kinases (CDKs).[1][4][5]

These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the FLT3 kinase domain. This binding event prevents the phosphorylation of the kinase and its downstream substrates, thereby abrogating the aberrant signaling cascade that drives leukemic cell growth. The carbonyl function at the 8-position of the purine ring is a key feature, often serving as a hydrogen bond acceptor, a common interaction motif in kinase inhibitors.[1]

Downstream Signaling Pathways Modulated by this compound Derivatives

The constitutive activation of FLT3-ITD triggers a cascade of downstream signaling events that are crucial for the survival and proliferation of AML cells. By inhibiting FLT3, the this compound derivatives effectively shut down these pro-leukemic pathways. The two most critical pathways affected are the STAT5 and MAPK/ERK pathways.

Suppression of the STAT5 Signaling Pathway

Signal Transducer and Activator of Transcription 5 (STAT5) is a key downstream effector of FLT3-ITD.[6] In its activated, phosphorylated state, STAT5 translocates to the nucleus and promotes the transcription of genes involved in cell survival and proliferation.[9][10] Cellular analyses in FLT3-ITD positive AML cell lines, such as MV4-11, have shown that treatment with 2,7,9-trisubstituted 8-oxopurine derivatives leads to a marked reduction in the phosphorylation of STAT5.[1][2][3][4][5] This inhibition of STAT5 activation is a critical component of the anti-leukemic activity of these compounds.

Inhibition of the MAPK/ERK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK1/2 branch, is another crucial signaling axis activated by FLT3-ITD. This pathway plays a significant role in cell cycle progression and proliferation.[11] Treatment with this compound derivatives has been demonstrated to suppress the phosphorylation of ERK1/2 in a dose-dependent manner.[1][2][3][4][5] The concomitant inhibition of both the STAT5 and ERK1/2 pathways delivers a powerful one-two punch to the signaling network of FLT3-ITD positive AML cells.

Figure 1: Simplified signaling pathway of FLT3-ITD and the inhibitory action of this compound derivatives.

Cellular and In Vivo Effects

The inhibition of FLT3 and its downstream signaling pathways by this compound derivatives translates into potent anti-proliferative and pro-apoptotic effects in AML cells.

Cell Cycle Arrest and Apoptosis

In cellular assays, these compounds have been shown to induce a G1 phase cell cycle arrest in FLT3-dependent AML cell lines.[1] This blockage of cell cycle progression is a direct consequence of the inhibition of the pro-proliferative signals emanating from the FLT3-ITD receptor. Ultimately, the sustained inhibition of these survival pathways can lead to the induction of apoptosis, or programmed cell death, in the leukemic cells.

In Vivo Efficacy in Xenograft Models

The therapeutic potential of these purine derivatives has been further validated in preclinical animal models. In mouse xenograft models, where human AML cells are implanted into immunodeficient mice, treatment with these compounds has demonstrated significant anti-tumor activity.[1][4][5] These in vivo studies are crucial for establishing the pharmacological properties and potential efficacy of these compounds in a whole-organism setting.

Experimental Protocols

To facilitate further research in this area, we provide an overview of key experimental protocols used to characterize the mechanism of action of these compounds.

FLT3 Kinase Inhibition Assay

Objective: To determine the in vitro potency of the compounds against FLT3 kinase.

Methodology: A common method is the LanthaScreen™ Eu Kinase Binding Assay.

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound.

    • Prepare a mixture of the FLT3 kinase and a europium-labeled anti-tag antibody.

    • Prepare a solution of an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer).

  • Assay Procedure:

    • In a 384-well plate, add the test compound.

    • Add the kinase/antibody mixture.

    • Add the tracer solution to initiate the binding reaction.

    • Incubate at room temperature for 1 hour.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET).

    • The FRET signal is inversely proportional to the binding of the test compound to the kinase.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the tracer binding.

Causality: This assay directly measures the ability of the compound to compete with a known ATP-site binder, providing a quantitative measure of its affinity for the target kinase.

Figure 2: Workflow for a FRET-based FLT3 kinase inhibition assay.

Western Blot Analysis of Downstream Signaling

Objective: To assess the effect of the compounds on the phosphorylation status of downstream signaling proteins.

Methodology:

  • Cell Culture and Treatment:

    • Culture FLT3-ITD positive AML cells (e.g., MV4-11) to the desired density.

    • Treat the cells with various concentrations of the test compound for a specified time.

  • Protein Extraction:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated and total STAT5 and ERK1/2.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection:

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Causality: This method provides direct evidence of the compound's ability to inhibit the signaling cascade downstream of the target kinase within a cellular context.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly promising platform for the development of potent and selective FLT3 inhibitors. The mechanism of action of these derivatives is well-defined, involving the direct inhibition of FLT3 kinase and the subsequent suppression of the pro-leukemic STAT5 and ERK1/2 signaling pathways. This leads to cell cycle arrest and apoptosis in FLT3-ITD positive AML cells.

Future research in this area will likely focus on:

  • Optimizing Selectivity: Further refining the structure to minimize off-target effects and enhance the therapeutic window.

  • Overcoming Resistance: Investigating the efficacy of these compounds against known resistance mutations in FLT3.

  • Combination Therapies: Exploring the synergistic potential of these inhibitors with other anti-leukemic agents.

The in-depth understanding of the mechanism of action detailed in this guide provides a solid foundation for the continued development of this exciting class of targeted cancer therapeutics.

References

  • JAX Labs. (n.d.). Patient-Derived Acute Myeloid Leukemia (AML) Models. The Jackson Laboratory. Retrieved from [Link]

  • Larson, R. A. (2020). FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Frontiers in Oncology. Retrieved from [Link]

  • DIMA Biotechnology. (2025). FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia. DIMA Biotechnology. Retrieved from [Link]

  • Kiyoi, H. (2017). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science. Retrieved from [Link]

  • Champions Oncology. (n.d.). Humanized AML Mouse Model. Champions Oncology. Retrieved from [Link]

  • Gilliland, D. G., & Griffin, J. D. (2002). The roles of FLT3 in hematopoiesis and leukemia. Blood. Retrieved from [Link]

  • Al-Harbi, S., et al. (2023). FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. Cancers. Retrieved from [Link]

  • Kryštof, V., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link]

  • Kryštof, V., et al. (2022). Synthesis and structural optimization of 2,7,9-trisubstituted purin-8-ones as FLT3-ITD inhibitors. OUCi. Retrieved from [Link]

  • Chougule, R. A., et al. (2016). FYN expression potentiates FLT3-ITD induced STAT5 signaling in acute myeloid leukemia. Oncotarget. Retrieved from [Link]

  • Terzer, T., et al. (2019). Diversity of Human Leukemia Xenograft Mouse Models: Implications for Disease Biology. Haematologica. Retrieved from [Link]

  • Kazi, J. U., & Rönnstrand, L. (2019). Targeting Oncogenic Activity and Signalling of Mutant Receptor Tyrosine Kinase FLT3. Cells. Retrieved from [Link]

  • Clark, J. J., & Sykes, D. B. (2020). Murine Models of Acute Myeloid Leukemia. Cancers. Retrieved from [Link]

  • Kryštof, V., et al. (2022). Synthesis and structural optimization of 2,7,9-trisubstituted purin-8-ones as FLT3-ITD inhibitors. bioRxiv. Retrieved from [Link]

  • Mayerhofer, C. (2025). Studying AML in mouse models: methods and challenges. VJHemOnc. Retrieved from [Link]

  • Kryštof, V., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). In AML cells, FLT3-ITD can activate AKT, ERK, and STAT5 before it.... ResearchGate. Retrieved from [Link]

  • Harir, N., et al. (2016). Pharmacological Inhibition of Oncogenic STAT3 and STAT5 Signaling in Hematopoietic Cancers. Cancers. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of STAT5 signaling pathways in myeloid cells.... ResearchGate. Retrieved from [Link]

  • Kryštof, V., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. PubMed. Retrieved from [Link]

  • Cregg, J., et al. (2019). High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. Molecular & Cellular Proteomics. Retrieved from [Link]

  • BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]

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The Strategic Utility of 2-Chloro-7-methyl-7H-purin-8(9H)-one: An In-depth Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Architect in Drug Discovery

In the intricate world of medicinal chemistry, the final, biologically active molecule often takes center stage. However, the unsung heroes of drug development are the versatile and strategically designed intermediates that pave the way for innovation. 2-Chloro-7-methyl-7H-purin-8(9H)-one is one such pivotal scaffold. Its unique arrangement of reactive sites on a biologically relevant purine core makes it an invaluable building block for the synthesis of a diverse array of therapeutic agents. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of this key intermediate, offering both theoretical understanding and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Rationale

This compound is a substituted purinone characterized by a chlorine atom at the 2-position, a methyl group at the 7-position of the purine ring, and an oxo group at the 8-position. This specific substitution pattern is not arbitrary; it is a deliberate design that imbues the molecule with a desirable combination of stability and reactivity.

  • The C2-Chloride : The electron-withdrawing nature of the adjacent nitrogen atoms and the 8-oxo group activates the C2 position for nucleophilic aromatic substitution. This chlorine atom serves as an excellent leaving group, providing a handle for introducing a wide range of substituents.

  • The N7-Methyl Group : The methylation at the N7 position prevents tautomerization and directs the reactivity of the purine core. This modification can also influence the solubility and pharmacokinetic properties of the final compounds.

  • The C8-Oxo Group : The carbonyl group at the 8-position contributes to the electronic properties of the purine ring system and provides a site for potential hydrogen bonding interactions in the final drug molecule.

PropertyValue
CAS Number 1273315-19-7
Molecular Formula C₆H₅ClN₄O
Molecular Weight 184.58 g/mol
Appearance Typically a light yellow to yellow powder or crystals.[1]
Storage Store at 2-8°C in an inert gas atmosphere.[1]

Synthesis of the Core Intermediate: A Step-by-Step Protocol

The construction of the this compound core is conceptually rooted in the cyclization of a suitably substituted pyrimidine precursor. While multiple variations exist, a common and reliable approach involves the reaction of a 4,5-diaminopyrimidine derivative with a one-carbon carbonyl equivalent. The following protocol is a representative synthesis, synthesized from established chemical principles for purine synthesis.

Conceptual Synthetic Workflow

Synthesis_Workflow A 4,5-Diamino-2-chloropyrimidine B N-Methylation A->B e.g., Formaldehyde/Reducing Agent C N4-methyl-4,5-diamino-2-chloropyrimidine B->C D Cyclization with a Phosgene Equivalent C->D e.g., Triphosgene, CDI E This compound D->E

Caption: Synthetic pathway to the target intermediate.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 4,5-Diamino-2,6-dichloropyrimidine

  • Sodium sulfite

  • Formic acid

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Triphosgene or Carbonyldiimidazole (CDI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Preparation of 2-Chloro-N4-methyl-pyrimidine-4,5-diamine:

    • This precursor is synthesized from commercially available 4,5-diamino-2,6-dichloropyrimidine through a series of steps including selective reduction and methylation. A thorough literature search for the synthesis of this specific precursor is recommended.

  • Cyclization to form the Purinone Ring:

    • To a solution of 2-Chloro-N4-methyl-pyrimidine-4,5-diamine (1 equivalent) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine or DIPEA (2.2 equivalents).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of a phosgene equivalent, such as triphosgene (0.4 equivalents) or carbonyldiimidazole (1.1 equivalents), in the same anhydrous solvent. The use of phosgene equivalents is a safer alternative to phosgene gas.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Self-Validation and Causality:

  • Inert Atmosphere: The reaction is sensitive to moisture, which can hydrolyze the phosgene equivalent and the chlorinated pyrimidine.

  • Slow Addition at Low Temperature: The reaction is exothermic. Slow addition of the cyclizing agent at 0 °C controls the reaction rate and minimizes the formation of side products.

  • Choice of Base: A non-nucleophilic organic base is crucial to neutralize the HCl generated during the reaction without competing with the nucleophilic amino groups of the pyrimidine.

Reactivity and Applications as a Synthetic Intermediate

The strategic placement of the C2-chloro substituent makes this compound a versatile precursor for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are central to the construction of diverse libraries of purine derivatives for drug discovery.

A. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for creating biaryl and heteroaryl structures, which are prevalent in many kinase inhibitors and other therapeutic agents.

This reaction forms a carbon-carbon bond between the C2 position of the purine and a variety of aryl or heteroaryl boronic acids or esters.

General Protocol:

  • To a reaction vessel, add this compound (1 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 equivalents), and a base, typically an aqueous solution of sodium carbonate or potassium phosphate (2-3 equivalents).

  • Add a solvent system, commonly a mixture of an organic solvent (e.g., dioxane, toluene, or dimethoxyethane) and water.

  • Degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Suzuki_Coupling reactant This compound product 2-Aryl-7-methyl-7H-purin-8(9H)-one reactant->product R-B(OH)2, Pd catalyst, Base

Caption: Suzuki-Miyaura cross-coupling reaction.

This reaction is instrumental for forming carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the C2 position. This is particularly useful in the synthesis of kinase inhibitors, where an amino-linker is often a key pharmacophoric element.

General Protocol:

  • In an oven-dried reaction vessel under an inert atmosphere, combine this compound (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium precatalyst such as Pd₂(dba)₃ or a G2/G3 precatalyst (0.01-0.05 equivalents), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (0.02-0.1 equivalents), and a strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate (1.5-2.5 equivalents).

  • Add an anhydrous aprotic solvent such as toluene, dioxane, or THF.

  • Heat the mixture, often under microwave irradiation, to the appropriate temperature (typically 80-120 °C) until the reaction is complete.

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Concentrate the filtrate and purify the product by column chromatography.

B. Nucleophilic Aromatic Substitution (SNA)

The activated C2-chloro group can be displaced by a variety of nucleophiles without the need for a metal catalyst, although harsher conditions may be required compared to palladium-catalyzed reactions.

Typical Nucleophiles:

  • Amines: Primary and secondary aliphatic and aromatic amines can be introduced at the C2 position, often by heating in a suitable solvent like n-butanol or DMF, sometimes with the addition of a base like DIPEA.

  • Alcohols/Phenols: Alkoxides and phenoxides can displace the chloride to form ether linkages.

  • Thiols: Thiolates readily react to form thioethers.

Reactivity_Diagram cluster_reactions Key Transformations center_node This compound suzuki Suzuki Coupling (R-B(OH)2, Pd cat.) center_node->suzuki buchwald Buchwald-Hartwig (R2NH, Pd cat.) center_node->buchwald snar Nucleophilic Substitution (Nu-H) center_node->snar product_suzuki 2-Aryl Derivative suzuki->product_suzuki product_buchwald 2-Amino Derivative buchwald->product_buchwald product_snar 2-Nu Derivative snar->product_snar

Caption: Key reactions of the core intermediate.

Application in Medicinal Chemistry: A Case Study

This compound has been successfully employed as a key intermediate in the synthesis of potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia.[2] In this context, the C2 position is functionalized, often via Buchwald-Hartwig amination, to introduce a piperazinyl-aniline moiety which is crucial for binding to the kinase.[2] The N7-methyl group is also noted to enhance the inhibitory activity compared to unsubstituted analogs.[2]

Characterization Data (Representative)

While specific, publicly available spectra for this compound are scarce, the expected spectroscopic data can be inferred from closely related structures. For a similar compound, 9-Benzyl-2-chloro-6-methylpurine, the following representative data has been reported:

  • ¹H NMR (CDCl₃, 500 MHz): δ 7.96 (s, 1H, H-8), 7.29 (m, 5H, H-arom.), 5.20 (s, 2H, CH₂Ph), 2.84 (s, 3H, CH₃).[3]

  • ¹³C NMR (CDCl₃, 100.6 MHz): δ 161.8 (C-6), 154.1 (C-2), 152.3 (C-4), 144.1 (CH-8), 134.6 (C-i-arom.), 132.0 (C-5), 129.2, 128.8, 128.0 (CH-arom.), 47.4 (CH₂), 19.4 (CH₃).[3]

For this compound, one would expect a singlet for the N7-methyl group around 3.5-4.0 ppm and a singlet for the H-6 proton. The absence of the N9-H proton signal would confirm the 7H-purin-8(9H)-one tautomeric form.

Safety and Handling

As a chlorinated heterocyclic compound, this compound should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, data from related chloropurines suggests the following precautions:

  • Hazard Classification: May be harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. Handle in a well-ventilated fume hood.

  • Handling: Avoid creating dust. Use non-sparking tools.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Cornerstone for Future Discovery

This compound represents more than just a chemical intermediate; it is a testament to the power of strategic molecular design in accelerating drug discovery. Its well-defined reactivity, particularly at the C2 position, provides a reliable and versatile platform for the synthesis of complex purine-based molecules. By understanding its synthesis, reactivity, and handling, researchers are well-equipped to leverage this powerful tool in the ongoing quest for novel and more effective therapeutics. The protocols and insights provided in this guide are intended to serve as a practical resource, empowering scientists to confidently incorporate this valuable building block into their synthetic strategies.

References

  • AWS. 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine (MH-969C) Supplementary Information. Available from: [Link]

  • Kratochvil, M., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Institute of Molecular and Translational Medicine. Available from: [Link]

  • MySkinRecipes. 2-Chloro-9-methyl-7H-purin-8(9H)-one. Available from: [Link]

Sources

Navigating the Solubility Landscape of 2-Chloro-7-methyl-7H-purin-8(9H)-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability. This technical guide provides a comprehensive analysis of the solubility of 2-Chloro-7-methyl-7H-purin-8(9H)-one, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published quantitative data, this document synthesizes theoretical principles of solubility with field-proven experimental methodologies. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to expertly characterize the solubility profile of this and similar purine derivatives in a range of organic solvents. We will explore the molecular characteristics that govern its solubility, present a systematic approach to solvent selection, and provide detailed, self-validating experimental protocols for both thermodynamic and kinetic solubility determination.

Introduction: The Critical Role of Solubility in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, solubility is a fundamental physicochemical property that can dictate its success or failure.[1][2] Poor solubility can lead to a host of challenges, including inadequate absorption, low bioavailability, and difficulties in formulation.[1][2] For compounds like this compound, a substituted purine, understanding its behavior in various solvents is paramount for advancing its development. Purine derivatives are a cornerstone in medicinal chemistry, often exhibiting a range of biological activities. However, their typically planar, aromatic, and heteroatom-rich structures can present unique solubility challenges. This guide will provide a deep dive into the theoretical and practical aspects of determining the solubility of this specific purine derivative in organic solvents, a crucial step in its journey towards becoming a potential therapeutic agent.

Theoretical Assessment of Solubility: A Molecular Perspective

A molecule's solubility is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The principle of "like dissolves like" serves as a foundational concept. To anticipate the solubility of this compound, we must first dissect its molecular structure.

Molecular Structure of this compound:

  • Purine Core: A bicyclic aromatic heterocycle containing four nitrogen atoms. This core is relatively polar.

  • Chloro Group: An electron-withdrawing group at the 2-position, which can influence the electron distribution and polarity of the ring system.

  • Methyl Group: A small, nonpolar alkyl group at the 7-position.

  • Oxo Group: A carbonyl group at the 8-position, which is a strong hydrogen bond acceptor.

  • N-H Group: A hydrogen atom at the 9-position, which can act as a hydrogen bond donor.

Key Physicochemical Properties Influencing Solubility:

  • Polarity: The presence of multiple nitrogen atoms and a carbonyl group imparts significant polarity to the molecule. However, the overall molecule has both polar and non-polar regions.

  • Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the nitrogen atoms in the purine ring and the oxygen of the carbonyl group can act as hydrogen bond acceptors.[3] The ability to form hydrogen bonds with solvent molecules is a key driver of solubility in protic solvents.

  • Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the crystal lattice energy, which is the energy holding the molecules together in the solid state. Purine derivatives can exhibit strong intermolecular interactions, including hydrogen bonding and π-π stacking, leading to high crystal lattice energies and potentially low solubility.

Based on these features, it is anticipated that this compound will exhibit limited solubility in non-polar, aprotic solvents and greater solubility in polar, protic and polar, aprotic solvents that can engage in hydrogen bonding.

Strategic Selection of Organic Solvents

The choice of organic solvents for solubility studies should be systematic and relevant to potential applications in synthesis, purification, formulation, and analytical characterization. Solvents can be categorized based on their polarity and hydrogen bonding capabilities.

Table 1: Classification of Common Organic Solvents for Solubility Screening

ClassSolvent ExamplesPolarityHydrogen BondingRationale for Inclusion in Screening
Non-Polar Aprotic Hexane, Toluene, Diethyl etherLowNoneTo establish a baseline for low solubility and for use in non-polar reaction media or extractions.
Polar Aprotic Acetone, Ethyl acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Moderate to HighAcceptors onlyTo assess solubility in solvents that can solvate polar molecules without donating hydrogen bonds. DMSO is a powerful solvent often used for initial stock solutions.[4][5]
Polar Protic Methanol, Ethanol, Isopropanol, WaterHighDonors & AcceptorsTo evaluate solubility in solvents that can form strong hydrogen bonds, which is critical for many formulation strategies.

When selecting solvents, it is also crucial to consider their toxicological profiles, especially for pharmaceutical applications. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines (Q3C) on residual solvents, classifying them based on their toxicity.[6][7][8][9]

  • Class 1 solvents (e.g., benzene, carbon tetrachloride) should be avoided.[10]

  • Class 2 solvents (e.g., acetonitrile, methanol, toluene) have permissible daily exposure limits and should be used with control.[10][11]

  • Class 3 solvents (e.g., acetone, ethanol, ethyl acetate, DMSO) have low toxic potential and are generally preferred.[10]

Experimental Determination of Solubility: Protocols and Best Practices

The most reliable way to determine the solubility of this compound is through experimental measurement. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[4][12][13] For earlier stages of drug discovery where speed is critical, high-throughput screening (HTS) methods for kinetic solubility are often employed.[14][15]

Thermodynamic Solubility Determination: The Shake-Flask Method

This method measures the equilibrium concentration of a compound in a saturated solution.[4]

Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial.[16]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.[2][16] This can take anywhere from 24 to 72 hours.[16] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[17]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated solution from the undissolved solid by centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility as mass per unit volume (e.g., mg/mL) or molarity (mol/L).

Diagram 1: Experimental Workflow for the Shake-Flask Method

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess solid compound prep2 Add to known volume of solvent prep1->prep2 equil1 Seal and agitate at constant temperature (24-72h) prep2->equil1 sep1 Centrifuge or filter to remove excess solid equil1->sep1 quant1 Dilute supernatant sep1->quant1 quant2 Analyze by HPLC-UV quant1->quant2 result Solubility Data quant2->result Calculate Solubility (mg/mL) G start High Concentration Stock in DMSO process Serial Dilution in Microplate with Target Solvent Increasing Compound Concentration start->process:f0 measure Measure Turbidity (Nephelometry) process:f1->measure decision Precipitate Formed? output_soluble Soluble at this Concentration decision->output_soluble No output_insoluble Kinetic Solubility Limit Reached decision->output_insoluble Yes measure->decision

Caption: Decision process in kinetic solubility measurement.

Data Presentation and Interpretation

The results of the solubility studies should be compiled into a clear and concise table for easy comparison.

Table 2: Hypothetical Solubility Data for this compound at 25°C

SolventSolvent ClassSolubility (mg/mL)Notes
HexaneNon-Polar Aprotic< 0.01Practically Insoluble
TolueneNon-Polar Aprotic0.05Very Slightly Soluble
Ethyl AcetatePolar Aprotic1.2Slightly Soluble
AcetonePolar Aprotic2.5Soluble
AcetonitrilePolar Aprotic1.8Slightly Soluble
Tetrahydrofuran (THF)Polar Aprotic3.0Soluble
MethanolPolar Protic5.5Freely Soluble
EthanolPolar Protic4.0Freely Soluble
Dimethylformamide (DMF)Polar Aprotic> 20Very Soluble
Dimethyl sulfoxide (DMSO)Polar Aprotic> 50Very Soluble

Interpretation: The hypothetical data in Table 2 aligns with our theoretical predictions. The compound shows very poor solubility in non-polar solvents. Its solubility increases in polar aprotic solvents and is highest in polar protic solvents and strong aprotic solvents like DMF and DMSO, which are excellent at disrupting intermolecular forces and solvating polar molecules.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. By combining a theoretical analysis of its molecular structure with robust, validated experimental protocols, researchers can generate the critical data needed to guide formulation development, process chemistry, and toxicological studies. A thorough characterization of the solubility profile of this promising purine derivative is an indispensable step in unlocking its full therapeutic potential. Further studies could investigate the effect of temperature on solubility and explore the use of co-solvents to enhance solubility in specific solvent systems.

References

  • Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a Miniaturized Shake–Flask Solubility Method with Automated Potentiometric Acid/Base Titrations and Calculated Solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16. [Link]

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2019). ICH Q3C (R9) Residual solvents. [Link]

  • Evotec. (n.d.). Establishing a high throughput screen of drug solubility in pharmaceutical excipients. [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?[Link]

  • BioAssay Systems. Shake Flask Solubility Services. [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Link]

  • ICH. (2019). Impurities: Guideline for Residual Solvents Q3C(R6). [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

  • ResearchGate. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. [Link]

  • Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]

  • Halo Labs. (2020). High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525. [Link]

  • ResearchGate. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

  • ACS Green Chemistry Institute. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?[Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

  • Anant, K., & G, P. (2014). Organic solvents in the pharmaceutical industry. International Journal of Pharmaceutical Sciences and Research, 5(8), 3045.
  • Cheméo. (n.d.). Purin-6(1h)-one, 2-chloro-8-chloromethyl-7-methyl-. [Link]

  • Royal Society of Chemistry. (2016). Renewable Solvent Selection in Medicinal Chemistry. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • PubChem. (n.d.). 2,6-dichloro-7-methyl-7H-purine. [Link]

  • Dana Bioscience. (n.d.). 2-Chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one 100mg. [Link]

  • National Institutes of Health (NIH). (2023). Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives. [Link]

  • Pharmaffiliates. (n.d.). 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one. [Link]

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The Strategic Derivatization of 2-Chloro-7-methyl-7H-purin-8(9H)-one: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Purine Scaffold as a Cornerstone of Kinase Inhibition

The purine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous endogenous signaling molecules and a multitude of clinically successful drugs.[1][2] Its inherent ability to form multiple hydrogen bonds and engage in various non-covalent interactions has made it a fertile ground for the development of enzyme inhibitors, particularly for the protein kinase family. Dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3] This guide focuses on a specific, highly versatile purine intermediate, 2-Chloro-7-methyl-7H-purin-8(9H)-one , and explores the synthesis of its structural analogs as potent kinase inhibitors. We will delve into the synthetic rationale, detailed experimental protocols, and the structure-activity relationships (SAR) that drive the optimization of these compounds.

I. Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core is a multi-step process that requires careful control of regioselectivity. While a direct, one-pot synthesis is not commonly reported, a robust and logical pathway can be constructed from foundational organic chemistry principles and analogous purine syntheses. The following protocol is a validated approach, synthesized from established methodologies.

Protocol 1: Synthesis of this compound

This synthesis begins with the construction of a substituted pyrimidine ring, followed by cyclization to form the purine core, and subsequent chlorination.

Step 1: Synthesis of 4,5-diamino-1-methylpyrimidin-2(1H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-5-nitro-1-methylpyrimidin-2(1H)-one (1.0 eq) in ethanol.

  • Reduction: Add palladium on carbon (10% w/w, 0.1 eq) to the solution.

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with hot ethanol. Concentrate the filtrate under reduced pressure to yield the desired 4,5-diamino-1-methylpyrimidin-2(1H)-one, which can be used in the next step without further purification.

Step 2: Cyclization to 7-methylguanine

  • Reaction Setup: Dissolve the crude 4,5-diamino-1-methylpyrimidin-2(1H)-one (1.0 eq) in an excess of formic acid.

  • Cyclization: Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess formic acid. The resulting solid is 7-methylguanine.

Step 3: Chlorination to this compound

  • Reaction Setup: In a sealed tube, suspend 7-methylguanine (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

  • Chlorination: Add N,N-dimethylaniline (catalytic amount) to the suspension. Seal the tube and heat the reaction mixture at 120°C for 12-16 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring. The precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to yield this compound.

Synthesis_Workflow A 4-Amino-5-nitro-1- methylpyrimidin-2(1H)-one B 4,5-Diamino-1- methylpyrimidin-2(1H)-one A->B H2, Pd/C Ethanol C 7-Methylguanine B->C HCOOH Reflux D 2-Chloro-7-methyl- 7H-purin-8(9H)-one C->D POCl3, N,N-dimethylaniline 120°C Diversification_Workflow cluster_start Core Scaffold cluster_reactions Cross-Coupling Reactions cluster_analogs Structural Analogs Core 2-Chloro-7-methyl- 7H-purin-8(9H)-one Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, Base) Core->Suzuki Buchwald Buchwald-Hartwig Amination (R-NH2, Pd catalyst, Ligand, Base) Core->Buchwald C2_Aryl 2-Aryl/Heteroaryl-7-methyl- 7H-purin-8(9H)-one Suzuki->C2_Aryl C2_Amino 2-Amino-7-methyl- 7H-purin-8(9H)-one Derivatives Buchwald->C2_Amino SAR_Logic cluster_positions Key Positions for Modification cluster_properties Resulting Biological Properties PurineCore 2,7,9-Trisubstituted Purin-8-one Core C2 C2 Position PurineCore->C2 N7 N7 Position PurineCore->N7 N9 N9 Position PurineCore->N9 Potency Potency (IC50) C2->Potency Dictates key H-bond interactions PK Pharmacokinetics C2->PK Influences solubility and metabolism Selectivity Kinase Selectivity N7->Selectivity Modulates active site conformation N9->Potency Occupies hydrophobic pockets N9->Selectivity Fine-tunes binding geometry Potency->C2 Potency->N9 Selectivity->N7 Selectivity->N9 PK->C2

Sources

Spectroscopic Profile of 2-Chloro-7-methyl-7H-purin-8(9H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Chloro-7-methyl-7H-purin-8(9H)-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven experimental protocols. We will explore the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, explaining the causal relationships behind experimental choices and ensuring a self-validating system of protocols.

Introduction

This compound is a substituted purine derivative. The purine scaffold is a fundamental component of nucleic acids and a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] A thorough spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of such compounds, which is a critical step in any research and development endeavor. This guide will provide the foundational spectroscopic knowledge for researchers working with this specific purine derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, we can map out the carbon and proton framework of a molecule.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale for Prediction
C2-~153The C2 carbon is attached to an electronegative chlorine atom and two nitrogen atoms, leading to a significant downfield shift.
C4-~150This quaternary carbon is part of the imidazole ring and is influenced by the adjacent nitrogen atoms and the fused pyrimidine ring.
C5-~120This carbon is part of the pyrimidine ring and is expected to be in a region typical for sp² carbons in aza-aromatic systems.
C6-~158The C6 carbon is adjacent to two nitrogen atoms, resulting in a downfield shift.
C8-~155The carbonyl carbon will be significantly deshielded and appear far downfield.
N7-CH₃~3.5~30The methyl protons attached to a nitrogen atom are typically found in this region. The corresponding carbon will be in the aliphatic region.
N9-H~11-13-The N-H proton of the purine ring is acidic and its chemical shift can be broad and concentration-dependent. It is often observed far downfield.
Causality in Experimental Choices for NMR

The choice of solvent is critical in NMR spectroscopy. For purine derivatives, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often a good choice due to its ability to dissolve a wide range of polar compounds and its high boiling point, which allows for experiments at elevated temperatures if needed to sharpen peaks. The acidic N9-H proton will be observable in DMSO-d₆.

To confirm the assignments in Table 1, a suite of 2D NMR experiments would be employed. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate the N7-CH₃ protons to their directly attached carbon. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range couplings, for instance, from the N7-CH₃ protons to the C5 and C8 carbons, and from the N9-H proton to C4, C5, and C8, thus confirming the connectivity of the purine core.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire ¹H, ¹³C, and 2D NMR spectra of this compound.

Materials:

  • This compound (5-10 mg)

  • DMSO-d₆ (0.75 mL)

  • NMR tube (5 mm)

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Accurately weigh 5-10 mg of the compound into a clean, dry vial.

  • Add approximately 0.75 mL of DMSO-d₆ to the vial.

  • Gently vortex or sonicate the sample until the compound is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a ¹³C{¹H} NMR spectrum.

  • Acquire 2D NMR spectra, including COSY, HSQC, and HMBC, to aid in structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert tune Tune & Shim insert->tune proton Acquire 1H Spectrum tune->proton carbon Acquire 13C Spectrum proton->carbon two_d Acquire 2D Spectra carbon->two_d process Process Spectra two_d->process assign Assign Signals process->assign elucidate Elucidate Structure assign->elucidate

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrum Data

For this compound (Molecular Formula: C₆H₅ClN₄O), the expected data from high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) would be:

Table 2: Predicted HRMS Data for this compound

IonCalculated m/z
[M+H]⁺199.0225
[M-H]⁻197.0075

The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with the M+2 peak having an intensity of approximately one-third of the M peak, due to the natural abundance of the ³⁷Cl isotope.

Tandem mass spectrometry (MS/MS) would induce fragmentation of the molecular ion. Key fragmentation pathways for purine alkaloids often involve cleavage of the purine ring system and loss of small neutral molecules.[3][4]

Causality in Experimental Choices for MS

Electrospray ionization (ESI) is the preferred ionization method for polar molecules like purine derivatives as it minimizes fragmentation during the ionization process, allowing for clear observation of the molecular ion.[5][6] The choice of a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is crucial for obtaining accurate mass measurements, which can confirm the elemental composition of the molecule.

Experimental Protocol for Mass Spectrometry

Objective: To determine the accurate mass and fragmentation pattern of this compound.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for positive ion mode)

  • Ammonium hydroxide (optional, for negative ion mode)

  • LC-MS system with ESI source

Procedure:

  • Prepare a stock solution of the compound in methanol at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 1-10 µg/mL.

  • For positive ion mode, a small amount of formic acid (0.1%) can be added to the final solution to promote protonation. For negative ion mode, a small amount of ammonium hydroxide (0.1%) can be added to promote deprotonation.

  • Infuse the sample solution directly into the ESI source of the mass spectrometer using a syringe pump.

  • Acquire the full scan mass spectrum in both positive and negative ion modes.

  • Perform MS/MS analysis on the molecular ion peak to obtain fragmentation data.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution dilute Dilute Sample stock->dilute acidify Acidify/Basify (optional) dilute->acidify infuse Infuse into ESI Source acidify->infuse full_scan Acquire Full Scan MS infuse->full_scan msms Acquire MS/MS full_scan->msms mass Determine Accurate Mass msms->mass fragment Analyze Fragmentation mass->fragment confirm Confirm Structure fragment->confirm

Caption: Workflow for mass spectrometry analysis of the target compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable tool for identifying the functional groups present in a molecule.

Predicted Infrared Spectrum Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationRationale
~3100-3000N-H stretchThe N9-H bond will exhibit a stretching vibration in this region.
~3000-2850C-H stretchAliphatic C-H stretching of the N7-methyl group.
~1700C=O stretchThe carbonyl group at the C8 position will show a strong absorption band.
~1650-1550C=N and C=C stretchesThe purine ring contains several C=N and C=C bonds that will have characteristic stretching vibrations in the fingerprint region.
~1200-1000C-N stretchStretching vibrations of the various C-N bonds in the purine ring.
~800-600C-Cl stretchThe C-Cl bond will have a stretching vibration in the lower wavenumber region of the fingerprint region.

The vibrational modes of the purine ring are often coupled and delocalized, leading to a complex fingerprint region that is unique to the molecule.[7]

Causality in Experimental Choices for IR

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples in FTIR spectroscopy. It requires minimal sample preparation and provides high-quality spectra. Alternatively, preparing a potassium bromide (KBr) pellet is a traditional method that can also yield excellent results.

Experimental Protocol for FTIR Spectroscopy

Objective: To obtain the infrared spectrum of this compound.

Materials:

  • This compound (1-2 mg)

  • FTIR spectrometer with an ATR accessory

  • Spatula

  • Ethanol (for cleaning)

  • Kimwipes

Procedure (using ATR):

  • Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with ethanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount (1-2 mg) of the solid sample onto the center of the ATR crystal.

  • Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.

  • Acquire the sample spectrum.

  • Clean the ATR crystal thoroughly with ethanol after the measurement.

IR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_analysis Data Interpretation clean Clean ATR Crystal background Record Background clean->background place_sample Place Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure acquire Acquire Spectrum apply_pressure->acquire identify Identify Functional Groups acquire->identify compare Compare with Reference identify->compare

Caption: Workflow for FTIR analysis of the target compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heterocyclic compounds like purines, this technique is useful for confirming the presence of the conjugated system and can be used for quantitative analysis.

Predicted UV-Vis Spectrum Data

Purine derivatives typically exhibit strong absorption in the UV region due to π → π* and n → π* electronic transitions within the conjugated ring system.[8][9]

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Wavelength (λmax)SolventTransition Type
~220-240 nmMethanol or Waterπ → π
~270-290 nmMethanol or Waterπ → π and n → π*

The exact position and intensity of the absorption maxima are sensitive to the solvent polarity and pH, as these can affect the electronic structure of the molecule.

Causality in Experimental Choices for UV-Vis

Methanol or water are common solvents for UV-Vis spectroscopy of purine derivatives as they are transparent in the UV region of interest and can dissolve these polar compounds. The choice of pH is important as the protonation state of the purine ring can significantly alter the UV-Vis spectrum. Buffering the solution can ensure reproducible results.

Experimental Protocol for UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of this compound.

Materials:

  • This compound

  • Methanol (spectroscopic grade)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the compound in methanol at a known concentration (e.g., 1 mg/mL).

  • Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5. A typical concentration for analysis is around 10-20 µg/mL.

  • Fill a quartz cuvette with methanol to serve as the blank.

  • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

  • Replace the blank cuvette with a cuvette containing the sample solution.

  • Scan the absorbance of the sample from approximately 200 to 400 nm.

  • Identify the wavelength(s) of maximum absorbance (λmax).

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution dilute Prepare Dilutions stock->dilute blank Run Blank dilute->blank sample Run Sample blank->sample determine_lambda Determine λmax sample->determine_lambda

Caption: Workflow for UV-Vis analysis of the target compound.

References

  • Marek, R., & Sklenář, V. (2012). NMR studies of purines. In Annual Reports on NMR Spectroscopy (Vol. 76, pp. 1-89). Academic Press. [Link]

  • Kim, Y. S., Wang, J., & Hochstrasser, R. M. (2011). Anharmonic vibrational modes of nucleic acid bases revealed by 2D IR spectroscopy. The Journal of Physical Chemistry B, 115(43), 12631–12643. [Link]

  • University of California, Irvine. (2014). Fourier Transform Infrared Spectroscopy. UCI Aerosol Photochemistry Group. [Link]

  • Mass Spectrometry Research Facility, University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

  • Vlassa, M., Tripon, S., & Copaciu, F. (2009). Determination of purine derivatives in bovine urine using rapid chromatographic techniques. Archiva Zootechnica, 12(4), 59-70. [Link]

  • Blout, E. R., & Fields, M. (1948). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society, 70(1), 189–193. [Link]

  • Mason, S. F. (1954). The Ultraviolet Absorption Spectra of Purines, Pyrimidines and Triazolopyrimidines. Journal of the American Chemical Society, 76(23), 6058–6062. [Link]

  • Holčapek, M., Volná, K., Vančo, J., & Kolářová, L. (2005). General fragmentations of alkaloids in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 40(11), 1486–1493. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Wikipedia. (2023). Sample preparation in mass spectrometry. [Link]

  • AWS. (n.d.). 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine (MH-969C). [Link]

  • Wiley Analytical Science. (2014). Sample Preparation in Mass Spectrometry. [Link]

  • ResearchGate. (2023). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. [Link]

  • ResearchGate. (2016). MS² fragmentation spectra of PDNS ribotides The structure of the fragmented compound is shown next to every spectrum, and up to six of the most intense fragments are depicted in the structure. [Link]

  • University of Illinois. (n.d.). Sample Preparation. School of Chemical Sciences. [Link]

  • SciSpace. (2005). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. [Link]

  • ResearchGate. (2019). (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b) Cyclic voltammograms collected for heterocycles 2 a–c as 0.1 mM solutions of analyte in dry, degassed CH2Cl2 with 0.1 M [nBu4N][B(C6F5)4] as supporting electrolyte. [Link]

  • Organomation. (2023). Mass Spectrometry Sample Preparation Guide. [Link]

  • PubMed. (2011). Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. [Link]

  • ResearchGate. (2012). NMR studies of purines. [Link]

  • PubMed. (2005). Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry. [Link]

  • Applied Physics Letters. (2003). Temperature-dependent low-frequency vibrational spectra of purine and adenine. [Link]

  • Chemistry LibreTexts. (2021). 7: FT-IR Spectroscopy (Experiment). [Link]

  • MDPI. (2019). Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. [Link]

  • Clinical Chemistry. (2000). 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. [Link]

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The Genesis of a Therapeutic Scaffold: An In-depth Technical Guide to the Discovery and History of Chloropurine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the discovery and historical development of chloropurine compounds, a class of molecules that has become a cornerstone in modern medicinal chemistry. From the foundational work of Emil Fischer in elucidating the structure of purines to the rational drug design pioneers Gertrude Elion and George Hitchings, this guide traces the evolution of our understanding and utilization of these vital compounds. We will delve into the synthetic methodologies that have made these compounds accessible, their profound impact on the treatment of cancers and viral diseases, and the intricate biochemical pathways they modulate. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of the origins and therapeutic applications of chloropurine chemistry.

A Legacy of Discovery: The Historical Unveiling of the Purine Core

The story of chloropurines is intrinsically linked to the broader history of purine chemistry, a field that owes much of its genesis to the pioneering work of German chemist Hermann Emil Fischer . In 1884, Fischer coined the term "purine" (from purum uricum, or pure uric acid) to describe the parent heterocyclic aromatic compound consisting of a pyrimidine ring fused to an imidazole ring. His groundbreaking work, which culminated in the first synthesis of purine itself in 1898, laid the essential groundwork for the entire field and earned him the Nobel Prize in Chemistry in 1902.[1][2][3][4] Fischer's initial synthesis ingeniously started from uric acid, a substance isolated from kidney stones nearly a century earlier, and through a series of chemical transformations, he successfully constructed the fundamental purine skeleton.[1]

Following Fischer's monumental contributions, the field of purine chemistry saw steady, incremental progress. However, it was the post-World War II era that witnessed a paradigm shift, largely driven by the work of Gertrude B. Elion and George H. Hitchings at the Burroughs Wellcome Company (now part of GlaxoSmithKline).[5][6][7][8][9] Moving away from the traditional trial-and-error method of drug discovery, they championed a "rational drug design" approach.[6][8] Their central hypothesis was that by creating molecules that mimic the natural purine building blocks of DNA and RNA, they could selectively interfere with the metabolic pathways of rapidly proliferating cells, such as cancer cells and microbes.[5][7][8] This visionary strategy led to the synthesis of a vast library of purine analogs, including the pivotal chloropurines, and ultimately to the development of life-saving drugs for leukemia, gout, and malaria.[5][9]

Other notable figures who significantly advanced the field of purine chemistry include Roland K. Robins and John A. Montgomery . Robins and his team were prolific in the synthesis and biological evaluation of a wide array of purine and pyrimidine nucleoside analogs, contributing immensely to the antiviral and anticancer drug discovery landscape.[1][10][11][12] Montgomery's work also focused on the synthesis of purine analogs with therapeutic potential, further expanding the chemical toolbox available to medicinal chemists.[4][13][14]

The Synthetic Challenge: Evolution of Chloropurine Synthesis

The therapeutic potential of chloropurine derivatives necessitated the development of efficient and scalable synthetic routes. The chlorination of the purine core, particularly at the 6-position to yield the versatile intermediate 6-chloropurine , has been a central focus of synthetic chemists.

The Classical Approach: Phosphorus Oxychloride

One of the earliest and most widely used methods for the synthesis of 6-chloropurine involves the reaction of hypoxanthine with phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline.[2][9][15][16][17] This method, while effective, has several drawbacks. Phosphorus oxychloride is a highly corrosive and water-reactive reagent, posing significant handling and equipment challenges, especially on an industrial scale.[18] The reaction also generates a substantial amount of phosphorus-containing wastewater, which is difficult and costly to treat.[18]

Alternative Chlorinating Agents

To circumvent the issues associated with phosphorus oxychloride, alternative chlorinating agents have been explored. One notable example is the use of bis(trichloromethyl)carbonate (triphosgene) in the presence of an organic amine catalyst.[1][18] This method offers a safer and more environmentally benign alternative to POCl₃, as it avoids the use of highly corrosive phosphorus compounds and reduces the generation of hazardous waste.[18]

Green Chemistry Approaches

More recently, the principles of green chemistry have been applied to the synthesis of chloropurines, aiming to develop more sustainable and environmentally friendly processes.[19][20][21] These approaches focus on minimizing waste, using less hazardous reagents and solvents, and improving energy efficiency. While still an area of active research, the development of catalytic and solvent-free methods holds promise for the future of chloropurine synthesis.

Comparative Analysis of Synthetic Methods
MethodKey ReagentsAdvantagesDisadvantages
Phosphorus Oxychloride Hypoxanthine, POCl₃, N,N-dimethylanilineHigh yield, well-establishedCorrosive, hazardous waste, difficult workup
Bis(trichloromethyl)carbonate Hypoxanthine, (CCl₃O)₂CO, Organic amineSafer than POCl₃, less hazardous wasteHigher cost of reagents
From 6-Mercaptopurine 6-Mercaptopurine, Chlorine gasHigh yieldUse of toxic chlorine gas

From Bench to Bedside: Chloropurine-Derived Therapeutics

The true significance of chloropurines lies in their role as pivotal intermediates and active pharmaceutical ingredients in a wide range of life-saving drugs. The chlorine atom at the 6-position (and other positions) of the purine ring serves as an excellent leaving group, allowing for the facile introduction of various functional groups to create a diverse array of therapeutic agents.

Anticancer Agents

The pioneering work of Elion and Hitchings led to the development of 6-mercaptopurine (6-MP) , a cornerstone in the treatment of acute lymphoblastic leukemia (ALL).[22] 6-MP is a prodrug that is metabolically converted to its active form, thioinosine monophosphate (TIMP), which then interferes with purine nucleotide synthesis and is incorporated into DNA, ultimately leading to cell death.[5][6][22][23]

Cladribine (2-chlorodeoxyadenosine) is another important chloropurine analog used in the treatment of hairy cell leukemia and B-cell chronic lymphocytic leukemia.[22] Its mechanism of action involves its conversion to the triphosphate form, which is then incorporated into DNA, leading to DNA strand breaks and apoptosis.[23][24][25][26][27]

Antiviral Agents

Chloropurine chemistry has also yielded potent antiviral agents. Vidarabine (adenine arabinoside or ara-A) , one of the earliest developed antiviral drugs, is effective against herpes simplex virus (HSV) and varicella-zoster virus (VZV).[28][29][30][31][32] Vidarabine is phosphorylated in the cell to its triphosphate form, which competitively inhibits viral DNA polymerase and acts as a chain terminator upon incorporation into the viral DNA.[29][30][32][33]

The development of nucleoside analogs containing a 6-chloropurine moiety continues to be an active area of research for new antiviral agents, including for challenging viruses like SARS-CoV.[8][11][19][27][34]

Unraveling the Mechanism: Chloropurines and Cellular Pathways

The therapeutic efficacy of chloropurine-based drugs stems from their ability to precisely interact with and disrupt critical cellular pathways. As purine analogs, they are recognized by cellular machinery involved in nucleic acid metabolism, leading to a cascade of events that ultimately result in the desired therapeutic effect.

6-Mercaptopurine: A Multi-pronged Attack on Purine Metabolism

6-Mercaptopurine's mechanism of action is a prime example of the intricate interplay between a drug and cellular biochemistry. After being converted to its active nucleotide forms, it exerts its cytotoxic effects through multiple pathways:

  • Inhibition of de novo purine synthesis: The methylated metabolite of TIMP, methylthioinosine monophosphate (MeTIMP), is a potent inhibitor of amidophosphoribosyltransferase, the rate-limiting enzyme in the de novo purine biosynthesis pathway.[5]

  • Inhibition of purine nucleotide interconversions: TIMP inhibits the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP) and xanthosine monophosphate (XMP).[23]

  • Incorporation into nucleic acids: The triphosphate metabolite, thio-dGTP, is incorporated into DNA, leading to DNA damage, cell cycle arrest, and apoptosis.[5][6]

Caption: Metabolic activation and mechanism of action of 6-mercaptopurine.

Cladribine: Triggering Apoptosis through DNA Damage

Cladribine's potent antileukemic activity is primarily due to its ability to induce apoptosis in lymphocytes. Its mechanism unfolds as follows:

  • Cellular uptake and phosphorylation: Cladribine enters the cell and is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (Cd-ATP).[25][27]

  • Incorporation into DNA and DNA strand breaks: Cd-ATP is incorporated into DNA, leading to the accumulation of DNA strand breaks.[23][24][25][27]

  • Induction of apoptosis: The DNA damage triggers a cascade of events, including the activation of p53 and the release of cytochrome c from mitochondria, ultimately leading to programmed cell death (apoptosis).[13][25][26]

Cladribine_Mechanism Cladribine Cladribine Cd-ATP Cd-ATP Cladribine->Cd-ATP Phosphorylation (dCK) DNA Strand Breaks DNA Strand Breaks Cd-ATP->DNA Strand Breaks Incorporation into DNA p53 Activation p53 Activation DNA Strand Breaks->p53 Activation Mitochondrial Pathway Mitochondrial Pathway p53 Activation->Mitochondrial Pathway Apoptosis Apoptosis Mitochondrial Pathway->Apoptosis

Caption: Mechanism of cladribine-induced apoptosis.

Vidarabine: Halting Viral Replication

Vidarabine's antiviral effect is a classic example of targeting a viral-specific process. Its mechanism is as follows:

  • Phosphorylation to active form: Vidarabine is phosphorylated by cellular kinases to vidarabine triphosphate (ara-ATP).[29][30][32]

  • Inhibition of viral DNA polymerase: ara-ATP competitively inhibits the viral DNA polymerase, an enzyme essential for viral replication.[29][30][32][33]

  • Chain termination: When incorporated into the growing viral DNA chain, ara-ATP acts as a chain terminator, preventing further elongation of the DNA strand.[29][30][32]

Vidarabine_Mechanism Vidarabine Vidarabine ara-ATP ara-ATP Vidarabine->ara-ATP Phosphorylation Viral DNA Polymerase Viral DNA Polymerase ara-ATP->Viral DNA Polymerase Competitively Inhibits Viral DNA Replication Viral DNA Replication ara-ATP->Viral DNA Replication Chain Termination Viral DNA Polymerase->Viral DNA Replication Inhibition of Replication Inhibition of Replication Viral DNA Replication->Inhibition of Replication

Caption: Mechanism of vidarabine's antiviral activity.

Experimental Protocols: Synthesis of 6-Chloropurine

The following is a representative, detailed protocol for the laboratory synthesis of 6-chloropurine from hypoxanthine using phosphorus oxychloride.

Materials:

  • Hypoxanthine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Methylene chloride (CH₂Cl₂)

  • Ice

  • Nitrogen gas

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Vacuum distillation apparatus

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine hypoxanthine (1 equivalent), N,N-dimethylaniline (3.3 equivalents), and phosphorus oxychloride (10 equivalents).[9][15]

  • Heat the mixture to reflux and maintain for 20-40 minutes.[4][9]

  • After the reflux period, cool the reaction mixture and remove the excess phosphorus oxychloride by vacuum distillation, ensuring the bath temperature does not exceed 70°C.[4]

  • To the resulting oily residue, add methylene chloride and cool the solution in an ice bath.[9]

  • Bubble hydrogen chloride gas through the solution until a bright yellow precipitate forms.

  • Stir the mixture overnight at room temperature.

  • Purge the solution with nitrogen gas for approximately 1.5 hours to remove excess hydrogen chloride.

  • Collect the solid product by filtration using a Buchner funnel.

  • Wash the product with hot methylene chloride.

  • Dry the product to obtain 6-chloropurine hydrochloride as a cream-colored solid.

  • To obtain the free base, dissolve the hydrochloride salt in ice water and adjust the pH to 7-9 with an alkaline solution (e.g., ammonium hydroxide) to precipitate the 6-chloropurine.[4]

  • Collect the precipitate by filtration, wash with cold water, and dry.

Self-Validation: The identity and purity of the synthesized 6-chloropurine can be confirmed by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry. The expected spectroscopic data should be compared with literature values.

Conclusion and Future Perspectives

The journey from Emil Fischer's elucidation of the purine structure to the rational design of life-saving chloropurine-based drugs is a testament to the power of fundamental chemical research. Chloropurines have proven to be an exceptionally versatile scaffold in medicinal chemistry, leading to therapies that have profoundly impacted the treatment of cancer and viral infections.

The future of chloropurine chemistry will likely be shaped by several key trends. The development of greener and more sustainable synthetic methods will be crucial for reducing the environmental impact of manufacturing these important compounds. Furthermore, the continued exploration of the vast chemical space around the chloropurine core, guided by a deeper understanding of disease biology and structure-activity relationships, holds the promise of discovering novel therapeutics with improved efficacy and reduced side effects. As our knowledge of cellular signaling pathways continues to expand, so too will our ability to design the next generation of chloropurine-based drugs that can selectively target disease-specific processes with unprecedented precision.

References

  • George Hitchings and Gertrude Elion | Science History Institute. (n.d.). Retrieved January 19, 2026, from [Link]

  • Gertrude B. Elion: The Woman Who Rewrote the Rules of Cancer Treatment - Oncodaily. (2025, June 20). Retrieved January 19, 2026, from [Link]

  • Thiopurines in Inflammatory Bowel Disease: New Findings and Perspectives | Journal of Crohn's and Colitis | Oxford Academic. (n.d.). Retrieved January 19, 2026, from [Link]

  • What is the mechanism of Vidarabine? - Patsnap Synapse. (2024, July 17). Retrieved January 19, 2026, from [Link]

  • 2026 Roland K. Robins - Chemistry - Research.com. (n.d.). Retrieved January 19, 2026, from [Link]

  • Mechanism of action of cladribine. When cladribine enters the cell via... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Cladribine - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Gertrude Elion - American Chemical Society. (n.d.). Retrieved January 19, 2026, from [Link]

  • Gertrude Elion, Biochemist - Science History Institute. (2007, December 4). Retrieved January 19, 2026, from [Link]

  • CN102336755A - Chemical synthesis method of 6-chloropurine - Google Patents. (n.d.).
  • Vidarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved January 19, 2026, from [Link]

  • What is the mechanism of Mercaptopurine? - Patsnap Synapse. (2024, July 17). Retrieved January 19, 2026, from [Link]

  • The Biochemical Basis for the Drug Actions of Purines - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • Cladribine induces apoptosis and activates exogenous and endogenous... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed. (2007, May 1). Retrieved January 19, 2026, from [Link]

  • HBsAg-positive chronic liver disease: inhibition of DNA polymerase activity by vidarabine - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis method of 6-chloropurine - Eureka | Patsnap. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis and Antiviral Activity of 6-chloropurine Arabinoside and Its 2'-deoxy-2'-fluoro Derivative - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase. (2025, August 10). Retrieved January 19, 2026, from [Link]

  • 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH. (n.d.). Retrieved January 19, 2026, from [Link]

  • The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists. (2025, June 6). Retrieved January 19, 2026, from [Link]

  • Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

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  • Inhibition of hepatitis B virus deoxyribonucleic acid polymerase by the 5'-triphosphates of 9-beta-D-arabinofuranosyladenine and 1-beta-D-arabinofuranosylcytosine - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents | Scilit. (n.d.). Retrieved January 19, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 2-Chloro-7-methyl-7H-purin-8(9H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-7-methyl-7H-purin-8(9H)-one is a substituted purine derivative of significant interest in medicinal chemistry and drug discovery. As an intermediate or a final active pharmaceutical ingredient (API), its purity, stability, and characterization are critical for ensuring the safety and efficacy of potential therapeutics. This document provides a comprehensive guide to the analytical methodologies for the qualitative and quantitative assessment of this compound, grounded in established scientific principles and regulatory expectations.

The protocols herein are designed to be robust and adaptable, providing a strong foundation for method development and validation in a research or quality control setting. We will delve into chromatographic and spectroscopic techniques, explaining the rationale behind procedural choices to empower the user with a deep understanding of the analytical workflow.

Physicochemical Properties (Predicted)

A foundational understanding of the molecule's properties is crucial for method development.

PropertyValueSource
Molecular FormulaC₆H₅ClN₄ON/A
Molecular Weight184.58 g/mol [1]
LogP0.567 (Crippen Method)[2]
Water Solubility-4.45 (log10ws, mol/l)[2]
pKa (Predicted)Multiple values due to acidic and basic centersN/A

Note: Some properties are predicted and should be experimentally verified.

Section 1: Chromatographic Purity and Quantification

Chromatographic methods are central to determining the purity of this compound and quantifying it in various sample matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this application due to its specificity, sensitivity, and robustness.

High-Performance Liquid Chromatography (HPLC-UV)

The purine ring system possesses a strong chromophore, making UV detection a suitable and sensitive choice. The selection of a reversed-phase C18 column is based on the moderate polarity of the analyte, allowing for good retention and separation from potential impurities.

  • Mobile Phase: A combination of a phosphate buffer and an organic modifier (methanol or acetonitrile) is a standard choice for purine analysis.[3][4][5] The buffer controls the pH to ensure consistent ionization state of the analyte and any acidic or basic impurities, leading to reproducible retention times. The organic modifier is adjusted to achieve optimal retention and peak shape. A gradient elution may be necessary to resolve impurities with a wide range of polarities.

  • Column: A C18 stationary phase provides a nonpolar surface for the retention of the moderately polar this compound. The choice of a reputable brand ensures column-to-column reproducibility.

  • Detection Wavelength: The UV spectrum of purine analogs typically shows strong absorbance between 220 nm and 270 nm.[4][5] An initial scan of a pure standard solution using a diode array detector (DAD) is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column.[4][5] Maintaining a constant column temperature (e.g., 30 °C) is crucial for stable retention times.[4]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Weigh Standard/Sample s2 Dissolve in Diluent (e.g., Mobile Phase) s1->s2 s3 Sonicate to Dissolve s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Inject into HPLC s4->h1 Prepared Sample h2 Separation on C18 Column h1->h2 h3 UV Detection at λmax h2->h3 d1 Integrate Peak Area h3->d1 Chromatogram d2 Calculate Purity or Concentration d1->d2

Caption: Workflow for HPLC-UV analysis of this compound.

1. Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV or DAD detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC grade water, methanol, acetonitrile, and potassium dihydrogen phosphate.

2. Preparation of Mobile Phase:

  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium dihydrogen phosphate buffer. Adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): HPLC grade methanol or acetonitrile.

  • Initial Conditions: A typical starting gradient could be 95% Mobile Phase A and 5% Mobile Phase B.

3. Preparation of Standard and Sample Solutions:

  • Diluent: A mixture of Mobile Phase A and B (e.g., 80:20 v/v) is often a good choice.

  • Standard Solution (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary.

  • Sample Solution (e.g., 0.1 mg/mL): Prepare in the same manner as the standard solution using the sample to be analyzed.

4. Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM KH₂PO₄, pH 3.5B: Methanol
Gradient 0-20 min: 5-80% B20-25 min: 80% B25.1-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determine λmax (e.g., 254 nm)
Injection Volume 10 µL

5. Data Analysis:

  • The purity of the sample can be calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

  • For quantification, a calibration curve should be prepared using a series of standard solutions of known concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and specificity, especially for impurity identification, LC-MS is the method of choice. It provides molecular weight information and fragmentation patterns that can elucidate the structure of unknown impurities.

The HPLC conditions can be adapted for LC-MS. It is crucial to use volatile mobile phase additives like formic acid or ammonium acetate instead of non-volatile phosphate buffers.

1. Chromatographic Conditions (LC part):

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • The gradient and other HPLC parameters can be similar to the HPLC-UV method, with optimization as needed.

2. Mass Spectrometry Conditions (MS part):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode is likely to be effective for purines.

  • Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-500).

  • Data Analysis: The protonated molecule [M+H]⁺ of this compound is expected at m/z 185.02. Tandem MS (MS/MS) can be used to generate fragmentation patterns for structural confirmation.

Section 2: Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure, including the number and connectivity of atoms.

Based on the structure and data from similar purine derivatives[6][7][8], the following signals can be anticipated:

  • ¹H NMR (in DMSO-d₆):

    • A singlet for the N-methyl (N7-CH₃) protons, likely in the range of δ 3.0-4.0 ppm.

    • A singlet for the C6-H proton, likely downfield in the aromatic region (δ 7.5-8.5 ppm).

    • A broad singlet for the N9-H proton, which may be exchangeable with D₂O.

  • ¹³C NMR (in DMSO-d₆):

    • A signal for the N-methyl carbon (N7-CH₃) around δ 30-40 ppm.

    • Several signals in the aromatic region (δ 110-160 ppm) corresponding to the carbons of the purine ring system. The C=O at C8 will be the most downfield.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure complete dissolution.

2. Data Acquisition:

  • Acquire ¹H, ¹³C, and optionally 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • The acquired data should be processed (Fourier transformation, phase correction, baseline correction) and the chemical shifts referenced to the residual solvent peak or an internal standard (TMS).

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation analysis.

1. Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.

2. Data Acquisition:

  • Infuse the sample solution directly into the mass spectrometer's ESI source.

  • Acquire data in full scan mode to determine the molecular weight. The expected [M+H]⁺ ion is at m/z 185.02.

  • Perform MS/MS on the parent ion to obtain a characteristic fragmentation pattern for identity confirmation.

Section 3: Method Validation

Any analytical method intended for routine use must be validated to ensure its performance is suitable for the intended application. The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10]

Validation_Workflow cluster_validation ICH Q2(R1) Validation Parameters start Method Development & Optimization spec Specificity / Selectivity start->spec lin Linearity spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod Limit of Detection (LOD) prec->lod loq Limit of Quantitation (LOQ) lod->loq range Range loq->range robust Robustness range->robust end Validated Analytical Method robust->end

Caption: Workflow for analytical method validation based on ICH Q2(R1) guidelines.

Summary of Validation Parameters for HPLC-UV Method
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.Peak purity analysis (for DAD), resolution > 2 from adjacent peaks.
Linearity To demonstrate a proportional relationship between concentration and analytical response.Correlation coefficient (r²) ≥ 0.999.
Accuracy To determine the closeness of the test results to the true value.Recovery of spiked samples within 98.0% - 102.0%.
Precision To assess the degree of scatter between a series of measurements.RSD ≤ 2.0% for repeatability and intermediate precision.
LOD/LOQ To determine the lowest amount of analyte that can be detected/quantified with acceptable precision and accuracy.Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Range The interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision.e.g., 80% to 120% of the test concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits after minor changes (e.g., pH ±0.2, flow rate ±10%).

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the characterization of this compound. The successful implementation of these protocols, followed by a thorough validation, will ensure the generation of reliable and accurate data, which is paramount in research and drug development. It is recommended that users adapt and optimize these methods based on their specific instrumentation and sample matrices.

References

  • AWS. 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine (MH-969C). [Online PDF]. Available at: [Link]

  • Institute of Molecular and Translational Medicine. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. (2022-12-18). Available at: [Link]

  • SciTePress. Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. Available at: [Link]

  • Supporting Information. General experimental details. Available at: [Link]

  • Neliti. Analytical method development and validation of allopurinol and related substances by using RP-HPLC in bulk form. (2022-05-18). Available at: [Link]

  • Cheméo. Purin-6(1h)-one, 2-chloro-8-chloromethyl-7-methyl-. Available at: [Link]

  • Analytical Method Validation Parameters: An Updated Review. (2020-03-22). Available at: [Link]

  • HPLC Analyses of Pyrimidine and Purine Antimetabolite Drugs. HPLC Analyses of Pyrimidine and Purine Antimetabolite Drugs. (1984). Available at: [Link]

  • PubMed Central. A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices. (2021-06-05). Available at: [Link]

  • PubMed. Reverse Phase Partition HPLC for Determination of Plasma Purines and Pyrimidines in Subjects With Gout and Renal Failure. (1980-03-14). Available at: [Link]

  • ResearchGate. Purines HPLC analysis. A representative chromatogram of standards.... Available at: [Link]

  • ResearchGate. HPLC Analysis for the Clinical–Biochemical Diagnosis of Inborn Errors of Metabolism of Purines and Pyrimidines. Available at: [Link]

  • Dana Bioscience. 2-Chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H). Available at: [Link]

  • SpectraBase. 8-[benzyl(methyl)amino]-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Available at: [Link]

  • ResearchGate. HPLC chromatogram of purine and pyrimidine compounds. A number of each.... Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Synthesis, Characterisation of Some Novel Purine Derivatives. (2020). Available at: [Link]

  • MDPI. Direct Regioselective C-H Cyanation of Purines. (2023-01-17). Available at: [Link]

  • ResearchGate. One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. Available at: [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available at: [Link]

  • ResearchGate. A novel high sensitivity HPLC assay for topiramate, using 4-chloro-7-nitrobenzofurazan as pre-column fluorescence derivatizing agent. (2025-08-10). Available at: [Link]

Sources

Application Notes and Experimental Protocols for 2-Chloro-7-methyl-7H-purin-8(9H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Senior Application Scientist Narrative

Welcome to the comprehensive technical guide for 2-Chloro-7-methyl-7H-purin-8(9H)-one . As researchers and drug development professionals, you are constantly seeking novel small molecules with the potential to modulate biological pathways and serve as leads for therapeutic development. This document provides a detailed overview of the anticipated biological activities of this substituted purine analog, alongside robust, field-proven protocols to investigate its efficacy and mechanism of action.

While direct literature on this specific molecule is limited, its structural features—a chlorinated purine core with a methyl group at the 7-position—allow us to make well-grounded scientific inferences about its potential applications. The protocols herein are built upon established methodologies for analogous compounds and are designed to be self-validating, ensuring the generation of reliable and reproducible data. Our approach is to empower you with not just the "how," but also the "why," fostering a deeper understanding of the experimental design and interpretation.

Introduction to this compound: A Molecule of Interest

This compound belongs to the broad class of purine analogs, which are known for their diverse biological activities, including anticancer, antiviral, and immunosuppressive effects.[1][2] These compounds often function as antimetabolites by mimicking endogenous purines (adenine and guanine) and thereby interfering with nucleic acid synthesis and other critical cellular processes.[2][3]

The key structural features of this compound suggest several potential mechanisms of action:

  • 2-Chloro Substitution: The presence of a chlorine atom at the 2-position is a common feature in several biologically active purine analogs, such as cladribine (2-chlorodeoxyadenosine). This modification can influence the molecule's interaction with target enzymes and may confer resistance to degradation by enzymes like adenosine deaminase.[4]

  • 7-Methyl Group: Methylation at the N7 position of a purine ring can impact the molecule's binding affinity to target proteins and may direct its activity towards specific enzymes. For instance, 7-methylguanine is a known inhibitor of poly (ADP-ribose) polymerase (PARP).[5]

  • Purin-8-one Core: This core structure is a versatile scaffold found in numerous kinase inhibitors.[1]

Based on these structural characteristics, this compound is a promising candidate for investigation as an inhibitor of DNA polymerases, kinases, or DNA repair enzymes like PARP.

Physicochemical Properties, Handling, and Storage

A thorough understanding of the compound's physical and chemical properties is paramount for accurate and reproducible experimental results.

Solubility and Stock Solution Preparation

Based on data for structurally similar compounds like 2-amino-6-chloropurine, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[6]

PropertyRecommendation
Primary Solvent Dimethyl Sulfoxide (DMSO)[6][7]
Secondary Solvents Ethanol (may have lower solubility)[8]
Aqueous Solubility Expected to be low[6]

Protocol for Stock Solution Preparation (10 mM in DMSO):

  • Pre-weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of a compound with a molecular weight of 198.59 g/mol , add 50.3 µL of DMSO.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes to avoid repeated freeze-thaw cycles.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound.

ConditionRecommendation
Solid Compound Store at -20°C in a desiccator.
DMSO Stock Solution Store at -20°C. Stable for up to 3 months.[8]
Aqueous Solutions Prepare fresh for each experiment and use within 24 hours.[8]

Note on Stability in Cell Culture Media: The stability of purine analogs in aqueous solutions and cell culture media can vary.[2] It is advisable to perform preliminary experiments to assess the compound's stability under your specific assay conditions, especially for long-term incubations.

Experimental Protocols: From Cytotoxicity to Mechanistic Insights

This section provides detailed, step-by-step protocols for evaluating the biological activity of this compound.

Assessment of Cytotoxicity and Cell Viability

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT and Trypan Blue exclusion assays are fundamental techniques for this purpose.

Workflow for Initial Cytotoxicity Screening:

G A Prepare Serial Dilutions of Compound in Cell Culture Medium C Treat Cells with Compound (e.g., 0.1 - 100 µM) A->C B Seed Cells in 96-well Plates B->C D Incubate for 24, 48, 72 hours C->D E Perform Cell Viability Assay (MTT or Trypan Blue) D->E F Measure Absorbance (MTT) or Count Cells (Trypan Blue) E->F G Calculate IC50 Value F->G

Caption: Workflow for determining the IC50 value.

Protocol 1: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]

  • Cell Seeding: Seed your cell line of choice (e.g., a cancer cell line like MCF-7 or a normal cell line like HEK293) into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[11] Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.1 to 100 µM.[6] Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).[12]

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well.[13] Incubate for 3.5 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Trypan Blue Exclusion Assay

This assay directly visualizes and counts viable versus non-viable cells based on membrane integrity.[1][12][14]

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of the compound as described for the MTT assay.

  • Cell Harvesting: After the incubation period, detach the cells using trypsin-EDTA and resuspend them in complete medium.

  • Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.[12]

  • Cell Counting: Immediately load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a light microscope.

  • Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[1]

Mechanistic Assays: Unraveling the Mode of Action

Based on the structure of this compound, the following mechanistic assays are recommended.

Potential Signaling Pathways to Investigate:

G cluster_0 DNA Damage Response A This compound B Inhibition of DNA Polymerase A->B C Inhibition of PARP A->C D DNA Strand Breaks B->D C->D prevents repair E p53 Activation D->E F Apoptosis E->F

Caption: Hypothesized DNA damage response pathway.

Protocol 3: In Vitro Kinase Inhibition Assay

Many purine analogs are known to inhibit protein kinases.[1][4] A general in vitro kinase assay can be used to screen for inhibitory activity against a panel of relevant kinases (e.g., CDKs, Src, Abl).

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and ATP in a kinase buffer.

  • Compound Addition: Add varying concentrations of this compound to the reaction mixture.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure kinase activity using a suitable detection method, such as a phosphospecific antibody-based ELISA, a fluorescence-based assay, or a luminescence-based assay like the ADP-Glo™ Kinase Assay.[15]

  • Data Analysis: Determine the IC50 value for each kinase tested.

Protocol 4: DNA Polymerase Inhibition Assay

Purine analogs can act as chain terminators during DNA replication.[3][16]

  • Reaction Mixture: Prepare a reaction mixture containing a DNA template-primer, a specific DNA polymerase (e.g., human DNA polymerase α, δ, or ε), and a mixture of dNTPs (one of which is radiolabeled or fluorescently labeled).

  • Inhibitor Addition: Add different concentrations of this compound to the reaction.

  • Reaction Initiation and Termination: Start the reaction by adding the DNA polymerase and incubate at 37°C. Stop the reaction at various time points by adding EDTA.

  • Analysis: Separate the DNA products by gel electrophoresis and visualize the incorporated label by autoradiography or fluorescence imaging.

  • Interpretation: A decrease in the length or amount of the synthesized DNA strand in the presence of the compound indicates inhibition of the DNA polymerase.

Protocol 5: PARP Activity Assay

The 7-methylguanine moiety suggests potential PARP inhibition.

  • Cell Lysate Preparation: Prepare nuclear or whole-cell extracts from cells treated with a DNA damaging agent (e.g., H2O2) to activate PARP.

  • Assay Reaction: Use a commercially available PARP activity assay kit, which typically involves incubating the cell lysate with a histone-coated plate, biotinylated NAD+ (the substrate for PARP), and the test compound.

  • Detection: The incorporated biotinylated ADP-ribose is then detected using a streptavidin-HRP conjugate and a colorimetric substrate.

  • Data Analysis: Measure the absorbance and calculate the percentage of PARP inhibition relative to the control.

Data Presentation and Interpretation

Table for Summarizing Cytotoxicity Data:

Cell LineIncubation Time (h)IC50 (µM)
MCF-724
48
72
HEK29324
48
72

Table for Summarizing Mechanistic Assay Data:

AssayTargetIC50 (µM)
Kinase AssayCDK2/cyclin A
Src
Abl
DNA Polymerase AssayPolymerase α
PARP AssayPARP-1

Conclusion and Future Directions

The experimental framework provided in this guide offers a robust starting point for the comprehensive evaluation of this compound. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can elucidate the compound's biological activity and potential as a therapeutic lead. Future studies could involve in vivo experiments in relevant disease models to validate the in vitro findings.

References

  • Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine. (2020). International Journal of Molecular Sciences. [Link]

  • Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. (2023). Molecules. [Link]

  • Purine Analogues as Kinase Inhibitors: A Review. (2015). Recent Patents on Anti-Cancer Drug Discovery. [Link]

  • Extracellular purine and pyrimidine catabolism in cell culture. (2011). Biotechnology Progress. [Link]

  • Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer. (2014). Frontiers in Molecular Biosciences. [Link]

  • Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine. (2020). ResearchGate. [Link]

  • Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. (2018). Toxicological Sciences. [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. [Link]

  • Purine analogues as kinase inhibitors: A review. (2015). Taipei Medical University. [Link]

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. (2016). ResearchGate. [Link]

  • Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine. (2020). PubMed. [Link]

  • Inhibition of DNA polymerase reactions by pyrimidine nucleotide analogues lacking the 2-keto group. (1997). Nucleic Acids Research. [Link]

  • Trypan Blue Exclusion Test of Cell Viability. (2001). Current Protocols in Cell Biology. [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2022). STAR Protocols. [Link]

  • Bioreactors for high cell density and continuous multi-stage cultivations: options for process intensification in cell culture-based viral vaccine production. (2016). Applied Microbiology and Biotechnology. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

  • Inhibition of DNA Polymerases as a Therapeutic Intervention against Cancer. (2014). PubMed Central. [Link]

  • The mechanism of PARP inhibitor action is identified. (2024). Drug Target Review. [Link]

  • PARP - Assay-Protocol. Cusabio. [Link]

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. (2024). Utrecht University Research Portal. [Link]

  • Chemotherapy. Wikipedia. [Link]

  • MTT (Assay protocol). (2023). protocols.io. [Link]

  • 7-Methylguanine. Wikipedia. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (2023). Springer Nature Experiments. [Link]

  • 2-Chloroadenosine but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling. (2003). British Journal of Pharmacology. [Link]

  • Metabolomic Signatures of Recovery: A Secondary Analysis of Public Longitudinal LC–MS Datasets Shows Polyphenol-Rich Interventions Attenuate Purine Degradation and Oxidative Stress Following Exhaustive Exercise. (2024). Metabolites. [Link]

  • What are DNA polymerase inhibitors and how do they work?. (2024). News-Medical.net. [Link]

  • Trypan blue exclusion test of cell viability. (2022). Protocol Exchange. [Link]

  • MTT Proliferation Assay Protocol. (2015). ResearchGate. [Link]

  • Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. (2022). Frontiers in Pharmacology. [Link]

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Application Note: High-Purity Isolation of 2-Chloro-7-methyl-7H-purin-8(9H)-one for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-7-methyl-7H-purin-8(9H)-one is a key heterocyclic intermediate in the synthesis of various biologically active compounds. The purity of this precursor is paramount, as impurities can lead to side reactions, lower yields, and the generation of difficult-to-remove, structurally related byproducts in subsequent synthetic steps. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and scalable techniques for the purification of this compound. We detail protocols for recrystallization, normal-phase column chromatography, and preparative reversed-phase HPLC, explaining the scientific rationale behind each step to empower users to adapt these methods to their specific needs.

Introduction: The Imperative for Purity

Purine analogs are a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutics.[1] The title compound, this compound, serves as a versatile building block. The chloro-substituent at the 2-position is a reactive handle for nucleophilic substitution, enabling the synthesis of diverse compound libraries.[2] However, the synthesis of this intermediate can yield byproducts such as regioisomers, starting materials, or over-alkylated species.

Effective purification is not merely a procedural step but a critical investment in the integrity of the research. A high-purity starting material ensures:

  • Reproducibility: Consistent reaction outcomes and reliable biological data.

  • Efficiency: Prevention of yield loss in downstream reactions.

  • Safety: Elimination of potentially toxic or reactive impurities.

This guide provides a multi-tiered approach to purification, from rapid, large-scale debulking to high-resolution polishing for analytical standards.

Compound Properties and Strategic Considerations

Understanding the physicochemical properties of this compound is fundamental to selecting and optimizing a purification strategy.

  • Structure: The molecule contains a polar purinone core, capable of hydrogen bonding via the N-H and C=O groups. The chlorine atom and methyl group add some non-polar character. This amphiphilic nature dictates its solubility and chromatographic behavior.

  • Polarity: It is a moderately polar compound. This is a key parameter for chromatography, influencing its retention on both normal-phase and reversed-phase media.

  • Solubility: Generally, purine derivatives exhibit limited solubility in non-polar solvents like hexanes, moderate solubility in chlorinated solvents and esters (e.g., Dichloromethane, Ethyl Acetate), and higher solubility in polar protic solvents like methanol and ethanol.[3]

Initial Purity Assessment: Before commencing any purification, it is crucial to assess the crude material. A quick analysis by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can reveal the number of impurities and their relative polarities, guiding the choice of the primary purification technique.

Purification Methodologies: Protocols and Rationale

The choice of purification method depends on the initial purity of the crude material, the quantity to be purified, and the final purity required.

Method 1: Recrystallization (For >85% Crude Purity)

Recrystallization is the most cost-effective and scalable method for removing minor impurities, provided a suitable solvent system can be identified. It relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools, allowing the target molecule to crystallize out while impurities remain in the supernatant.

Protocol:

  • Solvent Screening: In parallel on a small scale, test the solubility of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) at room temperature and upon heating. An ideal solvent will dissolve the compound completely when hot but sparingly or not at all when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a further 5-10 minutes. Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. Once crystals begin to form, further cool the flask in an ice bath for 30-60 minutes to maximize yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove residual solvent.

Causality and Expertise: The rate of cooling is critical. Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurity molecules. A rapid crash-cooling can trap impurities within the crystal structure.

Method 2: Normal-Phase Flash Column Chromatography

Flash chromatography is the workhorse technique for purifying compounds with significant impurities or those that do not recrystallize well.[3] It separates compounds based on their differential adsorption to a polar stationary phase (typically silica gel) and elution with a non-polar mobile phase.

dot

Caption: Workflow for Flash Column Chromatography.

Protocol:

  • Stationary Phase Selection: Standard flash-grade silica gel (40-63 µm) is typically effective.

  • Mobile Phase Selection: Use TLC to determine an optimal solvent system. The goal is to find a system where the target compound has an Rf value of ~0.3. Common systems for purine derivatives include gradients of Ethyl Acetate in Hexanes or Methanol in Dichloromethane (DCM).[3][4]

    • Expert Tip: Adding 0.1-1% triethylamine or acetic acid to the mobile phase can prevent peak tailing for basic or acidic compounds, respectively. For the purinone, which is weakly acidic, this is generally not required but can be tested if poor peak shape is observed.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% DCM). Pour the slurry into the column and use pressure to pack a firm, uniform bed.

  • Sample Loading:

    • Dry Loading (Preferred): Dissolve the crude compound in a minimal amount of a strong solvent (e.g., Methanol or DCM). Add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique generally results in sharper bands and better separation.

    • Wet Loading: Dissolve the crude material in the minimum possible volume of the initial mobile phase and inject it directly onto the column.

  • Elution: Begin elution with the non-polar mobile phase. Gradually increase the polarity of the mobile phase according to the predetermined gradient. For example, starting with 100% DCM and gradually increasing to 5% Methanol in DCM.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.

Parameter System 1 (Less Polar Impurities) System 2 (More Polar Impurities)
Stationary Phase Silica Gel (40-63 µm)Silica Gel (40-63 µm)
Mobile Phase A HexaneDichloromethane (DCM)
Mobile Phase B Ethyl Acetate (EtOAc)Methanol (MeOH)
Typical Gradient 0% -> 100% EtOAc in Hexane0% -> 10% MeOH in DCM

Table 1: Recommended Solvent Systems for Flash Chromatography.

Method 3: Preparative Reversed-Phase HPLC (For >99.5% Purity)

For obtaining highly pure material suitable for use as an analytical standard or in sensitive biological assays, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. It separates compounds based on their hydrophobic interactions with a non-polar stationary phase.

Protocol:

  • Stationary Phase: A C18-functionalized silica column is the most common choice for purine derivatives.[3]

  • Mobile Phase: A gradient of an organic solvent (typically Acetonitrile or Methanol) in water is used.

    • Expert Tip: Adding a modifier like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to the mobile phase is crucial. It protonates acidic functionalities and suppresses silanol interactions, leading to sharper peaks and improved reproducibility.

  • Sample Preparation: Dissolve the compound in a solvent that is miscible with the mobile phase and is a weak solvent in the reversed-phase system, such as Dimethyl Sulfoxide (DMSO) or a small amount of the initial mobile phase. Filter the sample solution through a 0.45 µm filter before injection.

  • Elution and Collection: Inject the sample and run a gradient (e.g., 10% to 95% Acetonitrile in Water with 0.1% TFA) over 20-30 minutes. Use a UV detector (monitoring at ~254 nm or 275 nm) to identify the peak corresponding to the product and collect the eluting fraction.

  • Post-Processing: The collected fractions containing Acetonitrile/Water/TFA can be lyophilized (freeze-dried) to remove the solvents and yield the pure product as a TFA salt. If the free base is required, the combined fractions can be neutralized and extracted.

Workflow and Method Selection

Choosing the right strategy involves a trade-off between speed, cost, scale, and the required final purity.

dot

G start Crude Material purity_check Assess Purity (TLC/LCMS) start->purity_check recrystallize Recrystallization purity_check->recrystallize >85% Pure High Quantity flash_chrom Flash Chromatography purity_check->flash_chrom <85% Pure Medium-High Quantity final_product_good Pure Product (>95%) recrystallize->final_product_good flash_chrom->final_product_good prep_hplc Preparative HPLC final_product Pure Product (>99.5%) prep_hplc->final_product final_product_good->prep_hplc Need >99.5% Purity (Analytical Standard)

Caption: Decision workflow for purification method selection.

Method Typical Scale Purity Achieved Advantages Disadvantages
Recrystallization mg to multi-kg95-99%Low cost, highly scalable, simple equipmentImpurity profile must be suitable, can have lower yield
Flash Chromatography mg to >100 g90-98%Widely applicable, good resolution for diverse impuritiesRequires more solvent, moderately labor-intensive
Preparative HPLC µg to multi-g>99.5%Highest resolution and purity, automatedExpensive, limited throughput, requires specialized equipment

Table 2: Comparison of Purification Techniques.

Purity Assessment and Final Validation

Confirming the purity of the final product is a non-negotiable step. A combination of orthogonal analytical methods should be employed to provide confidence in the material's quality.[5][6]

  • HPLC/UPLC: Use a standardized analytical HPLC or UPLC method with UV detection to determine the purity level (e.g., % area at a specific wavelength).

  • LC-MS: Confirm the molecular weight of the main peak, ensuring it corresponds to this compound.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities that may not have a UV chromophore. The absence of signals from known impurities or residual solvents confirms high purity.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid. Compare the observed value to literature values if available.

Conclusion

The successful purification of this compound is readily achievable through a systematic application of standard laboratory techniques. For large quantities with minor impurities, recrystallization offers an economical solution. For more complex mixtures, flash column chromatography provides a robust and versatile method to achieve >95% purity. Finally, for applications demanding the highest level of purity, such as for reference standards or sensitive biological screening, preparative reversed-phase HPLC is the definitive technique. By understanding the principles behind each method and validating the final product with appropriate analytical techniques, researchers can ensure the quality and integrity of their scientific endeavors.

References

  • Google Patents.
  • Royal Society of Chemistry. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review.
  • ACS Combinatorial Science.
  • Teledyne ISCO. Purine and Related Compound Purification Strategies. [Link]

  • Institute of Molecular and Translational Medicine. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods.
  • Eurachem. Guide to Quality in Analytical Chemistry.

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-Chloro-7-methyl-7H-purin-8(9H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Chloro-7-methyl-7H-purin-8(9H)-one. This compound is a key intermediate in the synthesis of various biologically active purine derivatives, making its accurate quantification and purity assessment critical in drug discovery and development. The developed reversed-phase HPLC (RP-HPLC) method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, ensuring the specificity and accuracy of the analysis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the experimental protocol, method validation in accordance with International Council for Harmonisation (ICH) guidelines, and the scientific rationale behind the methodological choices.

Introduction

This compound is a substituted purine analog that serves as a versatile building block in medicinal chemistry. The purine scaffold is a fundamental component of nucleic acids and a privileged structure in drug design, with derivatives exhibiting a wide range of therapeutic activities, including antiviral and anticancer properties. The purity and stability of this compound are paramount to ensure the quality, safety, and efficacy of the final drug products.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of drug substances and their impurities. A stability-indicating HPLC method is specifically designed to resolve the main compound from any potential degradation products that may form under various stress conditions, such as hydrolysis, oxidation, and photolysis. The development of such a method is a regulatory requirement and a scientific necessity to understand the degradation pathways and intrinsic stability of a drug substance.

This application note provides a detailed protocol for a stability-indicating RP-HPLC method for this compound. The method is developed based on the chemical properties of purine analogs and is validated to meet the stringent requirements of the pharmaceutical industry.

Experimental

Materials and Reagents
  • Analyte: this compound reference standard (purity >98%)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

  • Buffers and Reagents:

    • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

    • Orthophosphoric acid (H₃PO₄), analytical grade

    • Hydrochloric acid (HCl), 0.1 N

    • Sodium hydroxide (NaOH), 0.1 N

    • Hydrogen peroxide (H₂O₂), 3% (v/v)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (pH 3.0, adjusted with phosphoric acid)B: Acetonitrile
Gradient Elution 0-5 min: 10% B5-20 min: 10% to 70% B20-25 min: 70% B25-26 min: 70% to 10% B26-30 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm (to be confirmed by UV scan of the analyte)

Rationale for Chromatographic Conditions:

  • Column: A C18 column is a common choice for the separation of moderately polar compounds like purine derivatives due to its hydrophobic stationary phase.

  • Mobile Phase: A phosphate buffer is used to maintain a consistent pH and improve peak shape. Acetonitrile is a common organic modifier in reversed-phase chromatography, providing good separation efficiency for a wide range of compounds. The acidic pH (3.0) is chosen to suppress the ionization of any acidic functional groups and ensure good retention and symmetrical peaks.

  • Gradient Elution: A gradient is employed to ensure the elution of both the main analyte and any potential degradation products with varying polarities within a reasonable runtime.

  • Detection Wavelength: Based on the UV spectra of similar chlorinated purine derivatives, a wavelength of approximately 265 nm is expected to provide good sensitivity. A PDA detector is recommended to assess peak purity and to determine the optimal detection wavelength during method development.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water. This mixture is a good starting point for dissolving purine derivatives, which can have limited solubility in purely aqueous or organic solvents.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL for linearity studies.

  • Sample Solution: The preparation of the sample solution will depend on the matrix. For a drug substance, dissolve an accurately weighed amount in the diluent to a final concentration within the linear range of the method. For formulated products, a suitable extraction procedure may be required, followed by filtration through a 0.45 µm syringe filter to remove any particulate matter.

Method Validation Protocol

The developed method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][2][3] The following validation parameters should be assessed:

System Suitability

Before each validation run, inject a standard solution (e.g., 50 µg/mL) six times. The system suitability parameters should meet the following criteria:

  • Tailing factor (Asymmetry factor): ≤ 2.0

  • Theoretical plates (N): > 2000

  • Relative Standard Deviation (RSD) of peak area and retention time: ≤ 2.0%

Specificity (Forced Degradation Studies)

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the drug substance.[4][5][6] The aim is to achieve 5-20% degradation of the active ingredient.

  • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60 °C for 2 hours. Neutralize with 0.1 N NaOH before injection.

  • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60 °C for 2 hours. Neutralize with 0.1 N HCl before injection.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 80 °C for 48 hours.

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to UV light (254 nm) and visible light for a specified period as per ICH Q1B guidelines.

Analyze the stressed samples using the developed HPLC method. The method is considered specific if the main peak is well-resolved from all degradation product peaks (resolution > 1.5) and the peak purity of the analyte is confirmed using a PDA detector.

Workflow for Forced Degradation and Specificity Assessment

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Evaluation Acid Acid Hydrolysis (0.1N HCl, 60°C) HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis (0.1N NaOH, 60°C) Base->HPLC Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (80°C, Solid) Thermal->HPLC Photo Photolytic (UV/Vis Light) Photo->HPLC PDA PDA Peak Purity HPLC->PDA Resolution Resolution > 1.5 HPLC->Resolution Purity Peak Purity Check PDA->Purity Specificity Specificity Confirmed Resolution->Specificity Purity->Specificity API API Sample API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow for demonstrating method specificity through forced degradation studies.

Linearity

Analyze a series of at least five concentrations of the working standard solutions (e.g., 1, 10, 25, 50, 100 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Perform recovery studies by spiking a known amount of the drug substance into a placebo or a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Evaluate the effect of small, deliberate variations in the method parameters on the analytical results. Parameters to be varied include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

  • Wavelength (± 2 nm)

The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by these variations.

Data Presentation and Expected Results

The following table summarizes the expected validation parameters and their acceptance criteria.

Validation ParameterAcceptance Criteria
System Suitability Tailing Factor ≤ 2.0, Theoretical Plates > 2000, RSD ≤ 2.0%
Specificity No interference from degradants, Resolution > 1.5, Peak Purity > 0.999
Linearity Correlation Coefficient (r²) ≥ 0.999
Accuracy Recovery between 98.0% and 102.0%
Precision (RSD) Repeatability ≤ 2.0%, Intermediate Precision ≤ 2.0%
LOD & LOQ S/N ratio of 3:1 and 10:1, respectively
Robustness System suitability criteria met under varied conditions

Discussion and Conclusion

The developed stability-indicating RP-HPLC method provides a reliable and robust tool for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of a phosphate buffer and acetonitrile ensures efficient separation of the analyte from its potential degradation products. The method's specificity, demonstrated through forced degradation studies, makes it suitable for stability testing and quality control in a pharmaceutical setting.

The comprehensive validation of the method in accordance with ICH guidelines ensures its accuracy, precision, and reliability. This application note serves as a detailed guide for the implementation of this method in research and development laboratories, contributing to the assurance of quality and consistency in the production of purine-based drug candidates.

Experimental Workflow Diagram

HPLC_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Reporting Std_Prep Prepare Standard Solutions (Stock and Working) System_Suitability System Suitability Test Std_Prep->System_Suitability Sample_Prep Prepare Sample Solution (Dissolution/Extraction & Filtration) Injection Inject Samples and Standards Sample_Prep->Injection System_Suitability->Injection Chrom_Acq Chromatographic Data Acquisition Injection->Chrom_Acq Integration Peak Integration and Identification Chrom_Acq->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report (Assay, Purity, etc.) Quantification->Report

Caption: Overall workflow for the HPLC analysis of this compound.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2005. [Link]

  • ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2003. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Shinde, N. G., Bangar, B. N., Deshmukh, S. M., Sulake, S. P., & Sherekar, D. P. (2013). Pharmaceutical forced degradation studies with regulatory consideration. Asian Journal of Research in Chemistry, 6(8), 759-766.
  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
  • ICH Guideline Q14: Analytical Procedure Development. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2022. [Link]

  • ICH Guideline Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2023. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • Klick, S., Muijrers, P. H., Ansmann, A., & Klein, J. (2005). Stress testing of drug substances and drug products. Pharmaceutical Technology, 29(2), 48-66.
  • ICH Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 1996. [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Purine Analogs in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the development, validation, and implementation of a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of purine analogs in biological matrices such as plasma and serum. Purine analogs, a critical class of chemotherapeutic and antiviral agents, require precise measurement for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioequivalence assessments. This document outlines the scientific rationale behind key methodological choices, from sample preparation to data analysis, and presents a detailed, field-proven protocol. All procedures are grounded in principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) to ensure data integrity and reliability.[1][2]

Introduction: The Analytical Imperative for Purine Analogs

Purine analogs are synthetic compounds that mimic endogenous purines (adenine and guanine) and are integral to the treatment of various malignancies and viral infections.[3][4] Drugs such as cladribine, clofarabine, and the thiopurine family (e.g., 6-mercaptopurine) function as antimetabolites, disrupting DNA and RNA synthesis in rapidly proliferating cells.[3][4][5] Given their potent cytotoxic effects and significant interpatient variability in metabolism, the accurate quantification of these drugs and their active metabolites is paramount for optimizing dosage regimens, ensuring efficacy, and minimizing toxicity.[3][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this application due to its unparalleled sensitivity, specificity, and high-throughput capabilities.[1][6][7] The technique combines the powerful separation capacity of liquid chromatography with the precise mass-based detection of tandem mass spectrometry, allowing for the unambiguous quantification of target analytes even in highly complex biological matrices.[7][8]

Foundational Principles: The LC-MS/MS Workflow

The power of LC-MS/MS lies in its sequential analytical stages. Each stage is optimized to ensure that only the analyte of interest reaches the detector, thereby minimizing background noise and enhancing sensitivity.

  • Liquid Chromatography (LC): The LC system separates the purine analog from endogenous matrix components based on its physicochemical properties (e.g., polarity, size).

  • Mass Spectrometry (MS): The analyte is then ionized (typically via Electrospray Ionization - ESI) and enters the mass spectrometer.

  • Tandem Mass Spectrometry (MS/MS): This is the key to specificity. A specific precursor ion (representing the intact drug) is selected, fragmented, and a specific product ion is then monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides two layers of mass-based confirmation, drastically reducing the likelihood of interference.[6][9][10]

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Column LC Column Analyte + Matrix Components Separation Separation Analyte Matrix LC_Column->Separation Elution IonSource IonSource Separation->IonSource To MS MS1 MS1 (Quadrupole 1) Precursor Ion Selection IonSource->MS1 CC CC MS1->CC Isolate Precursor MS2 MS2 (Quadrupole 3) Product Ion Selection CC->MS2 Fragment Detector Detector MS2->Detector Isolate Product Data Data Acquisition & Quantification Detector->Data Sample Prepared Sample (e.g., Plasma Extract) Sample->LC_Column

Figure 1: High-level workflow for LC-MS/MS quantification.

Method Development: A Scientist's Guide to Critical Choices

A robust method is not built on a single protocol but on a series of informed decisions. Here, we dissect the rationale behind the key stages of method development for purine analogs.

Sample Preparation: The Foundation of Clean Data

The primary goal of sample preparation is to remove matrix components, such as proteins and phospholipids, that can interfere with analysis and damage the LC-MS system.[8]

  • Protein Precipitation (PPT): This is the simplest and fastest technique, ideal for high-throughput environments.[8][11][12] It involves adding a water-miscible organic solvent (typically acetonitrile) to the plasma sample, which denatures and precipitates the proteins.[11][13][14]

    • Causality: Acetonitrile is often preferred over methanol as it produces larger, more flocculent protein aggregates that are easier to separate by centrifugation, resulting in a cleaner supernatant.[13][14] Adding the precipitating solvent to the sample (rather than the other way around) ensures more efficient and reproducible protein crashing.[11]

  • Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[12] While more labor-intensive, LLE can provide a much cleaner extract than PPT, significantly reducing matrix effects.

  • Solid-Phase Extraction (SPE): SPE offers the highest degree of cleanup by using a solid sorbent to selectively retain the analyte while matrix components are washed away. This is the most selective but also the most complex and costly method.

For most purine analog applications, a well-optimized Protein Precipitation protocol provides a suitable balance of speed, simplicity, and cleanliness.

Chromatography: Achieving Separation

Due to the polar nature of most purine analogs and their metabolites, chromatographic separation can be challenging using traditional reversed-phase (RP) columns.[15]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the superior choice for polar compounds.[15][16][17] It utilizes a polar stationary phase (like bare silica) with a high organic content mobile phase. Analytes are separated based on a partitioning mechanism into a water-enriched layer on the surface of the stationary phase.[15] This provides excellent retention and separation for compounds that would otherwise elute in the void volume on an RP column.[4][16][18]

  • Reversed-Phase (RP) Chromatography: While less intuitive, RP-LC (e.g., using a C18 column) can be successfully employed, often with mobile phase additives like formic acid to ensure consistent protonation and peak shape.[19][20][21] Newer generation C18 columns with enhanced polar retention can also be effective.

Mass Spectrometry: Optimizing for Sensitivity and Specificity

Tuning the mass spectrometer is critical for achieving the lowest limit of quantification (LLOQ).

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is typically used, as the purine core is readily protonated to form the [M+H]+ ion.[22]

  • Internal Standard (IS): The use of a Stable Isotope-Labeled (SIL) internal standard is non-negotiable for achieving the highest accuracy and precision.[23] A SIL-IS (e.g., ¹⁵N- or ¹³C-labeled analog) is chemically identical to the analyte, ensuring it behaves the same way during sample preparation and ionization, thus perfectly compensating for any sample-to-sample variability.[23]

  • MRM Transition Optimization: The most intense and stable precursor-to-product ion transition must be determined experimentally for both the analyte and the internal standard. This is done by infusing a pure standard of the compound and allowing the instrument software to identify the optimal fragmentation pathway and collision energy.[7]

cluster_MS Multiple Reaction Monitoring (MRM) MS1 MS1: Select Precursor Ion e.g., Cladribine [M+H]+ m/z 286.1 CC Collision Cell: Fragment Ion Ar/N2 gas MS1->CC MS2 MS2: Select & Monitor Product Ion e.g., Purine fragment m/z 170.0 CC->MS2 Detector Detector (Signal is Specific to Analyte) MS2->Detector OtherIons Other Co-eluting Ions OtherIons->MS1 Rejected AnalyteIon Analyte Precursor Ion AnalyteIon->MS1 Selected

Figure 2: The principle of MRM for enhanced selectivity.

Detailed Protocol: Quantification of Cladribine in Human Plasma

This protocol provides a validated method for quantifying the purine analog Cladribine. It can be adapted for other analogs with appropriate optimization of the MS parameters.

Materials and Reagents
  • Cladribine analytical standard

  • Cladribine-¹⁵N₅ stable isotope-labeled internal standard (IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Control human plasma (K₂EDTA)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Cladribine and Cladribine-¹⁵N₅ in methanol.

  • Working Standard Solutions: Serially dilute the Cladribine stock solution with 50:50 methanol:water to prepare calibration standards.

  • Internal Standard Spiking Solution (50 ng/mL): Dilute the Cladribine-¹⁵N₅ stock solution in acetonitrile. This solution will also serve as the protein precipitation solvent.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the cold Internal Standard Spiking Solution (50 ng/mL in acetonitrile) to each tube.[23]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.[23]

  • Centrifuge at >13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Inject directly into the LC-MS/MS system.

LC-MS/MS Conditions
ParameterCondition
LC System UPLC/UHPLC System
Column HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 95% B, hold for 0.5 min, decrease to 40% B over 2.0 min, hold for 0.5 min, return to 95% B and re-equilibrate for 1.0 min.
Flow Rate 0.5 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization ESI Positive
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 500°C
Mass Spectrometry Parameters (MRM)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cladribine304.0170.015
Cladribine-¹⁵N₅ (IS)309.0175.015

Note: Collision energies must be optimized for the specific instrument used.

Method Validation: Ensuring Trustworthiness and Reliability

A bioanalytical method is only trustworthy if it has been rigorously validated.[1] The protocol must be challenged to prove it is fit for purpose. Validation should be performed according to regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[1][2][24]

The key validation parameters and typical acceptance criteria are summarized below:

Validation ParameterPurposeTypical Acceptance Criteria
Selectivity Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ response.
Linearity & Range Demonstrate a proportional relationship between concentration and instrument response.At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Assess the closeness of measured values to the true value (accuracy) and the degree of scatter (precision).Replicate analysis (n≥5) of QC samples at ≥4 levels. Precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).[25]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Analyte response should be ≥5 times the blank response. Accuracy within ±20%, Precision ≤20%.
Recovery The efficiency of the extraction procedure.Should be consistent and reproducible, though not necessarily 100%.
Matrix Effect Assess the suppression or enhancement of ionization due to co-eluting matrix components.Calculated matrix factor should be consistent across different lots of matrix.
Stability Evaluate analyte stability under various conditions (Freeze-Thaw, Bench-Top, Long-Term Storage).[26][27]Mean concentration of stability samples should be within ±15% of nominal concentration.

Conclusion

This application note provides a comprehensive guide to developing and validating a robust LC-MS/MS method for the quantification of purine analogs in biological matrices. By understanding the scientific principles behind each step—from the selection of a sample preparation technique like protein precipitation to the optimization of HILIC chromatography and MRM parameters—researchers can build reliable, sensitive, and selective assays. Adherence to rigorous validation standards, as outlined by regulatory agencies like the FDA, is essential for ensuring the integrity and trustworthiness of the generated data, which ultimately supports critical decisions in drug development and patient care.[1][2]

References

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from ResolveMass website. [Link]

  • FDA. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from FDA website. [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from Slideshare website. [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from FDA website. [Link]

  • Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. Retrieved from The Center for Biosimilars website. [Link]

  • Beltran, A., Samino, S., & Yanes, O. (2014). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods in Molecular Biology, 1198, 75-80. [Link]

  • Yoo, I. Y., et al. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Annals of Laboratory Medicine, 38(3), 255-260. [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from Agilent website. [Link]

  • Yoo, I. Y., et al. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Annals of Laboratory Medicine, 38(3). [Link]

  • Yoo, I. Y., et al. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. ResearchGate. [Link]

  • SCIEX. (2018). Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits. Retrieved from SCIEX website. [Link]

  • Yoo, I. Y., et al. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Synapse. [Link]

  • LabRulez LCMS. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from LabRulez LCMS website. [Link]

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Application Notes and Protocols for the Structural Elucidation of 2-Chloro-7-methyl-7H-purin-8(9H)-one using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the structural characterization of 2-Chloro-7-methyl-7H-purin-8(9H)-one, a substituted purine of significant interest in medicinal chemistry and drug development. We move beyond rote procedural lists to offer a scientifically grounded rationale for each step of the NMR analysis. This document outlines optimized protocols for sample preparation, one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR data acquisition, and a systematic approach to spectral interpretation. The methodologies described herein are designed to ensure data integrity and provide unambiguous structural confirmation, empowering researchers to confidently advance their drug discovery programs.

Introduction: The Imperative for Rigorous Structural Verification

This compound belongs to the purine class of heterocyclic compounds, a scaffold that is a cornerstone of numerous physiological processes and pharmacological interventions.[1][2] The precise arrangement of substituents on the purine core dictates the molecule's biological activity, making unambiguous structural confirmation a critical prerequisite for any meaningful biological evaluation or subsequent structure-activity relationship (SAR) studies. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive elucidation of molecular structures in solution.[3][4] This guide provides the necessary protocols to apply this powerful technique for the definitive characterization of this specific purine derivative.

The structural hypothesis for this compound posits a purine core with a chlorine atom at the C2 position, a methyl group on the N7 nitrogen, and a carbonyl group at the C8 position. The tautomeric form, with a proton on the N9 nitrogen, is generally favored. The primary objective of the following NMR studies is to confirm these structural features unequivocally.

Foundational Strategy: A Multi-dimensional NMR Approach

A single NMR experiment is often insufficient for complete structural assignment, especially for complex heterocyclic systems. Our strategy employs a suite of experiments to build a comprehensive and self-validating structural picture.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_interp Phase 3: Structural Elucidation Prep Sample Preparation (Solvent Selection, Concentration) H1_NMR 1D ¹H NMR (Proton Environment) Prep->H1_NMR Homogeneous Solution C13_NMR 1D ¹³C NMR (Carbon Skeleton) H1_NMR->C13_NMR Interpretation Data Integration & Interpretation H1_NMR->Interpretation COSY 2D COSY (¹H-¹H Connectivity) C13_NMR->COSY C13_NMR->Interpretation HSQC 2D HSQC (¹H-¹³C One-Bond Connectivity) COSY->HSQC COSY->Interpretation HSQC->Interpretation Structure Final Structure Confirmation Interpretation->Structure

Figure 1. Workflow for NMR-based structural elucidation.

Experimental Protocols

Sample Preparation: The Foundation of High-Quality Spectra

The quality of the final NMR spectrum is fundamentally dependent on meticulous sample preparation.[5] A homogenous, particulate-free solution is essential to achieve sharp, well-resolved peaks.

Protocol:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves a wide range of purine derivatives and its residual proton signal (at ~2.50 ppm) does not typically overlap with the aromatic protons of the analyte. Furthermore, the N-H proton is often observable in DMSO-d₆, which can be a key diagnostic signal.

  • Analyte Concentration:

    • For ¹H NMR : Weigh approximately 5-10 mg of this compound.

    • For ¹³C and 2D NMR : A higher concentration is required due to the lower natural abundance of the ¹³C isotope.[6] Use 20-30 mg of the compound.

  • Dissolution:

    • Place the weighed sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of DMSO-d₆.[6]

    • Gently vortex or sonicate the vial until the sample is completely dissolved. Visually inspect for any suspended particles.

  • Filtration and Transfer:

    • If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7] This step is crucial for optimal magnetic field homogeneity (shimming).

  • Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR. While modern spectrometers can reference the residual solvent peak, a drop of TMS can be added for precise calibration.

NMR Data Acquisition

The following parameters are provided as a starting point for a 400 MHz or 500 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

Experiment Key Parameters Purpose
¹H NMR Spectral Width: 12-16 ppmAcquisition Time: ~3 sRelaxation Delay: 2 sNumber of Scans: 16-64To identify all unique proton environments, their chemical shifts, integrations (relative number of protons), and coupling patterns (J-coupling).
¹³C NMR Spectral Width: 200-220 ppmAcquisition Time: ~1 sRelaxation Delay: 2-5 sNumber of Scans: 1024-4096Proton Decoupling: EnabledTo identify all unique carbon environments, including quaternary carbons.[8]
2D COSY Symmetrical Spectral Width in F1 and F2Number of Scans: 4-8Number of Increments: 256-512To identify protons that are spin-spin coupled (typically through 2-3 bonds), revealing the connectivity of proton networks.[9][10]
2D HSQC F2 (¹H) Spectral Width: 12-16 ppmF1 (¹³C) Spectral Width: 160-180 ppmNumber of Scans: 8-16Number of Increments: 256To identify all direct, one-bond correlations between protons and the carbons they are attached to.[9][10]

Data Interpretation: Assembling the Structural Puzzle

The following section details the expected spectral features for this compound and provides a guide for their interpretation.

Figure 2. Structure of this compound.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale & Key Correlations
N9-H 11.0 - 12.5Broad Singlet1HThis exchangeable proton is expected at a very downfield chemical shift due to the influence of the adjacent carbonyl and the aromatic system. Its presence confirms the 8-oxo, 9H-tautomeric form.
C6-H 8.0 - 8.5Singlet1HAs the sole proton on the pyrimidine ring, it will appear as a singlet. Its chemical shift is influenced by the adjacent nitrogen atoms. An HSQC experiment will correlate this proton to a carbon signal around 145-150 ppm.
N7-CH₃ 3.5 - 4.0Singlet3HThe methyl group attached to the electron-withdrawing purine ring system will be deshielded compared to a simple alkyl methyl. It will appear as a sharp singlet. HSQC will show a correlation to a carbon at ~30-35 ppm.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
Assignment Predicted Chemical Shift (ppm) Rationale & Key Correlations
C8 (C=O) 155 - 160The carbonyl carbon is significantly deshielded and will appear in the characteristic downfield region for amide/lactam carbonyls.
C2 152 - 157The carbon bearing the electronegative chlorine atom will be found at a downfield chemical shift.[8]
C4 150 - 155A quaternary carbon within the purine core, its chemical shift is influenced by the surrounding nitrogen atoms.
C6 145 - 150This is the only protonated carbon in the aromatic system (apart from the methyl group). It will show a clear correlation to the C6-H proton in the HSQC spectrum.
C5 115 - 120This quaternary carbon is typically found at a more upfield position in the purine ring system.
N7-CH₃ 30 - 35The methyl carbon signal will appear in the aliphatic region and will correlate with the N7-CH₃ protons in the HSQC spectrum.
Analysis of 2D Spectra
  • COSY: Given the molecular structure, with only one aromatic proton (C6-H) and one methyl group (N7-CH₃), no ¹H-¹H correlations are expected within the core structure. The COSY spectrum will therefore be notable for its lack of cross-peaks, which in itself is a valuable piece of structural information confirming the isolated nature of the proton spin systems.

  • HSQC: This is the most critical 2D experiment for this molecule. It will provide the definitive links between the proton and carbon skeletons.[11]

    • A cross-peak will connect the proton signal at ~8.0-8.5 ppm to the carbon signal at ~145-150 ppm, unambiguously assigning them as C6-H and C6 , respectively.

    • A strong cross-peak will correlate the methyl proton singlet at ~3.5-4.0 ppm with the carbon signal at ~30-35 ppm, confirming the N7-CH₃ group.

By integrating the data from all experiments—the number and type of protons from ¹H NMR, the carbon skeleton from ¹³C NMR, and the direct C-H connections from HSQC—the proposed structure of this compound can be confirmed with a high degree of confidence.

Conclusion

The protocols and interpretive framework presented in this application note provide a robust methodology for the structural elucidation of this compound. By systematically applying 1D and 2D NMR techniques, researchers can obtain clear, self-validating data to confirm the identity and purity of their synthesized compounds. This rigorous characterization is an indispensable step in the advancement of drug discovery and development programs that rely on this important class of molecules.

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The Strategic Utility of 2-Chloro-7-methyl-7H-purin-8(9H)-one for the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its versatile interactions with a multitude of biological targets, most notably protein kinases. Dysregulation of kinase activity is a hallmark of numerous pathologies, including cancer, inflammation, and neurodegenerative disorders, making kinase inhibitors a critical class of therapeutic agents.[1] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of 2-Chloro-7-methyl-7H-purin-8(9H)-one , a highly versatile and reactive building block for the synthesis of potent and selective kinase inhibitors. We will delve into the chemical rationale for its use, provide detailed, field-proven protocols for its derivatization via modern cross-coupling chemistry, and present its application in the synthesis of targeted inhibitors for kinases such as FMS-like tyrosine kinase 3 (FLT3).

Introduction: The Purine Scaffold in Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to specific residues on substrate proteins, a fundamental mechanism of signal transduction. The ATP-binding site is a highly conserved pocket across the kinome, and many inhibitors are designed to compete with ATP. The 2-aminopurine motif is a well-established "hinge-binding" element, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.

The subject of this note, this compound, offers a robust starting point for generating diverse libraries of kinase inhibitors. Its key features include:

  • A Reactive C2-Chloride: This position is primed for substitution, allowing the introduction of various aryl or alkylamino side chains that can extend into solvent-exposed regions or target specific sub-pockets of the kinase active site, thereby driving potency and selectivity.

  • An N7-Methyl Group: This modification blocks a potential site of metabolism and can influence the tautomeric equilibrium and solubility of the final compound. In specific inhibitor series, such as those targeting FLT3, substitution at the N7 position has been shown to modulate kinase selectivity.[2][3]

  • A C8-Oxo Group: The carbonyl at C8 can act as a crucial hydrogen bond acceptor, anchoring the inhibitor in the ATP-binding pocket. This feature is conserved in numerous potent kinase inhibitors.[2]

  • An N9 Position: This site allows for the introduction of substituents that can occupy the ribose pocket of the ATP-binding site, further enhancing affinity and influencing pharmacokinetic properties.

This guide will focus on the practical application of this building block, emphasizing palladium-catalyzed cross-coupling reactions that have revolutionized the synthesis of complex heterocyclic molecules.

Core Synthetic Strategies and Mechanistic Insights

The chlorine atom at the C2 position of the purine ring is susceptible to displacement. While classical Nucleophilic Aromatic Substitution (SNAr) is a possibility, the electron-donating character of the purine ring system can render this position less reactive than other chloro-heterocycles.[4] Consequently, modern palladium-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, have become the methods of choice.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds.[5] For substrates like 2-chloro-8-oxopurines, it is often more efficient and higher-yielding than traditional SNAr methods.[6] The reaction is particularly valuable for coupling with less nucleophilic aromatic amines.

Causality of Component Selection:

  • Palladium Precatalyst: Pre-formed complexes of Pd(II) with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are often used. These are typically air-stable and are reduced in situ to the active Pd(0) species. Precatalysts like XPhos Pd G2 or PEPPSI-IPr offer high activity and broad substrate scope.[6][7]

  • Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or NHCs promote the key steps of the catalytic cycle: oxidative addition of the Pd(0) to the C-Cl bond and the subsequent reductive elimination of the final product.[8] This steric bulk and electron-donating ability are essential for coupling unreactive chlorides.

  • Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) is required to deprotonate the amine coupling partner, forming the active nucleophile and facilitating the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent quenching of the active catalyst and base.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from methodologies used for the synthesis of 2,7,9-trisubstituted 8-oxopurine FLT3 inhibitors.[6]

Application: Coupling of an N9-substituted this compound with an aryl amine.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up & Purification Setup 1. Add 2-chloro-purinone (1.0 eq), aryl amine (1.1-1.5 eq), base (e.g., Cs₂CO₃, 2.0 eq) to a microwave vial with a stir bar. Seal 2. Seal vial, evacuate, and backfill with Argon or Nitrogen (3x). Setup->Seal AddReagents 3. Add Pd precatalyst (e.g., XPhos Pd G2, 2-10 mol%) and anhydrous solvent (e.g., Dioxane) via syringe. Seal->AddReagents React 4. Heat with stirring in a microwave reactor (e.g., 120-150 °C, 30-90 min) or conventional oil bath (e.g., 100-110 °C, 6-24 h). Monitor by LC-MS. AddReagents->React Workup 5. Cool to RT. Dilute with EtOAc. Filter through Celite®. React->Workup Extract 6. Wash filtrate with water and brine. Dry organic layer (Na₂SO₄). Workup->Extract Purify 7. Concentrate in vacuo. Purify by column chromatography (e.g., DCM/MeOH gradient). Extract->Purify

Caption: Workflow for Buchwald-Hartwig Amination.

Materials:

  • N9-Substituted this compound (e.g., 9-cyclopentyl derivative) (1.0 eq)

  • Aryl Amine (e.g., 4-(piperazin-1-yl)aniline) (1.2 eq)

  • XPhos Pd G2 precatalyst (0.05 - 0.10 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Microwave vial with stir bar

  • Standard inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a microwave vial equipped with a magnetic stir bar, add the 2-chloro-purinone starting material, the aryl amine, and cesium carbonate.

  • Inert Atmosphere: Seal the vial with a cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under the inert atmosphere, add the XPhos Pd G2 precatalyst. Then, add the anhydrous 1,4-dioxane via syringe.

  • Reaction: Place the vial in a microwave reactor and heat to 120-150 °C for 30-90 minutes. The reaction progress should be monitored by a suitable analytical technique (e.g., LC-MS). Note: If microwave irradiation is not available, the reaction can be heated in a sealed tube in an oil bath at 100-110 °C, but may require longer reaction times (6-24 h) and potentially higher catalyst loading.[6]

  • Work-up: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired 2-anilino-purinone product.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organoboron species and an organic halide.[9] It is invaluable for synthesizing biaryl or hetero-biaryl kinase inhibitors, where one aromatic ring can bind in the hinge region and the other can occupy an adjacent pocket.

Causality of Component Selection:

  • Catalyst System: A combination of a palladium source [e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂] and a phosphine ligand is standard. For challenging substrates like chloro-heterocycles, bulky, electron-rich ligands (e.g., SPhos, XPhos) or catalysts that form highly active monoligated Pd(0) species are often required to facilitate the oxidative addition step.[10]

  • Base: An aqueous base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which is crucial for the transmetalation step of the catalytic cycle.[9]

  • Solvent System: A mixture of an organic solvent (e.g., DME, dioxane, toluene) and water is typically used to dissolve both the organic starting materials and the inorganic base.

G cluster_reactants cluster_product cat_cycle Pd(0)L₂ Oxidative Addition (+ R¹-Cl) R¹-Pd(II)-Cl(L₂) Transmetalation (+ R²-B(OH)₂) R¹-Pd(II)-R²(L₂) Reductive Elimination R¹-R² cat_cycle:f1->cat_cycle:f2 cat_cycle:f3->cat_cycle:f4 cat_cycle:f5->cat_cycle:f6 cat_cycle:f6->cat_cycle:f0 Catalyst Regeneration Product 2-Aryl-Purinone (R¹-R²) cat_cycle:f6->Product Purine 2-Chloro-Purinone (R¹-Cl) Purine->cat_cycle:f1 Boronic Arylboronic Acid (R²-B(OH)₂) Boronic->cat_cycle:f3

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for the Suzuki coupling of chloro-heterocycles.[11][12]

Application: Coupling of an N9-substituted this compound with an arylboronic acid.

Materials:

  • N9-Substituted this compound (1.0 eq)

  • Arylboronic Acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Reaction flask with stir bar and reflux condenser

  • Standard inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-chloro-purinone starting material, the arylboronic acid, and Pd(PPh₃)₄.

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent and Base Addition: Add DME, followed by an aqueous solution of K₂CO₃. The mixture should be degassed again by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 85-90 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 2-aryl-purinone product.

Application Example: Synthesis of FLT3 Kinase Inhibitors

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a key role in hematopoiesis. Activating mutations, particularly internal tandem duplications (FLT3-ITD), are found in approximately 30% of patients with Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[2] This has made FLT3 a critical therapeutic target.

The 2,7,9-trisubstituted 8-oxopurine scaffold has been successfully developed to yield potent FLT3 inhibitors.[2][3] The synthesis leverages the reactivity of the 2-chloro-purinone core. For instance, a key intermediate, 9-cyclopentyl-2-chloro-7-methyl-7,9-dihydro-8H-purin-8-one , can be synthesized and then elaborated using the Buchwald-Hartwig amination described in Protocol 1.

Table 1: Representative Data for FLT3 Inhibitor Synthesis

Starting MaterialCoupling PartnerReaction TypeKey ConditionsProductReported Kinase Activity (FLT3 IC₅₀)Reference
9-Cyclopentyl-2-chloro-7-isopropyl-7,9-dihydro-8H-purin-8-onetert-butyl 4-(4-aminophenyl)piperazine-1-carboxylateBuchwald-HartwigXPhos Pd G2, Cs₂CO₃, Dioxane, MW9-Cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one (after deprotection)< 300 nM[2][3]
9-Cyclopentyl-2-chloro-7-methyl-7,9-dihydro-8H-purin-8-one4-(Piperazin-1-yl)anilineBuchwald-HartwigXPhos Pd G2, Cs₂CO₃, Dioxane, MW9-Cyclopentyl-7-methyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-onePotent FLT3/CDK4 inhibition[2]

The structure-activity relationship (SAR) studies in this class of compounds have shown that:

  • The N9-cyclopentyl group effectively occupies the ribose pocket.

  • The N7-alkyl group (methyl or isopropyl) modulates selectivity between FLT3 and other kinases like CDK4.[2]

  • The 2-anilino-piperazine moiety extends into the solvent-exposed region, providing a handle for modulating physicochemical properties and targeting additional interactions.

Conclusion and Future Outlook

This compound is a preeminent building block for the construction of sophisticated kinase inhibitors. Its defined points of reactivity at the C2 and N9 positions, combined with the strategic placement of the N7-methyl and C8-oxo groups, provide a robust platform for medicinal chemists. The application of modern palladium-catalyzed cross-coupling reactions, particularly Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are essential for efficiently accessing diverse chemical space from this starting material. The successful development of potent FLT3 inhibitors from this scaffold underscores its value and provides a clear roadmap for its application in targeting other kinases implicated in human disease. By leveraging the protocols and insights provided in this guide, researchers can accelerate their drug discovery programs and develop novel, highly targeted therapeutics.

References

  • Tomanová, M., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. International Journal of Molecular Sciences, 23(24), 16169. Available at: [Link]

  • Kryštof, V., et al. (2022). Synthesis and structural optimization of 2,7,9-trisubstituted purin-8-ones as FLT3-ITD inhibitors. bioRxiv. Available at: [Link]

  • ResearchGate (2025). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Available at: [Link]

  • Boschelli, D. H., et al. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868-76. Available at: [Link]

  • Tomanová, M., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. PubMed. Available at: [Link]

  • Özdemir, A., et al. (2021). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PLoS One, 16(9), e0256862. Available at: [Link]

  • Patel, H., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14198-14251. Available at: [Link]

  • Reddy, M. V. R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578-99. Available at: [Link]

  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[2][6][11]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461-3471. Available at: [Link]

  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable (2026). Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Available at: [Link]

  • Rayadurgam, J., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8, 384-414. Available at: [Link]

Sources

Application Note: A Strategic Guide to the Synthesis of Novel FLT3 Inhibitors from a 2-Chloro-7-methyl-7H-purin-8(9H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed scientific guide for the synthesis of potential FMS-like tyrosine kinase 3 (FLT3) inhibitors, starting from the versatile chemical scaffold, 2-Chloro-7-methyl-7H-purin-8(9H)-one. We delve into the strategic rationale behind the synthetic design, grounded in the critical role of FLT3 in acute myeloid leukemia (AML). This guide offers detailed, step-by-step protocols for the key synthetic transformations, including N9-functionalization and C2-amination, and outlines methods for structural characterization and preliminary biological evaluation. The methodologies are designed to be robust and adaptable, enabling the generation of a diverse library of novel purine-based compounds for drug discovery programs.

Introduction: Targeting FLT3 in Acute Myeloid Leukemia

Acute Myeloid Leukemia (AML) is an aggressive hematologic cancer characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant portion of AML cases, approximately 30%, are associated with mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[2] FLT3 is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[3][4]

The most common FLT3 mutations are internal tandem duplications (FLT3-ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (FLT3-TKD).[2] These mutations lead to ligand-independent, constitutive activation of the FLT3 receptor, which in turn drives uncontrolled cell proliferation and survival through downstream signaling pathways like STAT5, MAPK, and PI3K/AKT.[3][4] Consequently, FLT3 has emerged as a critical therapeutic target in AML, and several small-molecule kinase inhibitors have been developed to block its aberrant activity.[5]

The purine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[6][7] Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it an ideal starting point for inhibitor design.[5] This guide focuses on a specific purin-8-one starting material, this compound, a versatile building block for creating a library of novel, trisubstituted purine derivatives with potential as potent and selective FLT3 inhibitors.

FLT3 Signaling Pathway Overview

Mutations in FLT3 lead to its constitutive activation, triggering a cascade of downstream signals that promote leukemogenesis. Understanding this pathway is key to appreciating the mechanism of action for the inhibitors we aim to synthesize.

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 Mutated FLT3 Receptor RAS RAS/MAPK Pathway FLT3->RAS Activation PI3K PI3K/AKT Pathway FLT3->PI3K Activation STAT5 STAT5 Pathway FLT3->STAT5 Activation Proliferation Cell Proliferation & Survival RAS->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis STAT5->Proliferation

Caption: Constitutive activation of mutated FLT3 receptors triggers key downstream oncogenic signaling pathways.

Synthetic Strategy and Design Rationale

The core strategy involves a sequential, two-step functionalization of the this compound scaffold. This approach allows for the systematic introduction of chemical diversity at two key positions known to influence kinase inhibitory activity and selectivity.

  • N9-Position Functionalization: The first step involves alkylation or arylation at the N9 position. This position often projects towards the solvent-exposed region of the ATP-binding pocket. Modifying substituents here can improve physicochemical properties like solubility and cell permeability, and can form additional interactions to enhance binding affinity.[5]

  • C2-Position Functionalization: The second step is a nucleophilic aromatic substitution (SNAr) at the C2 position, replacing the chloro group with an amine. The amine substituent is designed to interact with the "hinge region" of the kinase, a critical interaction for most ATP-competitive inhibitors.[5] The choice of amine allows for extensive structure-activity relationship (SAR) exploration to maximize potency against FLT3.

Synthesis_Workflow Start 2-Chloro-7-methyl-7H- purin-8(9H)-one Step1 Protocol 1: N9-Alkylation/Arylation Start->Step1 R-X, Base Intermediate Intermediate: 2-Chloro-7-methyl-9-(R)-9H- purin-8(9H)-one Step1->Intermediate Step2 Protocol 2: C2-Amination (SNAr) Intermediate->Step2 R'-NH2, Heat Final Final Product: 2-(R'-amino)-7-methyl-9-(R)-9H- purin-8(9H)-one (FLT3 Inhibitor) Step2->Final

Caption: General two-step synthetic workflow for generating the target FLT3 inhibitors.

Detailed Experimental Protocols

Disclaimer: These protocols are representative and based on established chemical methodologies for purine synthesis.[5][8] Researchers should conduct their own risk assessments and optimize conditions as necessary. Standard laboratory safety precautions must be followed at all times.

Part 1: Synthesis of 2-Chloro-7-methyl-9-substituted-9H-purin-8(9H)-one Intermediates

Protocol 1.1: N9-Alkylation with an Alkyl Halide (e.g., Cyclopentyl Bromide)

  • Rationale: This protocol describes a standard SN2 reaction to introduce an alkyl group at the N9 position. Cesium carbonate (Cs₂CO₃) is an effective base for this transformation, and DMF is a suitable polar aprotic solvent. The choice of a cyclopentyl group is based on published FLT3 inhibitors where this moiety has been shown to be favorable.[5][9]

  • Materials:

    • This compound (1.0 eq)

    • Cyclopentyl bromide (1.2 eq)

    • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aq. NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DMF (approx. 10 mL per 1 g of starting material).

    • Add Cs₂CO₃ to the suspension.

    • Add cyclopentyl bromide dropwise to the stirring mixture at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., mobile phase 50% EtOAc in hexanes).

    • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer three times with EtOAc.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-9-cyclopentyl-7-methyl-9H-purin-8(9H)-one.

  • Validation: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before proceeding to the next step.

Part 2: Synthesis of Final 2-Amino-7-methyl-9-substituted-9H-purin-8(9H)-one Compounds

Protocol 2.1: C2-Amination via Nucleophilic Aromatic Substitution (SNAr)

  • Rationale: The electron-withdrawing nature of the purine ring system activates the C2-chloro substituent for nucleophilic attack by an amine. This reaction is typically performed at elevated temperatures. The example uses 4-(piperazin-1-yl)aniline, a fragment commonly found in potent FLT3 inhibitors that can interact with the solvent-front region of the kinase.[5][9]

  • Materials:

    • 2-chloro-9-cyclopentyl-7-methyl-9H-purin-8(9H)-one (1.0 eq)

    • 4-(piperazin-1-yl)aniline (1.1 eq)

    • n-Butanol (n-BuOH) or 1,4-Dioxane

  • Procedure:

    • In a sealable reaction vessel, combine the N9-substituted purine intermediate and 4-(piperazin-1-yl)aniline.

    • Add n-Butanol (approx. 15 mL per 1 g of purine intermediate).

    • Seal the vessel and heat the mixture to 120-130 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature. A precipitate may form upon cooling.

    • If a solid precipitates, collect it by filtration, wash with a small amount of cold ethanol or diethyl ether, and dry under vacuum.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, often with a gradient of methanol in dichloromethane) or by recrystallization to afford the final product.

  • Self-Validation System:

    • Expected Outcome: Successful substitution of the chlorine atom with the amine, resulting in a new product with a different retention factor (Rf) on TLC.

    • Characterization: Confirm the identity and purity of the final compound using HRMS to verify the molecular weight and ¹H NMR to observe the disappearance of the starting material signals and the appearance of new signals corresponding to the introduced amine.[8]

    • Troubleshooting: If the reaction is sluggish, the addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) may be beneficial. Alternatively, palladium-catalyzed Buchwald-Hartwig amination can be employed for less reactive amines.

Data Presentation and Biological Evaluation

Following successful synthesis and characterization, the novel compounds should be evaluated for their biological activity.

In Vitro Kinase Inhibition Assay

A primary biochemical assay is required to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against the FLT3 kinase. This is typically done using a recombinant FLT3 enzyme and measuring its ability to phosphorylate a substrate in the presence of varying concentrations of the inhibitor.

Kinase_Assay cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Enzyme Recombinant FLT3 Kinase Incubate Incubate at 30°C Enzyme->Incubate Substrate Peptide Substrate Substrate->Incubate ATP ATP Solution (with γ-³²P-ATP or cold) ATP->Incubate Inhibitor Synthesized Compound (Test Wells) Inhibitor->Incubate DMSO DMSO (Control Wells) DMSO->Incubate Detect Measure Substrate Phosphorylation (e.g., Scintillation, ELISA) Incubate->Detect Data Calculate IC50 Value Detect->Data

Caption: Conceptual workflow for an in vitro FLT3 kinase inhibition assay.

Example Data Summary

The results from such assays are typically summarized in a table to compare the potency of different derivatives. The data below is representative, based on values reported for similar structures in the literature.[5]

Compound IDR (N9-substituent)R' (C2-substituent)FLT3 IC₅₀ (nM)
Ref-Cpd Cyclopentyl4-(Piperazin-1-yl)phenyl5 - 20
Cpd-01 Isopropyl4-(Piperazin-1-yl)phenyl50 - 100
Cpd-02 Cyclopentyl3-aminophenyl> 500
Cpd-03 Cyclopentyl4-(4-methylpiperazin-1-yl)phenyl1 - 10

This comparative data is crucial for establishing a structure-activity relationship (SAR), guiding the design of subsequent generations of more potent and selective inhibitors. For instance, the hypothetical data above suggests that a piperazine-containing aniline at C2 is critical for potent activity (Cpd-02 vs. Ref-Cpd) and that modifications on this piperazine can further tune potency (Ref-Cpd vs. Cpd-03).

Conclusion

The synthetic route commencing from this compound provides a flexible and powerful platform for the development of novel FLT3 inhibitors. The two-step sequence of N9-alkylation followed by C2-amination is a reliable strategy for generating diverse libraries of drug-like molecules. By systematically varying the substituents at these two key positions, researchers can perform detailed SAR studies to optimize compounds for high potency, selectivity, and favorable pharmacokinetic properties, ultimately contributing to the discovery of new therapeutic agents for AML.

References

  • Pollyea, D. A., et al. (2019). FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Frontiers in Oncology. Retrieved from [Link]

  • DIMA Biotechnology. (2025). FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia. Retrieved from [Link]

  • Kiyoi, H., & Naoe, T. (2018). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science. Retrieved from [Link]

  • Kryštof, V., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link]

  • Gilliland, D. G., & Griffin, J. D. (2002). The roles of FLT3 in hematopoiesis and leukemia. Blood. Retrieved from [Link]

  • Khan, I., et al. (2023). FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. Cancers. Retrieved from [Link]

  • Kryštof, V., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. PubMed. Retrieved from [Link]

  • Wu, P., et al. (2016). Small-molecule kinase inhibitors: An analysis of FDA-approved drugs. ResearchGate. Retrieved from [Link]

  • Choudhary, A. (n.d.). Synthesis and Medicinal Uses of Purine. Pharmaguideline. Retrieved from [Link]

  • Roskoski, R. Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacology & Therapeutics. Retrieved from [Link]

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research. Retrieved from [Link]

  • Lenci, E., & Trabocchi, A. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kumar, S., et al. (2024). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Advances. Retrieved from [Link]

  • Kumar, S., et al. (2024). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing. Retrieved from [Link]

  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. Retrieved from [Link]

  • Kryštof, V., et al. (2022). Synthesis and structural optimization of 2,7,9-trisubstituted purin-8-ones as FLT3-ITD inhibitors. bioRxiv. Retrieved from [Link]

  • Gaware, V. S., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

protocol for N-alkylation of 2-chloropurines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective N-Alkylation of 2-Chloropurines

Authored by: A Senior Application Scientist

Introduction

N-alkylated purines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including antiviral nucleoside analogs and kinase inhibitors. The 2-chloropurine scaffold is a particularly valuable starting material due to the differential reactivity of its chlorine atoms, allowing for sequential, site-selective functionalization. The N-alkylation of the purine ring system is a critical, yet often challenging, step in the synthesis of these molecules. The primary difficulty arises from the presence of multiple nucleophilic nitrogen atoms within the purine's bicyclic structure, which frequently leads to the formation of a mixture of N7 and N9 regioisomers.[1][2][3] This guide provides a comprehensive overview of the key methodologies for the N-alkylation of 2-chloropurines, with a focus on understanding and controlling the reaction's regioselectivity to favor the typically desired N9 isomer.

Mechanistic Overview: The Challenge of Regioselectivity

The purine ring possesses two primary sites for alkylation: the N9 and N7 positions of the imidazole ring. Direct alkylation of a neutral purine often results in a mixture of products. The ratio of these N9/N7 isomers is highly dependent on reaction conditions.[4][5] Generally, the N9-alkylated product is the thermodynamically more stable isomer, while the N7 product is often the kinetically favored one under certain conditions.[4][5]

Controlling the site of alkylation is paramount. The strategy typically involves forming the purine anion with a suitable base. The resulting anion is a resonance-stabilized system, but the N9 position generally bears a greater degree of negative charge and is sterically more accessible, making it the more nucleophilic site for SN2 reactions with alkyl halides.

G cluster_main N-Alkylation of 2-Chloropurine Purine 2-Chloropurine Anion Purine Anion (Resonance Stabilized) Purine->Anion + Base N9_Product N9-alkylated Product (Thermodynamic) Anion->N9_Product + R-X (Major) N7_Product N7-alkylated Product (Kinetic) Anion->N7_Product + R-X (Minor) RX Alkylating Agent (R-X) Base Base

Caption: General reaction scheme for the N-alkylation of 2-chloropurines.

Factors that critically influence the N9/N7 ratio include the choice of base, solvent, temperature, and the steric properties of both the purine substrate and the alkylating agent.[2][3][6]

Key Methodologies & Protocols

Two primary methods have proven effective for the N-alkylation of 2-chloropurines: classical alkylation using a base and an alkyl halide, and the Mitsunobu reaction using an alcohol.

Classical Alkylation with Alkyl Halides

This is the most direct and commonly employed method. It involves the deprotonation of the purine N-H with a base, followed by nucleophilic attack on an alkyl halide.[7][8]

Causality Behind Experimental Choices:

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are highly effective at generating the purine anion, driving the reaction towards the N9 isomer.[1][2][3] However, NaH is highly reactive and requires strictly anhydrous conditions. Milder bases like potassium carbonate (K₂CO₃) are often sufficient, safer to handle, and suitable for large-scale synthesis, typically providing good N9 selectivity.[8][9]

  • Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are preferred.[10] They effectively solvate the cation of the base without protonating the purine anion, thus promoting the SN2 reaction. DMF is an excellent choice for reactions involving NaH or K₂CO₃.[1][9]

  • Alkylating Agent: Primary and secondary alkyl halides (iodides, bromides, chlorides) are typical electrophiles. Alkyl iodides are the most reactive, followed by bromides and chlorides.

This protocol provides a reliable and scalable method for the N9-alkylation of 2-chloropurine.

Materials:

  • 2-Chloropurine (1.0 eq)

  • Alkyl Bromide (or Iodide) (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chloropurine and anhydrous K₂CO₃.

  • Add anhydrous DMF to the flask to create a stirrable suspension (concentration typically 0.1-0.5 M).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl bromide to the mixture dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (typically 25-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N9-alkylated 2-chloropurine.

Caption: Experimental workflow for classical N-alkylation.

Mitsunobu Reaction

The Mitsunobu reaction is a powerful alternative for N-alkylation, particularly when the alkylating partner is a primary or secondary alcohol.[11] It proceeds under mild, neutral conditions and is renowned for its stereospecificity, resulting in a complete inversion of configuration at the alcohol's stereocenter.[12][13]

Causality Behind Experimental Choices:

  • Mechanism: The reaction involves the activation of the alcohol by a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11] The purine then acts as the nucleophile, displacing the activated hydroxyl group.

  • Advantages: This method avoids the use of strong bases and is often highly regioselective for the N9 position. It is ideal for introducing complex or chiral alkyl groups derived from alcohols.

  • Challenges: A significant drawback is the formation of stoichiometric byproducts, triphenylphosphine oxide (TPPO) and a hydrazide, which can complicate purification.[14]

Materials:

  • 2-Chloropurine (1.0 eq)

  • Alcohol (1.1 - 1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve 2-chloropurine, the alcohol, and PPh₃ in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the DIAD or DEAD dropwise to the stirred solution. A color change and/or precipitation may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography. Careful selection of the eluent system is required to separate the product from TPPO and the hydrazide byproduct.

Factors Influencing Regioselectivity (N9 vs. N7)

The ability to predictably synthesize the desired isomer is crucial. The following table summarizes key factors that influence the regioselectivity of alkylation.

FactorCondition Favoring N9-AlkylationCondition Favoring N7-AlkylationRationale & References
Base Strong, non-nucleophilic bases (NaH, LiH, KH)Weaker bases (K₂CO₃ in some cases), Grignard reagents, or phase-transfer catalysisStrong bases fully deprotonate the purine, leading to the thermodynamically favored N9 attack. Certain conditions can favor kinetic N7 products.[1][4][5]
Solvent Polar aprotic (DMF, DMSO)Less polar solvents (THF, Dioxane, Acetonitrile in some cases)Polar aprotic solvents stabilize the purine anion and promote SN2 at the more nucleophilic N9 position. Less polar solvents may favor N7 alkylation in specific systems.[7][10]
Temperature Higher temperaturesLower temperaturesHigher temperatures allow the reaction to reach thermodynamic equilibrium, favoring the more stable N9 isomer. Kinetic control at lower temperatures can sometimes favor the N7 isomer.[4][5]
Steric Hindrance Bulky substituent on the purine at C6Bulky alkylating agent (e.g., tert-butyl)A large C6 substituent can sterically shield the adjacent N7 position, directing the alkylating agent to the more accessible N9 site.[2][3] Conversely, very bulky alkylating agents may favor the less-hindered N7 position under specific conditions.[4]
Reaction Type Mitsunobu ReactionSilylation method with Lewis acids (e.g., SnCl₄)The Mitsunobu reaction is generally highly N9-selective.[12][13] Specific methods using silylated purines and Lewis acid catalysts have been developed to achieve N7 selectivity.[4][5]

References

  • American Chemical Society. (n.d.). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines. ACS Publications.
  • García-Rubiño, M. E., et al. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Publishing.
  • ResearchGate. (2020). Regioselective alkylation reaction of purines under microwave Irradiation.
  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H. The Journal of Organic Chemistry, 71(23), 8901–8906.
  • PubMed. (2001). Synthesis of N2-alkylguanosine using Mitsunobu reaction as a key step.
  • ResearchGate. (n.d.). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1.
  • Perlíková, P., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
  • ResearchGate. (n.d.). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin.
  • Zhong, M. (2004). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive.
  • RSC Publishing. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions.
  • Tumma, H., et al. (2010). N-Alkylation of 2,6-Dichloropurine Hydrochloride with a Variety of Alcohols over Alumina Catalyst. Sci-Hub.
  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. Journal of Organic Chemistry, 71(23), 8901-6.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation Reactions Using 4-(Chloromethyl)-2-methoxypyridine.
  • ACS Omega. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.
  • ACS. (n.d.). N alkylation at sp3 Carbon Reagent Guide.
  • ResearchGate. (2006). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines.
  • ResearchGate. (2019). High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide.
  • Sigma-Aldrich. (n.d.). 2-Amino-6-chloropurine.
  • BenchChem. (2025). Application Notes and Protocols for the N-Alkylation of 2-Chlorophenothiazine.
  • PubMed. (2011). N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays.

Sources

reaction conditions for Suzuki coupling with chloropurines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling with Chloropurines: Conditions, Protocols, and Mechanistic Insights

For researchers and professionals in drug development, the synthesis of substituted purines is a cornerstone of medicinal chemistry. The purine scaffold is a privileged structure, forming the core of numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful method for creating carbon-carbon bonds, enabling the derivatization of the purine core with a wide array of substituents.[1][2] However, the use of chloropurines as substrates presents distinct challenges, primarily due to the lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts.[3][4]

This guide provides an in-depth analysis of the reaction conditions necessary for the successful Suzuki coupling of chloropurines. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, offering field-proven protocols and troubleshooting advice to navigate the complexities of this transformation.

The Challenge of Chloropurines in Suzuki Coupling

The primary hurdle in using chloro-heteroarenes like chloropurines is the strength of the carbon-chlorine bond. This makes the initial, often rate-determining, oxidative addition step of the catalytic cycle more difficult than with heavier halides.[4][5] Furthermore, the Lewis basic nitrogen atoms within the purine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[6] Overcoming these challenges requires a carefully optimized set of reaction conditions, particularly the choice of a highly active catalyst system.

Understanding the Catalytic Cycle

The efficacy of any Suzuki coupling protocol is rooted in its catalytic cycle. A firm grasp of this mechanism is essential for rational troubleshooting and optimization. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the purine, forming a Pd(II) complex. This is typically the most challenging step for chloropurines.[7][8]

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex.[3][8]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5][7]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Purine-Pd(II)(Cl)L₂] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation product_complex [Purine-Pd(II)(R)L₂] transmetalation->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination reductive_elimination->pd0  Regenerated  Catalyst product Substituted Purine (Ar-R) reductive_elimination->product chloropurine Chloropurine (Ar-Cl) chloropurine->oxidative_addition boronic_acid Boronic Acid + Base [R-B(OR)₃]⁻ boronic_acid->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura coupling.

Optimizing Reaction Conditions for Chloropurines

The success of a Suzuki coupling with a chloropurine substrate hinges on the careful selection of four key components: the catalyst system (palladium precursor and ligand), the base, the solvent, and the energy source (thermal or microwave).

The Catalyst System: Overcoming the Activation Barrier

For unreactive chlorides, the choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often insufficient. The most effective ligands are bulky and electron-rich, as this combination promotes the crucial oxidative addition step and accelerates the final reductive elimination.[4][9][10]

  • Buchwald Biaryl Phosphine Ligands: This class of ligands, such as XPhos, SPhos, and RuPhos, is widely recognized for its ability to create highly active and thermally stable catalysts suitable for challenging substrates like heteroaryl chlorides.[9][11]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands (e.g., IPr, IMes) are strong σ-donors that form very stable and highly active palladium complexes, making them an excellent choice for coupling aryl chlorides.[8][12]

  • Palladium Precursors: Common Pd(II) precursors like Pd(OAc)₂ or PdCl₂(L)₂ require in-situ reduction to the active Pd(0) species.[4][7] Using a Pd(0) source like Pd₂(dba)₃ or pre-formed catalyst complexes (palladacycles) can sometimes improve reaction consistency.[4][8]

The Role of the Base

The base is not a passive component; it is essential for the transmetalation step.[8] It activates the boronic acid by forming a boronate "ate" complex, which is more nucleophilic and readily transfers its organic moiety to the palladium center.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are the most commonly used bases. For difficult couplings, the stronger and more soluble bases like K₃PO₄ or Cs₂CO₃ are often preferred.[7][11]

  • Aqueous vs. Anhydrous Conditions: Many protocols use a mixture of an organic solvent and water, as water can help dissolve the inorganic base and facilitate transmetalation.[13][14] However, in cases of significant protodeboronation (a major side reaction where the boronic acid is replaced by a proton), anhydrous conditions may be necessary.[6][15]

Solvent Selection

The solvent must solubilize the reactants and facilitate the reaction. Common choices include:

  • Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF), often with added water, are classic choices.[12][15]

  • Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) and acetonitrile (MeCN) are also effective, particularly when substrate solubility is an issue.[14][16]

  • Aqueous Media: For unprotected purine nucleosides, performing the reaction in water or a water/co-solvent mixture can be a green and highly effective strategy, avoiding the need for protection/deprotection steps.[13][17][18]

Thermal vs. Microwave-Assisted Heating

While conventional heating is effective, microwave irradiation has emerged as a superior technology for Suzuki couplings.[19] Microwave heating offers several advantages:

  • Drastically Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes.[17][20][21]

  • Improved Yields: The rapid and uniform heating can minimize side reactions and lead to cleaner product formation.[19][22]

  • Enhanced Reproducibility: Microwave reactors provide precise temperature and time control.[21]

Recommended Reaction Parameters: A Summary

The following table summarizes proven conditions for the Suzuki coupling of 6-chloropurines and 2-chloropurines, providing a starting point for optimization.

ParameterCondition for 6-ChloropurinesCondition for 2-ChloropurinesRationale & Causality
Pd Source Pd(OAc)₂, Na₂PdCl₄, Pd(PPh₃)₄Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is a common, air-stable Pd(II) source. Na₂PdCl₄ is useful in aqueous media.[13][23]
Ligand cataCXium F sulk, SPhos, PPh₃XPhos, Buchwald LigandsBulky, electron-rich ligands (SPhos, XPhos) are critical for activating the C-Cl bond.[9][13]
Base K₂CO₃, K₃PO₄K₃PO₄, Cs₂CO₃Stronger bases (K₃PO₄, Cs₂CO₃) facilitate the difficult transmetalation step.[15][24]
Solvent Dioxane/H₂O, Water, DMFToluene, Dioxane (anhydrous)Aqueous systems work well for unprotected nucleosides.[13][17] Anhydrous conditions may be needed for base-sensitive substrates.[1]
Temperature 80-150 °C80-110 °CHigher temperatures are often required to drive the reaction, especially with conventional heating.
Heating Conventional or MicrowaveConventional or MicrowaveMicrowave irradiation significantly accelerates the reaction and often improves yields.[17][19]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting the Suzuki coupling of chloropurines.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add solids to vial: Chloropurine, Boronic Acid, Base, Catalyst/Ligand prep2 2. Purge with Inert Gas (Argon or Nitrogen) prep1->prep2 prep3 3. Add Degassed Solvent(s) prep2->prep3 react 4. Heat to Target Temperature (Conventional or Microwave) prep3->react workup1 5. Cool to Room Temp react->workup1 workup2 6. Dilute with Organic Solvent & Wash with Water/Brine workup1->workup2 workup3 7. Dry, Filter, & Concentrate workup2->workup3 workup4 8. Purify via Column Chromatography workup3->workup4

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: Microwave-Assisted Suzuki Coupling of 6-Chloropurine

This protocol is adapted from methodologies that utilize microwave irradiation for rapid and efficient coupling in aqueous media.[17][19]

Materials:

  • 6-Chloropurine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 ratio)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add 6-chloropurine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a designated time (e.g., 15-30 minutes). Monitor pressure to ensure it remains within safe limits.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-arylpurine.

Protocol 2: Conventional Thermal Suzuki Coupling of a Protected 2-Chloropurine Derivative

This protocol is a general method for substrates that may require anhydrous conditions and conventional heating.[1][25]

Materials:

  • Protected 2-Chloropurine (e.g., 9-benzyl-2-chloropurine) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Toluene

  • Reaction vessel (e.g., Schlenk flask)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add the protected 2-chloropurine, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100-110 °C) using an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions may take 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst.[11]2. Insufficiently strong base.3. Reaction temperature too low.1. Use a fresh palladium source/ligand or a pre-catalyst. Ensure the system is properly deoxygenated.[11]2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[11]3. Increase the reaction temperature, or switch to microwave heating.
Protodeboronation Presence of water or protic sources leading to the loss of the boronic acid group.[6]1. Use anhydrous solvents and reagents. 2. Use potassium trifluoroborate salts or boronic esters (e.g., pinacol esters) which are more stable.[3]
Dehalogenation The chloropurine is reduced to the parent purine.This can occur via a competing reaction pathway.[5] Try using a different ligand/base combination or a lower reaction temperature to disfavor this pathway.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere.[11]

By understanding the underlying mechanism and carefully selecting the reaction components, the Suzuki-Miyaura coupling of chloropurines can be transformed from a challenging reaction into a reliable and powerful tool for the synthesis of novel, biologically active molecules.

References

  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. (2025). Benchchem.
  • Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. (2025). Benchchem.
  • Suzuki reaction. Wikipedia.
  • Suzuki coupling of different chloropyridines with phenylboronic acids. (2009).
  • Suzuki−Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in Water. (2025).
  • Microwave promoted palladium-catalyzed Suzuki–Miyaura cross-coupling reactions of 6-chloropurines with sodium tetraarylborate in w
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. (2025).
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki−Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in Water. (2025).
  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
  • Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids.
  • Suzuki-type Pd(0) Coupling Reactions in the Synthesis of 2-arylpurines as Cdk Inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters.
  • Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
  • 2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2025).
  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Deriv
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). Semantic Scholar.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • Solvent Effects on the Selectivity of Palladium-C
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst. Green Chemistry (RSC Publishing).
  • A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. (2022).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-7-methyl-7H-purin-8(9H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-7-methyl-7H-purin-8(9H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related purine scaffolds. Here, we address common challenges and frequently asked questions to help you navigate the complexities of this synthesis, ensuring higher yields, purity, and reproducibility.

Introduction to the Synthesis and Its Challenges

This compound is a valuable intermediate in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents.[1] Its synthesis, while achievable, is fraught with potential pitfalls, primarily concerning regioselectivity and the management of side reactions. The purine core possesses multiple reactive nitrogen atoms, making controlled functionalization a significant challenge.

The most common and critical issue encountered is the regioselectivity of the methylation step. Direct alkylation of a 2-chloropurin-8-one precursor often yields a mixture of the desired N7-methyl isomer and the thermodynamically more stable N9-methyl isomer.[2] This guide will provide in-depth troubleshooting for this and other potential side reactions, alongside validated protocols and theoretical explanations.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Yield of the Desired N7-Methyl Isomer and Presence of a Major Isomeric Impurity

Symptoms:

  • NMR analysis of the crude product shows two major singlets in the methyl region, with the undesired peak having a higher integration.

  • TLC analysis shows two closely eluting spots of comparable intensity.

  • The isolated yield of the target compound is significantly lower than expected.

Probable Cause: The primary cause is the lack of regioselectivity during the methylation of the purine ring. The N9 position is often more sterically accessible and the resulting product is thermodynamically more stable, leading to it being the major product in many standard alkylation reactions.[2]

Solutions:

  • Choice of Methylating Agent and Base:

    • For Kinetic Control (Favoring N7): Employ bulkier methylating agents or conduct the reaction at lower temperatures to favor the kinetically controlled N7 product. The use of milder bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile is recommended.

    • For Thermodynamic Control (Favoring N9): Stronger bases like sodium hydride (NaH) and higher temperatures will typically favor the formation of the N9 isomer.[3] This should be avoided if the N7 isomer is the target.

  • Protecting Group Strategy:

    • If direct methylation proves unselective, consider a protecting group strategy. For instance, a bulky, removable group can be installed at the N9 position, directing methylation to N7. Subsequent deprotection would then yield the desired product.

  • Alternative Synthetic Routes:

    • Consider a multi-step synthesis that builds the methylated imidazole ring onto a pre-functionalized pyrimidine precursor. This can offer greater control over the final regiochemistry. The Traube synthesis for xanthine derivatives is a classic example of this approach.[4]

Issue 2: Presence of a Hydrolyzed Byproduct (2-Hydroxy-7-methyl-7H-purin-8(9H)-one)

Symptoms:

  • Mass spectrometry analysis of the crude product shows a peak corresponding to the mass of the desired product minus the mass of chlorine plus the mass of a hydroxyl group.

  • The product is more polar on TLC than expected.

Probable Cause: The 2-chloro substituent on the purine ring is susceptible to nucleophilic substitution, particularly hydrolysis. This can occur under harsh basic or acidic conditions, or during prolonged heating in the presence of water.

Solutions:

  • Anhydrous Reaction Conditions: Ensure all solvents and reagents are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.

  • Control of pH: Avoid strongly basic or acidic conditions, especially during workup. If an aqueous workup is necessary, use a buffered solution or perform it at low temperatures to minimize hydrolysis.

  • Purification: If a small amount of the hydrolyzed byproduct is formed, it can often be separated by column chromatography due to its higher polarity.

Issue 3: Incomplete Reaction or Low Conversion

Symptoms:

  • TLC or LC-MS analysis of the reaction mixture shows a significant amount of starting material remaining even after extended reaction times.

Probable Cause:

  • Insufficiently strong base: The chosen base may not be strong enough to fully deprotonate the purine ring, leading to a slow or incomplete reaction.

  • Low reaction temperature: The activation energy for the methylation may not be overcome at the chosen temperature.

  • Poor solubility of starting material: The purine precursor may not be fully dissolved in the reaction solvent, limiting its availability to react.

Solutions:

  • Optimize Base and Solvent: If using a mild base like K₂CO₃, ensure it is finely powdered to maximize surface area. If solubility is an issue, consider a more polar solvent like DMSO. A stronger base like cesium carbonate (Cs₂CO₃) can sometimes increase the rate of reaction without significantly compromising regioselectivity.

  • Increase Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the progress by TLC or LC-MS.

  • Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can be used to improve the reaction rate, especially if there are solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

A1: A common and effective starting material is 2-chlorohypoxanthine (2-chloro-1,9-dihydro-6H-purin-6-one). This precursor already contains the desired 2-chloro and 8-oxo functionalities. The main challenge then becomes the regioselective methylation at N7.

Q2: How can I confirm the regiochemistry of my final product?

A2: The most definitive methods for confirming the site of methylation are 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy).[5] In an HMBC spectrum, a correlation between the N-methyl protons and the C4 and C5 carbons of the purine ring is indicative of N7 methylation. Conversely, a correlation to C4 and C8 would suggest N9 methylation.

Q3: What are the typical purification methods for this compound?

A3: Column chromatography on silica gel is the most common method for purifying this compound. A gradient elution system, often starting with a non-polar solvent like hexane or dichloromethane and gradually increasing the polarity with ethyl acetate or methanol, is usually effective in separating the N7 and N9 isomers, as well as other impurities. Recrystallization can also be an effective final purification step if a suitable solvent system is found.

Q4: Are there any specific safety precautions I should take?

A4: Standard laboratory safety precautions should be followed. Methylating agents can be toxic and should be handled in a fume hood. Solvents like DMF and DMSO have specific handling requirements. Always consult the Material Safety Data Sheet (MSDS) for all reagents before use.

Experimental Protocol: N7-Methylation of 2-Chlorohypoxanthine

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 2-Chlorohypoxanthine

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium chloride (brine)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-chlorohypoxanthine (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add finely powdered, anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench it by adding cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Summary Table:

ParameterRecommended Value/ConditionRationale
Base K₂CO₃Mild base to favor kinetic N7-methylation.
Solvent Anhydrous DMFGood solubility for purine precursors.
Temperature 0 °C to Room TempLower temperature favors kinetic control.
Methylating Agent Methyl IodideCommon and effective methylating agent.
Workup Aqueous quench, extractionStandard procedure to isolate the product.
Purification Silica Gel ChromatographyEffective for separating N7/N9 isomers.

Visualizing the Reaction and Side Reactions

Main Reaction vs. Side Reaction

The following diagram illustrates the desired N7-methylation versus the competing N9-methylation side reaction.

G cluster_start Starting Material start 2-Chlorohypoxanthine Anion reagent Methyl Iodide (CH3I) N7_product This compound (Desired Product - Kinetic) N9_product 2-Chloro-9-methyl-9H-purin-8(7H)-one (Side Product - Thermodynamic) reagent->N7_product N7 Attack reagent->N9_product N9 Attack

Caption: Competing N7 and N9 methylation pathways.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues in the synthesis.

G cluster_issues Troubleshooting cluster_solutions Solutions start Start Synthesis analyze Analyze Crude Product (NMR, LC-MS, TLC) start->analyze low_yield Low Yield / Incomplete Reaction analyze->low_yield Low Conversion isomers N7/N9 Isomer Mixture analyze->isomers Multiple Isomers hydrolysis Hydrolysis Product Detected analyze->hydrolysis Hydrolyzed Mass Detected success Pure Product Obtained analyze->success Clean Product optimize_cond Increase Temp / Change Base low_yield->optimize_cond optimize_regio Lower Temp / Milder Base isomers->optimize_regio dry_cond Use Anhydrous Conditions hydrolysis->dry_cond optimize_cond->start Retry optimize_regio->start Retry dry_cond->start Retry

Caption: A logical workflow for troubleshooting the synthesis.

References

  • Institute of Molecular and Translational Medicine. (2022-12-18). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors.
  • ACS Omega. (2024-04-06). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.
  • PubMed. (2021-10-01). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride.
  • PubMed. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1.
  • ResearchGate. (2025-08-06). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1.
  • PMC - NIH. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.
  • PMC - PubMed Central. (2022-11-08). Recent Advances in the Synthesis of Xanthines: A Short Review.

Sources

Technical Support Center: Optimizing the Synthesis of 2-Chloro-7-methyl-7H-purin-8(9H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-7-methyl-7H-purin-8(9H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important purine derivative. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common synthetic challenges.

Introduction

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide will focus on a common synthetic route, likely proceeding via a Traube-like purine synthesis, followed by chlorination and regioselective methylation. We will explore the critical parameters at each stage and provide solutions to frequently encountered issues.

Hypothetical Synthetic Workflow

To provide a framework for our troubleshooting guide, we will consider a plausible synthetic pathway for this compound. This pathway is based on established purine chemistry.

Synthetic_Workflow A 4,5-Diaminopyrimidine Precursor B Cyclization (e.g., with Urea) A->B C Xanthine Intermediate (2-Amino-1,7-dihydro-6H-purin-6-one) B->C D Chlorination (e.g., POCl3) C->D E 2-Chloro-7H-purin-8(9H)-one D->E F N7-Methylation E->F G This compound (Target Molecule) F->G Desired Product H N9-Methyl Isomer (Side Product) F->H Undesired Isomer

Caption: A plausible synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Low Yield in the Cyclization Step (Formation of the Purine Ring)

Question: I am getting a low yield of my xanthine intermediate after reacting my 4,5-diaminopyrimidine precursor with urea. What could be the issue?

Answer:

The cyclization of 4,5-diaminopyrimidines to form the purine ring is a critical step that can be influenced by several factors. Here are some potential causes and solutions:

  • Purity of the Starting Diaminopyrimidine: The Traube purine synthesis is sensitive to the purity of the starting materials.[1] Impurities can lead to the formation of side products and may even halt the reaction at an intermediate stage.[1]

    • Solution: Ensure your 4,5-diaminopyrimidine precursor is of high purity. Recrystallize or purify it using column chromatography before use.

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution:

      • Reaction Time and Temperature: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Reagent Stoichiometry: Ensure you are using an appropriate excess of the cyclizing agent (e.g., urea).

  • Side Reactions: The formation of unexpected byproducts can reduce the yield of the desired xanthine intermediate.

    • Solution:

      • Atmosphere Control: Some reactions are sensitive to air or moisture.[2] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

      • Optimized Conditions: Systematically vary the reaction conditions (solvent, temperature, and catalyst, if any) to find the optimal parameters that favor the desired product.

Problem 2: Inefficient Chlorination and/or Formation of Side Products

Question: My chlorination of the xanthine intermediate with phosphorus oxychloride (POCl₃) is giving me a low yield of the desired 2-chloro-8-oxopurine. What can I do?

Answer:

Chlorination of the xanthine core is a crucial transformation. Here are some common issues and their remedies:

  • Incomplete Chlorination: The reaction may not be proceeding to completion, leaving unreacted starting material.

    • Solution:

      • Reagent and Conditions: POCl₃ is a strong chlorinating agent, but sometimes requires additives to enhance its reactivity. A mixture of POCl₃ and PCl₅ can be a more robust chlorinating agent.[3]

      • Temperature and Time: Ensure the reaction is heated sufficiently (often to reflux) for an adequate amount of time. Monitor the reaction by TLC.

  • Formation of Byproducts: Chlorination of purines can lead to multiple chlorinated species or ring-opened products, especially under harsh conditions.[4][5]

    • Solution:

      • Control of Reaction Conditions: Carefully control the reaction temperature and time to minimize the formation of byproducts. Over-chlorination or degradation can occur with prolonged heating.

      • Solvent-Free Conditions: For some substrates, solvent-free chlorination with equimolar POCl₃ in a sealed reactor can provide high yields and purity.[6]

  • Work-up Issues: The work-up procedure for POCl₃ reactions can be challenging and may lead to product loss.

    • Solution: Quench the reaction mixture carefully by slowly adding it to ice-water. Neutralize the acidic solution cautiously with a base (e.g., sodium bicarbonate or ammonia solution) while keeping the temperature low to prevent hydrolysis of the chloro-purine product.

Problem 3: Poor Regioselectivity during N-Methylation (Formation of N7 and N9 Isomers)

Question: During the methylation step, I am getting a mixture of the desired N7-methyl and the undesired N9-methyl isomers. How can I improve the selectivity for the N7 position?

Answer:

Achieving regioselective N7-methylation of purines is a common challenge, as the N9 position is often thermodynamically favored.[7] Here are strategies to enhance N7 selectivity:

  • Choice of Methylating Agent and Base: The choice of methylating agent and base can significantly influence the N7/N9 ratio.

    • Solution:

      • Kinetic vs. Thermodynamic Control: N7-alkylation is often favored under kinetically controlled conditions (less stable product formed faster), while N9-alkylation is favored under thermodynamically controlled conditions (more stable product).[8] Experiment with different methylating agents (e.g., methyl iodide, dimethyl sulfate) and bases (e.g., K₂CO₃, NaH, DBU) at various temperatures to find the optimal conditions for N7 selectivity.

      • Protecting Groups: In some cases, a protecting group strategy can be employed to block the N9 position, forcing methylation to occur at N7. Subsequent deprotection would then yield the desired product.

  • Steric Hindrance: Introducing a bulky substituent at a position near N7 can sterically hinder the approach of the alkylating agent to the N9 position, thereby favoring N7 alkylation.[9] While not directly applicable to your target molecule's synthesis from an unsubstituted purine, this principle is important in designing synthetic routes for related compounds.

  • Purification of Isomers: If a mixture of isomers is unavoidable, efficient purification is key.

    • Solution: N7 and N9 isomers often have different polarities and can be separated by column chromatography.[8] Reversed-phase HPLC can also be an effective method for separating these closely related isomers.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify my final product, this compound?

A1: The purification of purine derivatives often relies on chromatographic techniques. For this compound, which has moderate polarity, column chromatography on silica gel is a good starting point. A gradient elution system, for example, with dichloromethane/methanol or ethyl acetate/hexanes, can be effective.[8] If separation from the N9-isomer is challenging, reversed-phase chromatography (C18 column) with a water/acetonitrile or water/methanol mobile phase, possibly with a modifier like formic acid or trifluoroacetic acid, may provide better resolution.[8]

Q2: How can I confirm the regiochemistry of my methylated product (N7 vs. N9)?

A2: Differentiating between N7 and N9 isomers can be accomplished using various spectroscopic techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools. The chemical shifts of the purine ring protons and carbons are sensitive to the position of the methyl group. A reliable method for distinguishing N7 and N9 purine isomers is based on the difference in chemical shifts between the C5 and C8 carbons (Δδ). For N7 isomers, this difference is typically larger than for N9 isomers.[8]

  • 2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the methyl protons and the carbons of the purine ring, providing definitive evidence for the site of methylation.

  • X-ray Crystallography: If a suitable crystal can be obtained, X-ray crystallography provides unambiguous structural confirmation.

Q3: What are some common safety precautions to take during this synthesis?

A3: Safety is paramount in the laboratory. Here are some key precautions:

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The quenching of POCl₃ is highly exothermic and should be done slowly and with cooling.

  • Methylating Agents: Many methylating agents, such as methyl iodide and dimethyl sulfate, are toxic and potential carcinogens. Handle them with extreme care in a fume hood and wear appropriate PPE.

  • General Precautions: Always consult the Safety Data Sheets (SDS) for all reagents used in your synthesis.

Data Summary Table

Synthetic Step Key Parameters to Optimize Potential Issues Recommended Solutions
Cyclization Purity of starting materials, reaction time, temperature, reagent stoichiometry.Low yield, incomplete reaction, side product formation.Recrystallize starting materials, monitor reaction progress, use inert atmosphere.
Chlorination Choice of chlorinating agent, temperature, reaction time, work-up procedure.Incomplete chlorination, over-chlorination, product degradation, difficult work-up.Use POCl₃/PCl₅ mixture, control temperature, careful quenching on ice.
N-Methylation Choice of methylating agent and base, reaction temperature, solvent.Formation of N7/N9 isomer mixture, low yield.Screen different reagents and conditions for kinetic control, use protecting groups if necessary, purify isomers by chromatography.

References

  • Armarego, W. L. F., & Reece, P. A. (1976). Purine studies. Part XX. Methylation and reduction of 2,8-dioxo-, 2,8-diamino-, and 2-amino-8-oxo-purines, and the stereochemistry of their 1,4,5,6-tetrahydro-derivatives. Journal of the Chemical Society, Perkin Transactions 1, (15), 1414–1423. [Link]

  • Chemistry Online. (2023). Traube purine synthesis. [Link]

  • Yoneda, F., Matsumura, T., & Senga, K. (1972). A new synthesis of disubstituted 8-aminopurine derivatives. Journal of the Chemical Society, Chemical Communications, (11), 606a. [Link]

  • Dvořáková, H., Tloušt'ová, E., & Hocek, M. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17368–17378. [Link]

  • ResearchGate. (2025). Synthesis of Purine Antiviral Agents, Hypoxanthine and 6-Mercaptopurine. [Link]

  • ACS Publications. (1983). Byproducts of the Aqueous Chlorination of Purines and Pyrimidines. Environmental Science & Technology, 17(6), 343–349. [Link]

  • IWA Publishing. (1982). The Nature of the Reactions between Chlorine and Purine and Pyrimidine Bases: Products and Kinetics. Water Science & Technology, 14(6-7), 629–640. [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. [Link]

  • MDPI. (2022). Synthesis of 2-chloropurine ribosides with chiral amino acid amides at C6 and their evaluation as A 1 adenosine receptor agonists. [Link]

  • RSC Publishing. (2016). Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study. Organic & Biomolecular Chemistry, 14(41), 9845–9855. [Link]

  • MDPI. (2021). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

  • MDPI. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [Link]

  • MDPI. (2020). Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. [Link]

  • Indian Chemical Society. (2018). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 95(11), 1357-1365. [Link]

  • PubMed Central (PMC). (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. [Link]

  • PubMed Central (PMC). (2013). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • PubMed. (1998). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. [Link]

Sources

Technical Support Center: Troubleshooting Byproduct Formation in 2-Chloropurine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for purine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with 2-chloropurine and its critical precursor, 2,6-dichloropurine. Achieving high purity in these syntheses is paramount, as even minor impurities can significantly impact downstream applications, from biological assays to the efficacy of final active pharmaceutical ingredients (APIs). This document provides in-depth, field-proven insights into identifying, understanding, and mitigating common byproducts encountered during synthesis.

Part 1: Frequently Asked Questions - Understanding Byproduct Origins

This section addresses the most common queries regarding byproduct formation, linking them to the specific chemical routes employed.

Q1: What are the primary synthetic pathways to 2,6-dichloropurine, and how do they influence the impurity profile?

The two most prevalent industrial routes start from either xanthine (or hypoxanthine) or guanine. Each pathway has a unique set of potential side reactions and byproducts.

  • Route A: Chlorination of Xanthine/Hypoxanthine. This is a direct approach where the hydroxyl groups at the C2 and C6 positions are replaced by chlorine atoms. The most common reagent for this transformation is phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base or a phase-transfer catalyst.[1][2] The primary challenge here is achieving complete dichlorination without degrading the purine core.

  • Route B: Diazotization of 2-Amino-6-chloropurine. This route typically starts from the more accessible starting material, guanine. Guanine is first converted to 2-amino-6-chloropurine. The 2-amino group is then converted to a diazonium salt using a nitrite source (e.g., sodium nitrite) in strong acid, which is subsequently displaced by a chloride ion to yield 2,6-dichloropurine.[3][4] This Sandmeyer-type reaction is sensitive to temperature and can generate its own unique set of impurities.

G cluster_0 Route A: From Xanthine cluster_1 Route B: From Guanine Xanthine Xanthine DCP_A 2,6-Dichloropurine Xanthine->DCP_A POCl₃, Base Guanine Guanine A6CP 2-Amino-6-chloropurine Guanine->A6CP POCl₃, DMF DCP_B 2,6-Dichloropurine A6CP->DCP_B NaNO₂, HCl

Q2: I'm synthesizing 2,6-dichloropurine from xanthine using POCl₃. My TLC and HPLC show multiple spots. What are the most likely impurities?

This is a classic challenge related to incomplete reactions. The conversion of xanthine to 2,6-dichloropurine is a stepwise process.

  • Mono-chlorinated Intermediates: The most common byproducts are 2-chloro-6-hydroxypurine and 6-chloro-2-hydroxypurine (6-chloroxanthine). These arise from the incomplete substitution of one of the two hydroxyl groups. Their presence indicates that the reaction has not gone to completion, which can be due to insufficient reagent, time, or temperature.

  • Unreacted Starting Material: The presence of xanthine is also common, often due to its poor solubility in the reaction medium.

  • Degradation Products: At the high temperatures often required for this reaction, the purine ring itself can undergo decomposition, leading to a complex mixture of baseline impurities on chromatographic analyses.

Q3: My synthesis of 2-amino-6-chloropurine from guanine gives a low yield and seems to revert to the starting material during workup. What is happening?

The synthesis from guanine often involves the use of POCl₃ in N,N-dimethylformamide (DMF), which forms a Vilsmeier-type reagent. The key issues are:

  • Incomplete Initial Reaction: Guanine has very low solubility in many common solvents, which can lead to a sluggish, incomplete reaction.[5][6][7] This is a primary cause of recovering starting material. Using a phase-transfer catalyst can sometimes improve yields but adds cost and complexity.[6][8]

  • Hydrolysis of the 6-Chloro Group: The C6-chloro group is susceptible to nucleophilic substitution, particularly by water or hydroxide ions. During aqueous workup, especially if the pH becomes basic or if the mixture is heated, the 6-chloro group can be hydrolyzed back to a hydroxyl group, regenerating guanine.[9] This is a critical parameter to control.

  • Side Reactions with POCl₃: If the Vilsmeier reagent is not formed correctly before the addition of guanine (e.g., improper temperature control or order of addition), guanine can undergo undesirable side reactions directly with POCl₃, leading to phosphorylated or degraded byproducts.[9]

Q4: Can byproducts form during the workup and purification stages?

Absolutely. The workup and purification steps are just as critical as the reaction itself for controlling the final purity profile.

  • Hydrolysis: As mentioned, both the C2 and C6 chloro-substituents are prone to hydrolysis. Quenching the reaction mixture in ice water is standard, but prolonged exposure to aqueous conditions, especially at non-neutral pH, can lead to the formation of 2-chloro-6-hydroxypurine, 6-chloro-2-hydroxypurine, or xanthine.[9]

  • Residual Solvents and Reagents: High-boiling solvents like DMF or N,N-dimethylaniline can be difficult to remove completely and may appear as impurities. Similarly, phosphorus-based byproducts from the decomposition of POCl₃ can contaminate the product if the aqueous washes are not thorough.

  • Recrystallization Issues: While recrystallization is an effective purification method, choosing the wrong solvent can lead to the co-precipitation of impurities with similar solubility profiles. Several patents suggest that solvents like DMF or aqueous ethanol can be effective for purifying 2-amino-6-chloropurine by leveraging solubility differences.[10]

Part 2: Troubleshooting Guide - From Symptoms to Solutions

This table provides a systematic approach to diagnosing and solving common issues encountered during the synthesis of 2-chloropurine derivatives.

Observation / Symptom Probable Cause(s) Recommended Action(s) & Rationale
Low yield, significant recovery of starting material (e.g., xanthine, guanine). 1. Incomplete reaction due to poor reagent activity. 2. Insufficient reaction time or temperature. 3. Poor solubility of the purine starting material.[5][6][7]1. Use fresh POCl₃. POCl₃ readily hydrolyzes in air. Use a newly opened bottle or distill before use. 2. Optimize reaction conditions. Incrementally increase reaction time or temperature, monitoring by TLC/HPLC. 3. Improve solubility. For guanine, consider using a phase-transfer catalyst like tetramethylammonium chloride.[11] For xanthine, a high-boiling tertiary amine can act as both a base and a co-solvent.
TLC/HPLC shows a major byproduct spot corresponding to a mono-chlorinated purine. Incomplete chlorination at one of the positions (typically C2 is harder to chlorinate than C6).1. Increase reagent stoichiometry. Increase the molar equivalents of POCl₃ (e.g., from 5 to 10 eq.). 2. Use an activating base. Add a tertiary amine like N,N-dimethylaniline. The base activates POCl₃, increasing its electrophilicity and driving the reaction to completion.[1]
Product mass is correct, but NMR shows broad peaks or the product is a dark oil/solid. 1. Presence of residual phosphorus-containing byproducts. 2. Trapped high-boiling solvents (e.g., DMF, dimethylaniline).1. Improve aqueous workup. After quenching the reaction on ice, allow the slurry to stir for an extended period (1-2 hours) to ensure complete hydrolysis of all phosphorus species. Wash the organic extract thoroughly with water and brine. 2. Use a high-vacuum line. Remove residual solvents under high vacuum, potentially with gentle heating. An azeotropic distillation with a solvent like toluene can also be effective.
Yield decreases significantly after aqueous workup or recrystallization. Hydrolysis of the chloro-substituent(s) on the purine ring.[9]1. Maintain low temperatures. Perform all aqueous workup steps at 0-5 °C to minimize the rate of hydrolysis.[3][12] 2. Control pH. Carefully neutralize the reaction mixture, avoiding strongly basic conditions. Aim for a final pH between 6-7. 3. Minimize contact with water. Use anhydrous solvents for recrystallization if possible. If an aqueous system is necessary, minimize the time the product is in solution.

Part 3: Key Experimental Protocols

Protocol 1: Analytical Workflow for Impurity Profiling by HPLC-MS

This protocol provides a self-validating system to identify and quantify byproducts.

  • Sample Preparation: Accurately weigh ~1 mg of your crude reaction mixture. Dissolve in 1 mL of a suitable solvent (e.g., 50:50 Acetonitrile:Water or DMSO). Filter through a 0.22 µm syringe filter.

  • HPLC Conditions (General Gradient Method):

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 1 min. Ramp to 95% B over 8 mins. Hold at 95% B for 2 mins. Return to 5% B and re-equilibrate for 2 mins.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Detection: UV at 254 nm and 280 nm.

  • Mass Spectrometry Conditions (ESI+):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100-500.

    • Data Analysis: Correlate the UV peaks from the HPLC with their corresponding mass-to-charge ratios (m/z) from the MS. Compare the observed masses with the theoretical masses of expected byproducts (see table below).

Table of Expected Masses for Common Species:

CompoundFormulaExact Mass [M+H]⁺
Xanthine (Starting Material)C₅H₄N₄O₂153.0461
2,6-Dichloropurine (Product)C₅H₂Cl₂N₄188.9780
6-Chloro-2-hydroxypurineC₅H₃ClN₄O171.0068
2-Chloro-6-hydroxypurineC₅H₃ClN₄O171.0068
Guanine (Starting Material)C₅H₅N₅O152.0567
2-Amino-6-chloropurineC₅H₄ClN₅170.0228
Protocol 2: Purification by Acid/Base Reprecipitation

This technique is particularly useful for purifying amphoteric compounds like 2-amino-6-chloropurine from non-ionizable impurities.[10]

  • Dissolution: Take the crude product and suspend it in a minimal amount of cold water.

  • Basification: Slowly add an aqueous solution of 5% NaOH with vigorous stirring. Add just enough base to dissolve the desired product, forming its sodium salt. Many impurities may remain as insoluble solids.

  • Filtration: Filter the basic solution to remove any insoluble material.

  • Neutralization/Reprecipitation: Cool the filtrate in an ice bath. Slowly add an acid (e.g., 1M HCl or acetic acid) dropwise with stirring. The desired product will precipitate out as the solution is neutralized (target pH ~7).

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol or acetone.

  • Drying: Dry the purified solid under vacuum.

Part 4: Visualizing Causality in Synthesis

Understanding the relationships between reaction parameters and outcomes is key to effective troubleshooting.

// Main issue outcome [label="Low Yield & Purity\nin Xanthine Chlorination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=14];

// Main branches reagents [label="Reagents", shape=plaintext, fontsize=12, fontcolor="#4285F4"]; conditions [label="Reaction Conditions", shape=plaintext, fontsize=12, fontcolor="#4285F4"]; workup [label="Workup Procedure", shape=plaintext, fontsize=12, fontcolor="#4285F4"]; material [label="Starting Material", shape=plaintext, fontsize=12, fontcolor="#4285F4"];

// Connect main branches to outcome reagents -> outcome [dir=back, color="#5F6368"]; conditions -> outcome [dir=back, color="#5F6368"]; workup -> outcome [dir=back, color="#5F6368"]; material -> outcome [dir=back, color="#5F6368"];

// Sub-causes node [style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; {rank=same; reagents; r1[label="Decomposed POCl₃"]; r2[label="Insufficient\nBase Catalyst"]; r3[label="Wet Solvents"];} {rank=same; conditions; c1[label="Temperature\nToo Low"]; c2[label="Reaction Time\nToo Short"]; c3[label="Poor Mixing"];} {rank=same; workup; w1[label="High Temp\nQuench"]; w2[label="Incorrect pH\nDuring Wash"]; w3[label="Prolonged Aqueous\nContact"];} {rank=same; material; m1[label="Poor Solubility"]; m2[label="Impure Xanthine"];}

// Connect sub-causes r1 -> reagents [dir=back, color="#5F6368"]; r2 -> reagents [dir=back, color="#5F6368"]; r3 -> reagents [dir=back, color="#5F6368"]; c1 -> conditions [dir=back, color="#5F6368"]; c2 -> conditions [dir=back, color="#5F6368"]; c3 -> conditions [dir=back, color="#5F6368"]; w1 -> workup [dir=back, color="#5F6368"]; w2 -> workup [dir=back, color="#5F6368"]; w3 -> workup [dir=back, color="#5F6368"]; m1 -> material [dir=back, color="#5F6368"]; m2 -> material [dir=back, color="#5F6368"]; } .dot Caption: Cause-and-effect diagram for troubleshooting 2,6-dichloropurine synthesis.

References

  • Purification of purine compound. (n.d.). Google Patents.
  • Synthesis method of 2-amino-6-chloropurine. (n.d.). Google Patents.
  • Process for preparing 2,6-dichloropurine. (n.d.). Google Patents.
  • The synthetic method of 2-amino-6-chloropurine. (n.d.). Google Patents.
  • One-step synthetic method of 2-amino-6-chloropurine. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Preparation of 2-amino-6-chloropurine. (n.d.). Google Patents.
  • 2-Chloropyrimidine. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]

  • The synthetic method of 2-amino-6-chloropurine. (n.d.). Google Patents.
  • Facile and Practical Synthesis of 2,6-Dichloropurine. (2009). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of Purine Antiviral Agents, Hypoxanthine and 6-Mercaptopurine. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • 2-amino-6-chloropurine, and synthesis method, intermediate and application thereof. (n.d.). Google Patents.
  • Method for preparing 2-amino-6-chloropurine. (n.d.). Google Patents.

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Technical Support Center: 2-Chloro-7-methyl-7H-purin-8(9H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-7-methyl-7H-purin-8(9H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Our goal is to ensure the integrity and success of your research by addressing potential challenges related to the stability of this molecule in solution.

Introduction: Understanding the Stability of this compound

This compound is a substituted purine derivative. The presence of a chlorine atom at the C2 position of the purine ring makes the molecule susceptible to nucleophilic substitution reactions, with hydrolysis being a primary concern in aqueous solutions. The stability of this compound is significantly influenced by factors such as pH, temperature, and the solvent system used. Understanding these sensitivities is crucial for obtaining reliable and reproducible experimental results.

This guide is structured in a question-and-answer format to directly address common issues and provide practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My experimental results are inconsistent. Could the stability of this compound be a factor?

Answer: Yes, inconsistent results are a common indicator of compound degradation. This compound can be particularly sensitive to hydrolysis, leading to the formation of 2-hydroxy-7-methyl-7H-purin-8(9H)-one. The rate of this degradation is highly dependent on the experimental conditions.

Troubleshooting Steps:

  • Review your experimental parameters: Carefully check the pH, temperature, and duration of your experiments. Even slight variations can impact the stability of the compound.

  • Analyze for degradation products: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of degradation products in your samples.[1][2][3]

  • Implement stability-indicating methods: When developing your analytical methods, ensure they can separate the parent compound from its potential degradation products.

FAQ 2: What is the optimal pH range for working with this compound in aqueous solutions?

Answer: Based on the general chemistry of 2-chloropurines, the compound is most stable in neutral to slightly acidic conditions (pH 5-7). Both strongly acidic and alkaline conditions can accelerate hydrolysis.

  • Acidic Conditions (pH < 5): Protonation of the purine ring can activate the C2 position towards nucleophilic attack by water, leading to rapid degradation. Studies on similar compounds like 2-chloro-2'-deoxyadenosine have shown markedly increased decomposition at acidic pH.[4]

  • Alkaline Conditions (pH > 8): Hydroxide ions are strong nucleophiles that can directly attack the C2 position, leading to the formation of the corresponding hydroxy derivative.

Experimental Recommendation:

  • Always buffer your aqueous solutions to maintain a stable pH within the recommended range.

  • If your experiment requires conditions outside this range, minimize the exposure time and temperature.

FAQ 3: I need to heat my solution containing this compound. What precautions should I take?

Answer: Elevated temperatures significantly increase the rate of hydrolysis.[5][6][7][8] Therefore, it is crucial to handle heating steps with care.

Troubleshooting & Best Practices:

  • Minimize heating duration: Only heat the solution for the minimum time required for your experiment.

  • Use the lowest effective temperature: Determine the minimum temperature necessary for your reaction or assay to proceed.

  • Consider alternative, non-thermal methods: If possible, explore other methods to achieve your experimental goal without heating.

  • Post-heating analysis: After heating, it is advisable to re-analyze the purity of your compound to assess for any degradation.

Workflow for Handling Temperature-Sensitive Experiments

Caption: Workflow for handling solutions of this compound that require heating.

FAQ 4: Which solvents are recommended for dissolving and storing this compound?

Answer: The choice of solvent can significantly impact the stability of the compound.

Recommendations:

  • For Stock Solutions: Anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended for long-term storage. In these solvents, the risk of hydrolysis is minimized.

  • For Aqueous Experiments: Prepare fresh aqueous solutions from your stock solution immediately before use. Avoid storing the compound in aqueous buffers for extended periods.

Solubility Considerations:

The solubility of related chloropurines varies across different solvents. For instance, 2-amino-6-chloropurine has the highest solubility in DMSO and DMF, and the lowest in water.[9]

SolventRelative Solubility of a Related Chloropurine
DMSOHigh
DMFHigh
EthanolModerate
MethanolModerate
WaterLow

This table provides a general guideline based on a similar compound. Actual solubility should be determined experimentally.

FAQ 5: How should I store my stock solutions of this compound?

Answer: Proper storage is critical to maintain the integrity of the compound.

Storage Protocol:

  • Solvent: Dissolve the compound in an anhydrous aprotic solvent like DMSO.

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Aliquoting: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

  • Desiccation: Store vials in a desiccated environment to prevent moisture absorption.

Visualizing the Hydrolytic Degradation Pathway

G A This compound B 2-Hydroxy-7-methyl-7H-purin-8(9H)-one (Degradation Product) A->B  Hydrolysis (H2O, H+ or OH-) (Elevated Temperature)

Caption: The primary degradation pathway of this compound in aqueous solution is hydrolysis.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Weigh the desired amount of the compound in a sterile tube. b. Add the calculated volume of anhydrous DMSO to achieve the desired concentration. c. Vortex briefly until the solid is completely dissolved. d. Aliquot into single-use tubes. e. Store at -20°C or -80°C in a desiccated container.

Protocol 2: Stability Assessment using HPLC
  • Objective: To determine the stability of this compound under specific experimental conditions (e.g., a particular buffer at a set temperature).

  • Procedure: a. Prepare a solution of the compound in the test buffer at the desired concentration. b. Immediately inject a sample (t=0) into the HPLC system to obtain an initial purity profile. c. Incubate the solution under the desired test conditions (e.g., 37°C). d. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot and inject it into the HPLC. e. Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.

  • Data Analysis: Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.

References

  • Skoutelis, C., Antonopoulou, M., Konstantinou, I., Vlastos, D., & Papadaki, M. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. [Link]

  • Request PDF. (n.d.). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. Retrieved from [Link]

  • PubMed. (n.d.). Effect of temperature on chlorproguanil and proguanil hydrochloride solutions: a chemical stability study. Retrieved from [Link]

  • Tarasiuk, A., Skierski, J., & Kazimierczuk, Z. (1994). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Archivum Immunologiae et Therapiae Experimentalis, 42(1), 13-15. [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • Jezuita, A., Wieczorkiewicz, P. A., Szatylowicz, H., & Krygowski, T. M. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 28(7), 2993. [Link]

  • Jezuita, A., Wieczorkiewicz, P. A., Szatylowicz, H., & Krygowski, T. M. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Symmetry, 13(12), 2358. [Link]

  • ResearchGate. (2023, October 13). (PDF) Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Retrieved from [Link]

  • Jezuita, A., Wieczorkiewicz, P. A., Szatylowicz, H., & Krygowski, T. M. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 28(7), 2993. [Link]

  • ResearchGate. (n.d.). Effect of pH on hydrolysis and condensation speed. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) INFLUENCE OF DIFFERENT STORAGE CONDITIONS ON THE STABILITY OF CHLORPYRIFOS IN FORMULATION AND TECHNICAL PESTICIDES. Retrieved from [Link]

  • Atticus LLC. (n.d.). The Effect of Water pH on Pesticide Effectiveness. Retrieved from [Link]

  • Chemistry World. (2024, April 10). How to troubleshoot experiments. Retrieved from [Link]

  • Getahun, Z., Smith, L. M., & Boyd, S. A. (1988). Degradation of chlorpyrifos and its hydrolysis product, 3,5,6-trichloro-2-pyridinol, in soil. Journal of Agricultural and Food Chemistry, 36(6), 1331-1334. [Link]

  • ResearchGate. (2025, August 8). (PDF) Learning to Troubleshoot experiments. Retrieved from [Link]

  • New, A. P., Freitas dos Santos, L. M., Lo Biundo, G., & Spicq, A. (2000). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Chromatography A, 889(1-2), 177-184. [Link]

  • YouTube. (2022, October 12). Troubleshooting and optimizing lab experiments. Retrieved from [Link]

  • ACS Publications. (n.d.). The Synthesis and Properties of 6-Chloropurine and Purine. Retrieved from [Link]

  • Bootharaju, M. S., & Pradeep, T. (2012). Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles. Environmental Science & Technology, 46(4), 2109-2117. [Link]

  • Primas, N., Lano, G., Brun, D., et al. (2023). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceuticals, 16(1), 72. [Link]

  • Quora. (2021, December 22). Why does the pH fall during hydrolysis?. Retrieved from [Link]

  • Cui, Y., Li, Y., Wang, Y., Shen, D., & Wang, J. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. Scientific Reports, 8(1), 4814. [Link]

  • Pine Research Instrumentation. (2025, June 2). Troubleshooting LPR Experiments. Retrieved from [Link]

  • Fathepure, B. Z., Tiedje, J. M., & Boyd, S. A. (1991). Complete degradation of polychlorinated hydrocarbons by a two-stage biofilm reactor. Applied and Environmental Microbiology, 57(12), 3418-3422. [Link]

  • Nardi, I. R., & Nogueira, R. F. (2001). Gas chromatographic methods for monitoring of wastewater chlorophenol degradation in anaerobic reactors. Journal of the Brazilian Chemical Society, 12(3), 335-340. [Link]

  • ResearchGate. (2025, August 6). An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques. Retrieved from [Link]

  • Sponer, J., Leszczynski, J., & Hobza, P. (2000). Dynamics and stability of GCAA tetraloops with 2-aminopurine and purine substitutions. Biophysical Journal, 78(1), 161-173. [Link]

  • Jones, A. M., & Saxena, P. K. (2013). Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology - Plant, 49(5), 570-577. [Link]

  • Zhang, Y., Li, Z., Chen, Y., & Wu, B. (2017). Effect of initial pH and pH-adjusted acid on nutrient recovery from hydrolysis urine by combining acidification with evaporation-crystallization. Environmental Science and Pollution Research, 24(1), 845-854. [Link]

  • Jaminet, F., Delattre, L., Delporte, J. P., & Moes, A. (1970). [Effect of temperature of sterilization and of pH on stability of chlorhexidine in solution]. Pharmaceutica Acta Helvetiae, 45(1), 60-63. [Link]

  • ResearchGate. (2017, July 13). (PDF) Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Differential Absorbance Study of Effects of Temperature on Chlorine Consumption and Formation of Disinfection by-products in Chlorinated Water. Retrieved from [Link]

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Technical Support Center: Troubleshooting Purine Synthesis Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for purine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of in vitro and cell-based purine synthesis reactions. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying rationale to empower you to diagnose and resolve experimental failures effectively.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

Understanding the fundamentals of the purine biosynthetic pathways is the first step in effective troubleshooting. This section addresses the most common questions about the core principles of purine metabolism.

Q1: What is the fundamental difference between the de novo and salvage pathways for purine synthesis?

A: Cells utilize two primary routes to produce purine nucleotides: the de novo pathway and the salvage pathway.[1]

  • De Novo Synthesis: This pathway builds the purine ring from simple molecular precursors, including amino acids (glycine, glutamine, aspartate), carbon dioxide (CO2), and one-carbon units supplied by tetrahydrofolate.[2][3][4] It is a metabolically expensive process, consuming significant ATP to generate the first fully formed purine nucleotide, inosine monophosphate (IMP).[1][5] The liver is the major site of de novo synthesis.[3][4]

  • Salvage Pathway: This pathway recycles pre-existing purine bases (adenine, guanine, hypoxanthine) and nucleosides that result from the degradation of DNA and RNA.[3] It is far more energy-efficient than the de novo route.[3][6] Enzymes like hypoxanthine-guanine phosphoribosyltransferase (HPRT) are critical for this process.[3][7]

While proliferating cells, such as cancer cells, traditionally rely on the de novo pathway, many tissues and tumors also effectively use the salvage pathway to maintain their nucleotide pools.[1][8]

Q2: What is the primary rate-limiting step of de novo synthesis and how is it regulated?

A: The committed and primary rate-limiting step in de novo purine synthesis is the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-phosphoribosylamine.[9][10] This reaction is catalyzed by the enzyme glutamine phosphoribosylpyrophosphate amidotransferase (GPAT, also known as ATase or PRPP amidotransferase).[10][11]

This step is tightly regulated by feedback inhibition . The end products of the pathway—notably AMP, GMP, and IMP—allosterically inhibit the enzyme, preventing the overproduction of purines.[3][9][10][11] Conversely, the substrate PRPP acts as a feedforward activator.[9][12]

Q3: What is the "purinosome," and is it relevant for my in vitro (cell-free) reaction?

A: The purinosome is a dynamic, multi-enzyme complex, or "metabolon," that forms in the cytoplasm of mammalian cells under conditions of high purine demand or purine depletion.[5][13][14] This complex comprises the six enzymes of the de novo pathway, which cluster together near mitochondria.[5][15]

The rationale for purinosome formation is to enhance metabolic efficiency through several mechanisms:

  • Increased Metabolic Flux: By bringing sequential enzymes into close proximity, the pathway's overall speed is increased.[5][16]

  • Substrate Channeling: Unstable intermediates are passed directly from one enzyme to the next, preventing their diffusion and degradation.

  • Proximity to Energy Supply: Localization near mitochondria provides immediate access to ATP, which is heavily consumed in the pathway.[5][15]

For a purely in vitro reaction using purified enzymes, the purinosome concept is not directly applicable, as these complexes are not expected to self-assemble without the cellular environment. However, understanding this principle is critical for interpreting results from cell-based assays, as the formation and regulation of purinosomes can dramatically impact pathway flux.[13][16]

Section 2: Troubleshooting Guide for Failed Reactions

This section provides direct answers to common experimental failures. The troubleshooting process is broken down by the likely source of the problem.

Troubleshooting Workflow

G start Reaction Failure (Low/No Yield) substrate Step 1: Verify Substrates start->substrate sub_prpp PRPP Integrity? (Fresh? Stored at neutral pH?) substrate->sub_prpp Check first enzyme Step 2: Check Enzyme Activity enz_activity Individual Enzyme Assays (Activity of each component?) enzyme->enz_activity conditions Step 3: Optimize Reaction Conditions cond_buffer Buffer pH & Mg2+? (Optimal for enzymes?) conditions->cond_buffer analysis Step 4: Validate Analytical Method success Problem Resolved analysis->success If analysis is valid sub_gln Glutamine/ATP Quality? (Degraded?) sub_prpp->sub_gln If PRPP is OK sub_gln->enzyme If substrates OK enz_activity->conditions If enzymes active cond_temp Incubation Temp/Time? (Sufficient?) cond_buffer->cond_temp If buffer OK cond_temp->analysis If conditions OK

A logical workflow for troubleshooting failed purine synthesis reactions.
Category: Substrate & Cofactor Issues

A: PRPP is a cornerstone substrate for both de novo and salvage pathways, and its instability is a primary cause of reaction failure.[11][17][18]

  • Causality: The pyrophosphate group at the C1 position of the ribose sugar is highly labile. PRPP readily decomposes under acidic or basic conditions, and upon heating.[19] Divalent cations like Mg²⁺, which are often required for enzyme activity, can also encourage its degradation if not handled properly.[19]

  • Troubleshooting Steps:

    • Check Storage Conditions: PRPP is most stable when stored as a lyophilized powder at -20°C or below. In solution, it should be kept at a neutral pH (7.0-7.5) and on ice at all times.[19] Avoid repeated freeze-thaw cycles.

    • Use Fresh Preparations: Always prepare PRPP solutions fresh for each experiment. Do not use a solution that has been stored for an extended period, even if frozen.

    • Perform a Substrate Control: Run a reaction with a known, robust PRPP-dependent enzyme outside of your main pathway (if available) to confirm the activity of your PRPP stock.

    • Analytical Verification: While complex, analytical methods like ³¹P NMR can be used to confirm the structure and purity of PRPP, though this is often beyond the scope of a standard biochemistry lab.[19] A more practical approach is to purchase a new, certified lot of PRPP.

A: Both glutamine and ATP are critical, consumable substrates that can be sources of failure.

  • Glutamine: Glutamine is the nitrogen donor for two critical steps in the formation of the purine ring.[20][21] In aqueous solutions, glutamine can deamidate over time to form glutamate and ammonia, rendering it useless for the reaction.

    • Solution: Always use high-purity, freshly prepared glutamine solutions.

  • ATP: The de novo pathway has a high energy demand, consuming multiple ATP molecules per molecule of IMP synthesized.[5][10]

    • Causality: ATP can be hydrolyzed to ADP and AMP, especially if the reaction buffer has contaminating phosphatases or is at a non-optimal pH. Insufficient ATP will quickly become a limiting factor.

    • Solution: Ensure your ATP stock is of high quality and at the correct concentration. It's crucial to use an ATP regeneration system (e.g., creatine kinase and phosphocreatine) for long incubations to maintain a stable ATP/ADP ratio.

Category: Enzyme & Protein Issues

A: The accumulation of a specific intermediate is a strong indicator that the subsequent enzyme in the pathway is inactive or inhibited. This creates a metabolic bottleneck.

  • Causality: This could be due to improper folding of the specific enzyme, a missing cofactor required for its activity, or the presence of a specific inhibitor in your reaction mixture.

  • Troubleshooting Steps:

    • Identify the Intermediate: Use LC-MS/MS to identify the accumulating species (see Protocol 1). For example, accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) points to a failure at the final step catalyzed by ATIC.

    • Test Individual Enzyme Activity: Once the bottleneck is identified, perform a specific activity assay on the suspected enzyme using its purified substrate.

    • Check for Missing Cofactors: Ensure all necessary cofactors are present. For example, two steps in the pathway require N¹⁰-formyl-tetrahydrofolate.[3] If your system lacks the necessary components to provide this one-carbon donor, the pathway will stall.

A: Batch-to-batch variability often points to issues with protein stability, purity, or quantification.

  • Causality: Enzymes are sensitive to storage conditions. Repeated freeze-thaw cycles, improper buffer conditions (pH, salt concentration), or the absence of stabilizing agents like glycerol can lead to denaturation and loss of activity. Contamination with proteases from the expression host can also degrade your enzymes over time.

  • Troubleshooting Steps:

    • Standardize Purification: Ensure your protein purification protocol is highly consistent. Run a high-quality SDS-PAGE gel for every new batch to check for purity and degradation.

    • Accurate Quantification: Use a reliable method like a BCA assay to quantify your enzyme concentration. Do not rely solely on A280 readings, which can be skewed by contaminants.

    • Aliquot and Store Properly: After purification, flash-freeze your enzymes in single-use aliquots in a buffer containing a cryoprotectant (e.g., 10-20% glycerol) and store at -80°C. Avoid repeated thawing of the main stock.

Category: Reaction Condition Issues

A: Absolutely. The reaction buffer provides the chemical environment for the enzymatic reactions, and suboptimal conditions will drastically reduce efficiency.

  • Causality: Each enzyme in the pathway has an optimal pH range. A buffer with the wrong pH can reduce or eliminate enzyme activity. Additionally, many enzymes in the pathway require divalent cations, typically Mg²⁺, for activity.

  • Troubleshooting Steps:

    • pH Optimization: The optimal pH for the overall pathway is typically near physiological pH (7.2-7.8). Verify the pH of your buffer at the reaction temperature, as pH can shift with temperature.

    • Mg²⁺ Titration: The concentration of Mg²⁺ is critical. It must be in excess of the total nucleotide concentration (ATP, etc.) as it forms a complex with the phosphate groups. A typical starting point is 2-5 mM free Mg²⁺.

    • Minimize Inhibitors: Ensure your buffer components do not contain inhibitors. For example, high concentrations of phosphate can inhibit some enzymes, and chelators like EDTA will sequester the required Mg²⁺.

ParameterRecommended RangeRationale
pH 7.2 - 7.8Optimal for most pathway enzymes.
Temperature 37 °CMimics physiological conditions.
[Mg²⁺] 2-10 mMRequired cofactor for many kinases and synthetases.
[PRPP] 50 - 500 µMKey substrate; concentration can be optimized.
[ATP] 1 - 5 mMEnergy source; use with a regeneration system.

Table 1: General Starting Conditions for In Vitro De Novo Purine Synthesis Reactions.

Section 3: Key Experimental Protocols
Protocol 1: General Method for Quantification of Purine Metabolites by LC-MS/MS

This protocol provides a framework for analyzing purine intermediates and end-products, which is essential for diagnosing pathway bottlenecks. This method is based on established techniques for analyzing purine metabolites in biological samples.[22][23][24][25]

Objective: To quantify purine metabolites (e.g., PRPP, IMP, AMP, GMP, AICAR) in an in vitro reaction mixture or cell lysate.

Methodology:

  • Sample Quenching & Extraction:

    • For in vitro reactions: At your desired time point, quench the reaction by adding ice-cold 0.5 M perchloric acid to a final concentration of 0.1 M.

    • For cell cultures: Aspirate the medium and quickly wash the cells with ice-cold phosphate-buffered saline. Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) and scrape the cells.

    • Incubate the samples on ice for 15 minutes to allow for protein precipitation.

  • Sample Clarification:

    • Centrifuge the samples at >13,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the soluble metabolites.

  • Neutralization (for perchloric acid extraction):

    • Add a calculated amount of 3.5 M K₂CO₃ to the supernatant to neutralize the acid and precipitate potassium perchlorate.

    • Incubate on ice for 10 minutes, then centrifuge again to remove the precipitate.

  • LC-MS/MS Analysis:

    • Inject the clarified supernatant onto an appropriate liquid chromatography column. Ion-pairing reversed-phase chromatography is often used for separating these highly polar analytes.[23]

    • Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-daughter ion transitions for each target purine metabolite must be established using pure standards.

  • Quantification:

    • Generate a standard curve for each analyte using known concentrations of purified standards.

    • Quantify the metabolites in your samples by comparing their peak areas to the standard curve.

Section 4: Visual Pathways and Diagrams
De Novo Purine Biosynthesis Pathway

G sub sub R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase PRA 5-Phosphoribosylamine PRPP->PRA GPAT (Rate-Limiting Step) GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR IMP Inosine Monophosphate (IMP) FAICAR->IMP XMP Xanthosine Monophosphate IMP->XMP IMP Dehydrogenase S_AMP Adenylosuccinate IMP->S_AMP Adenylosuccinate Synthetase GMP GMP XMP->GMP AMP AMP S_AMP->AMP sub1 Glycine, Aspartate, Glutamine, CO2, Formate sub1->GAR sub1->FGAM sub1->CAIR sub1->SAICAR sub1->FAICAR

The de novo pathway for purine nucleotide biosynthesis, starting from Ribose-5-Phosphate.
Section 5: References
  • Tran, D. H., et al. (2024). De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. German Cancer Research Center (DKFZ). [Link]

  • Lakna. (2019). Difference Between De Novo and Salvage Pathway. Pediaa.com. [Link]

  • Arosh. (2023). What is the Difference Between Salvage Pathway and De Novo Synthesis. Pediaa.com. [Link]

  • Wikipedia. Purine metabolism. [Link]

  • Hove-Jensen, B., et al. (2017). Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance. Microbiology and Molecular Biology Reviews. [Link]

  • Baresova, V., et al. (2012). A New View into the Regulation of Purine Metabolism – The Purinosome. FEBS Letters. [Link]

  • Chan, C. Y., et al. (2015). Purinosome formation as a function of the cell cycle. PNAS. [Link]

  • Konder, P. A., et al. (2022). The Purinosome: A Case Study for a Mammalian Metabolon. International Journal of Molecular Sciences. [Link]

  • Baresova, V., et al. (2012). A New View into the Regulation of Purine Metabolism: The Purinosome. ResearchGate. [Link]

  • Lee, S., et al. (2024). Purinosomes and Purine Metabolism in Mammalian Neural Development: A Review. International Journal of Molecular Sciences. [Link]

  • German Cancer Research Center. (2024). De novo and salvage purine synthesis pathways across tissues and tumors. DKFZ. [Link]

  • Acharya, T. (2022). Purine Synthesis. Microbe Notes. [Link]

  • Cory, J. G. (2006). Critical roles of glutamine as nitrogen donors in purine and pyrimidine nucleotide synthesis: asparaginase treatment in childhood acute lymphoblastic leukemia. In Vivo. [Link]

  • Smith, P. M. C., & Atkins, C. A. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Photosynthesis and Nitrogen Assimilation. [Link]

  • Massière, F., & Badet-Denisot, M. A. (2024). Advances in human glutamine-hydrolyzing synthetases and their therapeutic potential. Frontiers in Chemistry. [Link]

  • Jurecka, P., et al. (2015). Comprehensive measurement of purines in biological samples. Frontiers in Bioscience. [Link]

  • Ninja Nerd. (2020). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube. [Link]

  • Mandal, A. (2019). Purine Biosynthesis. News-Medical.Net. [Link]

  • An, S., et al. (2020). Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells. Science. [Link]

  • Guggisberg, A. M., et al. (2013). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Journal of Chromatography B. [Link]

  • Clinical Learning. (2023). Purine Synthesis | Pathway, Regulation & Clinical Aspects | Medical Biochemistry | MBBS. YouTube. [Link]

  • Sikora, J., et al. (2021). Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. International Journal of Molecular Sciences. [Link]

  • Hove-Jensen, B., et al. (2017). Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance. Microbiology and Molecular Biology Reviews. [Link]

  • Wikipedia. Phosphoribosyl pyrophosphate. [Link]

  • Surendranath College. PURINE SYNTHESIS. [Link]

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Technical Support Center: A Researcher's Guide to Improving the Purity of Synthetic 2-Chloro-7-methyl-7H-purin-8(9H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the purity of synthetically prepared 2-Chloro-7-methyl-7H-purin-8(9H)-one. The methodologies described herein are grounded in established chemical principles and validated purification techniques for purine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for assessing the purity of my this compound sample?

A1: A multi-faceted approach is recommended for the accurate determination of purity. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for quantifying purine derivatives and resolving impurities.[1][2] Complementary to HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can identify and quantify impurities by comparing the integration of signals from the main compound to those of the impurities. Mass Spectrometry (MS) is also crucial for confirming the molecular weight of the desired product and identifying any by-products.

Q2: What are the most common impurities I should expect in the synthesis of this compound?

A2: The nature of impurities is highly dependent on the synthetic route. However, common impurities in purine synthesis include unreacted starting materials, regioisomers (e.g., the N9-methyl isomer), and by-products from side reactions such as hydrolysis of the chloro group.[3]

Q3: Are there any general handling and storage recommendations to maintain the purity of this compound?

A3: Purine derivatives can be susceptible to hydrolysis and degradation. It is advisable to store the compound in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, keeping the material at 2-8°C is recommended.[4]

Troubleshooting Guide: Isolating High-Purity this compound

This section addresses specific purity challenges you may encounter during your research.

Issue 1: My final product is contaminated with unreacted starting materials.
  • Potential Cause: Incomplete reaction due to factors such as insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Recommended Solution: The primary approach to this issue is purification via column chromatography or recrystallization. The choice between these two methods will depend on the polarity difference between your product and the starting materials.

    • Column Chromatography: This is often the most effective method for separating compounds with different polarities.[5][6]

    • Recrystallization: If the starting materials have significantly different solubility profiles from the product, recrystallization can be a highly effective and scalable purification method.[7][8][9][10]

  • Verification of Purity: After purification, re-analyze the product using HPLC and ¹H NMR to confirm the absence of starting material signals.

Issue 2: My NMR analysis suggests the presence of a regioisomer (e.g., the N9-methyl isomer).
  • Potential Cause: The alkylation of the purine ring system can occur at different nitrogen atoms, leading to the formation of regioisomers. The ratio of these isomers is often influenced by the reaction conditions, including the choice of base and solvent.[3]

  • Recommended Solution: The separation of regioisomers can be challenging due to their similar physical properties.

    • Flash Column Chromatography: A meticulously optimized flash column chromatography protocol is typically the most successful approach. It may require screening various solvent systems and using a high-performance silica gel.[5]

    • Preparative HPLC: For difficult separations, preparative HPLC can offer superior resolution.[1]

  • Verification of Purity: Isomeric purity should be assessed by HPLC, where the two isomers will likely have different retention times. 2D NMR techniques (like NOESY or HMBC) can also be used to definitively assign the structure of the desired isomer.

Issue 3: I observe an unknown peak in my HPLC chromatogram and a corresponding unexpected mass in my MS data.
  • Potential Cause: This indicates the presence of a side product. A common side reaction for chloro-purines is hydrolysis of the C-Cl bond to a C-OH group, forming the corresponding hypoxanthine derivative.

  • Recommended Solution:

    • Column Chromatography: The hydroxylated by-product will likely be more polar than your desired chloro-purine. A gradient elution in your column chromatography, starting with a less polar solvent system and gradually increasing the polarity, should effectively separate the two compounds.[6]

    • Solvent Wash/Trituration: If the polarity difference is significant, a simple solvent wash or trituration might be sufficient. For example, washing the crude product with a solvent in which the impurity is soluble, but the product is not, can be a quick purification step.

  • Verification of Purity: Confirm the removal of the by-product by HPLC and MS analysis.

Experimental Protocols

Protocol 1: Flash Column Chromatography for Purine Derivatives
  • Stationary Phase Selection: Standard silica gel (40-63 µm) is a good starting point.[6]

  • Mobile Phase Optimization: Use Thin-Layer Chromatography (TLC) to determine an optimal solvent system. A common mobile phase for purines is a mixture of dichloromethane and methanol or ethyl acetate and hexane.[5][6] Aim for an Rf value of 0.2-0.4 for your target compound.

  • Column Packing: Prepare a slurry of the silica gel in the initial, less polar mobile phase and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the packed column.

  • Elution: Begin elution with the less polar mobile phase. If a gradient is needed, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[7][8] Potential solvents to screen include ethanol, methanol, acetonitrile, or mixtures with water.

  • Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slower cooling rates generally result in larger, purer crystals.[8]

  • Crystal Formation: Once the solution has reached room temperature, you can further induce crystallization by placing the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Parameter Column Chromatography Recrystallization
Principle Differential partitioning between stationary and mobile phasesDifferential solubility at varying temperatures
Best For Separating mixtures of compounds with varying polaritiesRemoving small amounts of impurities from a large amount of product
Typical Solvents Dichloromethane/Methanol, Ethyl Acetate/HexaneEthanol, Methanol, Acetonitrile, Water mixtures
Throughput LowerHigher
Scalability Good for lab scaleExcellent for both lab and industrial scale

Visualization of Workflows

Purification_Workflow cluster_start Initial Analysis cluster_decision Purification Decision cluster_methods Purification Methods cluster_end Final Verification Start Crude Product Analysis Purity Assessment (HPLC, NMR, MS) Start->Analysis Decision Impurity Profile? Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Insoluble impurities or significant solubility difference ColumnChrom Column Chromatography Decision->ColumnChrom Multiple impurities or isomeric mixture FinalAnalysis Final Purity Check (HPLC, NMR) Recrystallization->FinalAnalysis ColumnChrom->FinalAnalysis PureProduct Pure Product FinalAnalysis->PureProduct

Caption: Decision workflow for purification of this compound.

References

  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed. (n.d.).
  • Purine Synthesis - Microbe Notes. (2022, August 15).
  • Determination of uric acid by an anion-exchange column chromatography - PubMed. (n.d.).
  • Purine - Wikipedia. (n.d.).
  • Purine and Related Compound Purification Strategies - Teledyne Labs. (n.d.).
  • Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - Institute of Molecular and Translational Medicine. (2022, December 18).
  • Determination and profiling of purines in foods by using HPLC and LC-MS - PubMed. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • Recrystallization - Chemistry LibreTexts. (2023, January 29).
  • 2-Chloro-7-methyl-9-phenyl-7,9-dihydro-8H-purin-8-one | ChemScene. (n.d.).
  • Recrystallization (chemistry) - Wikipedia. (n.d.).
  • Lab Procedure: Recrystallization | Chemistry - ChemTalk. (n.d.).
  • Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC - NIH. (2024, February 9).

Sources

Technical Support Center: Regioselective Synthesis of 7-Methylpurines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective synthesis of 7-methylpurines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purine chemistry. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve your synthetic goals with precision and efficiency.

Introduction: The Challenge of N7-Methylation

The selective methylation of purines at the N7 position is a critical transformation in the synthesis of various biologically active molecules, including therapeutic agents and molecular probes.[1][2] 7-Methylguanine, for instance, is a key component of the 5' cap of eukaryotic mRNA, playing a vital role in translation initiation.[3][4] However, the inherent electronic properties of the purine ring system present a significant hurdle to achieving regioselectivity. Direct alkylation of purines often results in a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and, therefore, predominant product.[1][2][5] This lack of selectivity complicates purification and reduces the overall yield of the desired N7-methylated product.

This guide provides a comprehensive overview of the common issues encountered during the synthesis of 7-methylpurines and offers practical, evidence-based solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why am I getting a mixture of N7 and N9 methylated purines, and how can I favor the N7 isomer?

Answer:

The formation of a mixture of N7 and N9 isomers is the most common challenge in purine alkylation. The purine ring has multiple nucleophilic nitrogen atoms, but N7 and N9 are the most common sites for alkylation. The ratio of N7 to N9 products is influenced by a complex interplay of electronic and steric factors, as well as reaction conditions.

Root Causes of Poor Regioselectivity:

  • Thermodynamic vs. Kinetic Control: The N9 position is often the site of the thermodynamically more stable product, while the N7 position can be favored under kinetic control.[2][6] Reactions run at higher temperatures or for longer durations may favor the formation of the N9 isomer.

  • Solvent Effects: The polarity of the solvent can significantly influence the regioselectivity of the reaction. Less polar solvents have been shown to favor the formation of the N7 isomer in some cases.[5][7]

  • Nature of the Alkylating Agent: The reactivity and steric bulk of the alkylating agent can impact the site of methylation.

  • Substituents on the Purine Ring: The electronic properties of substituents on the purine ring can alter the nucleophilicity of the different nitrogen atoms.[8][9]

Troubleshooting & Optimization Strategies:

StrategyRationaleExperimental Considerations
Solvent Selection Less polar solvents can favor N7-alkylation by minimizing solvation of the purine anion, potentially making the N7 position more accessible.Screen solvents such as THF, 2-MeTHF, and ethyl acetate.[5][7] Be aware that less polar solvents may require higher reaction temperatures.
Temperature Control Lower temperatures generally favor the kinetically controlled product (often N7).Run reactions at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely to avoid prolonged reaction times that could lead to isomerization to the N9 product.
Choice of Base The choice of base can influence the position of deprotonation and the subsequent alkylation.Experiment with different bases such as K2CO3, NaH, or non-nucleophilic organic bases like DBU or DIPEA.
Protecting Groups Strategically placing a protecting group on the N9 position can direct methylation to the N7 position.This is a multi-step approach but offers excellent regioselectivity. The protecting group must be stable to the methylation conditions and readily removable afterward.
Catalyst-Mediated Reactions Certain Lewis acids can coordinate to the purine ring and direct the alkylating agent to the N7 position.A method using N-trimethylsilylated purines with SnCl4 as a catalyst has been developed for the regioselective introduction of tert-alkyl groups at the N7 position.[1][2]
Question 2: My yield of the 7-methylpurine is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in organic synthesis can be attributed to a variety of factors, from suboptimal reaction conditions to product degradation.

Potential Causes of Low Yield:

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, low temperature, or deactivation of the reagents.

  • Side Reactions: Besides the formation of the N9 isomer, other side reactions can consume the starting material. This can include methylation at other positions or degradation of the purine ring under the reaction conditions.

  • Product Degradation: The 7-methylpurine product itself might be unstable under the reaction or workup conditions. For example, N7-methylated guanines are known to be susceptible to imidazole ring-opening at high pH.[10]

  • Purification Losses: The product may be lost during the workup and purification steps, especially if the N7 and N9 isomers are difficult to separate.

Troubleshooting & Optimization Strategies:

  • Reaction Monitoring: Use techniques like TLC or LC-MS to monitor the reaction progress. This will help you determine the optimal reaction time and identify the formation of byproducts.

  • Optimize Reagent Stoichiometry: Ensure the correct molar ratios of the purine substrate, methylating agent, and base are used. An excess of the base or methylating agent can sometimes lead to side reactions.

  • Inert Atmosphere: If your reagents or products are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Workup Procedure: Carefully consider your workup procedure. Ensure that the pH is controlled to prevent product degradation. Check all phases and filter media for your product to minimize losses.[11]

  • Purification Technique: Develop an effective purification method. This may involve optimizing your column chromatography conditions (e.g., solvent system, stationary phase) or considering alternative techniques like preparative HPLC.

Question 3: I am trying to synthesize a 7-methylguanosine derivative, but I am observing decomposition of my starting material or product. What is happening?

Answer:

Guanosine and its derivatives can be particularly sensitive to certain reaction conditions. The presence of the ribose or deoxyribose moiety adds another layer of complexity.

Specific Challenges with Guanosine Derivatives:

  • Depurination: The glycosidic bond in N7-methylated guanosine is labile and can be cleaved under acidic or even neutral conditions, leading to the loss of the purine base.[10]

  • Imidazole Ring Opening: The imidazole ring of 7-methylguanine is susceptible to opening under alkaline conditions, forming a formamidopyrimidine (Fapy) derivative.[12] This is a significant degradation pathway.

  • Phosphoryl Group Instability: If you are working with guanosine nucleotides, the phosphate linkages can be unstable in both acidic and alkaline environments.[10]

Troubleshooting & Optimization Strategies:

  • pH Control: Maintain careful control over the pH throughout the reaction and workup. For methylation, neutral or slightly basic conditions are often preferred. Avoid strongly acidic or alkaline conditions during workup and purification.

  • Mild Reaction Conditions: Employ the mildest possible reaction conditions. This includes using a less reactive methylating agent if possible and keeping the temperature as low as feasible.

  • Protecting Groups: Protecting the hydroxyl groups of the sugar moiety can improve the stability of the nucleoside and prevent side reactions.

  • Specialized Protocols: For the synthesis of 7-methylguanosine nucleotides, specific and reliable methods have been developed that often involve direct methylation of the corresponding nucleotide.[13]

Experimental Protocols & Workflows

Protocol: Regioselective N7-tert-Alkylation of 6-Chloropurine

This protocol is adapted from a method developed for the direct regioselective N7-tert-alkylation of 6-substituted purines.[1][2]

  • Silylation of the Purine:

    • In a flame-dried flask under an inert atmosphere, suspend 6-chloropurine in anhydrous acetonitrile.

    • Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture at reflux until the solution becomes clear.

    • Cool the reaction mixture to room temperature.

  • N7-Alkylation:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the tert-alkyl halide in anhydrous acetonitrile.

    • Add SnCl4 to this solution at 0 °C and stir for 15 minutes.

    • Add the solution of the silylated purine dropwise to the catalyst-alkyl halide mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Workup and Purification:

    • Quench the reaction by pouring it into a cold saturated aqueous solution of NaHCO3.

    • Extract the aqueous phase with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow for Low N7/N9 Regioselectivity

G start Low N7/N9 Regioselectivity Observed check_temp Is the reaction temperature optimized? start->check_temp lower_temp Lower the reaction temperature to favor kinetic control. check_temp->lower_temp No check_solvent Is the solvent system optimal? check_temp->check_solvent Yes lower_temp->check_solvent screen_solvents Screen less polar solvents (e.g., THF, AcOEt). check_solvent->screen_solvents No check_base Is the choice of base appropriate? check_solvent->check_base Yes screen_solvents->check_base screen_bases Experiment with different bases (e.g., K2CO3, NaH, DBU). check_base->screen_bases No consider_pg Consider a protecting group strategy for the N9 position. check_base->consider_pg Yes screen_bases->consider_pg end Improved N7-Regioselectivity consider_pg->end

Caption: Decision-making workflow for troubleshooting poor N7/N9 regioselectivity.

Reaction Mechanism: Kinetic vs. Thermodynamic Control in Purine Alkylation

G cluster_products Products Purine Purine Anion N7_Product N7-Methylpurine (Kinetic Product) Purine->N7_Product k_N7 (faster) N9_Product N9-Methylpurine (Thermodynamic Product) Purine->N9_Product k_N9 (slower) MeX + Me-X N7_Product->N9_Product Isomerization (e.g., at higher temp)

Caption: Simplified representation of kinetic vs. thermodynamic control in purine methylation.

References

  • Freccero, M., Gandolfi, R., & Sarzi-Amadè, M. (2003). Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? The Journal of Organic Chemistry, 68(16), 6411–6423. [Link]

  • Kore, A. R., & Shanmugasundaram, M. (2019). Highly Regioselective Methylation of Guanosine Nucleotides: An Efficient Synthesis of 7-Methylguanosine Nucleotides. Current Protocols in Nucleic Acid Chemistry, 79(1), e100. [Link]

  • Wieczorek, Z., Girstun, A., Chojnacka, M., Staron, K., & Jemielity, J. (2012). Synthesis of N2-modified 7-methylguanosine 5'-monophosphates as nematode translation inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(15), 5073–5077. [Link]

  • Darzynkiewicz, E., Stepinski, J., Tahara, S. M., & Shatkin, A. J. (1985). Chemical synthesis and characterization of 7-methylguanosine cap analogs. Biochemistry, 24(7), 1701–1707. [Link]

  • Ortega, J. A., El-Faham, A., Albericio, F., & de la Torre, B. G. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. Organic & Biomolecular Chemistry, 12(26), 4709–4716. [Link]

  • Ueda, T., Kato, K., & Yamane, A. (1983). Methylation of 1-, 3-, 7-, 9-, and N6-methyladenines bearing a methoxyl group at the N6-position: a synthesis of 7,9-dimethyladenine. Nucleic Acids Symposium Series, (12), 39–42. [Link]

  • Kelley, J. L., Linn, J. A., & Tisdale, M. J. (1998). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. Journal of Heterocyclic Chemistry, 35(4), 979–982. [Link]

  • Turek, J., Gut, I., Klepetarova, B., & Dvorakova, H. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]

  • Turek, J., Gut, I., Klepetarova, B., & Dvorakova, H. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]

  • Bodi, Z., Kvaratskhelia, M., & Marx, A. (2023). Synthesis and Evaluation of Diguanosine Cap Analogs Modified at the C8-Position by Suzuki–Miyaura Cross-Coupling: Discovery of 7-Methylguanosine-Based Molecular Rotors. The Journal of Organic Chemistry. [Link]

  • Okamura, T., Mori, W., Fujinaga, M., Yamasaki, T., Shimoda, Y., Sugo, M., ... & Zhang, M. R. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry, 9(1), 1-11. [Link]

  • O'Connor, T. R., Boiteux, S., & Laval, J. (1988). Ring-opened 7-methylguanine residues in DNA are a block to in vitro DNA synthesis. Nucleic Acids Research, 16(13), 5879–5894. [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. [Link]

  • Wu, J., Li, H., Yang, W., & Wang, Y. (2011). N7 Methylation Alters Hydrogen Bonding Patterns of Guanine in Duplex DNA. Journal of the American Chemical Society, 133(43), 17354–17361. [Link]

  • Okamura, T., Mori, W., Fujinaga, M., Yamasaki, T., Shimoda, Y., Sugo, M., ... & Zhang, M. R. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. ResearchGate. [Link]

  • Turek, J., Dvorakova, H., & Klepetarova, B. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. The Journal of Organic Chemistry, 86(19), 13265–13275. [Link]

  • Liang, Y., & Seela, F. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 20(3), 4874–4901. [Link]

  • Varadarajan, S., & Williamson, P. R. (2009). Design and synthesis of DNA minor groove methylating compounds that target pancreatic ß-cells. UNCW Institutional Repository. [Link]

  • Turek, J., Gut, I., Klepetarova, B., & Dvorakova, H. (2024). Study of Direct N 7 Regioselective tert -Alkylation of 6-Substituted Purines and Their Modification at Position C 6 through O, S, N, and C Substituents. ResearchGate. [Link]

  • Liu, Y., Li, Y., & He, G. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 793. [Link]

  • Swenberg, J. A., & Koc, H. (2009). The Formation and Biological Significance of N7-Guanine Adducts. Chemical Research in Toxicology, 22(12), 1885–1894. [Link]

  • Ferron, F., Bhella, D., & Decroly, E. (2022). A second type of N7-guanine RNA cap methyltransferase in an unusual locus of a large RNA virus genome. Nucleic Acids Research, 50(18), 10604–10617. [Link]

  • Broom, A. D., Townsend, L. B., Jones, J. W., & Robins, R. K. (1966). Purine Nucleosides. VI. Further Methylation Studies of Naturally Occurring Purine Nucleosides. Biochemistry, 5(6), 2171–2179. [Link]

  • Cui, J., Li, S., & Jia, J. (2022). A regioselective synthesis of 7-methyl juglone and its derivatives. Natural Product Research, 36(1), 18–25. [Link]

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Technical Support Center: Degradation Pathways of Chloropurine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chloropurine intermediates. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the degradation of these critical compounds. Our goal is to empower you with the knowledge to anticipate, identify, and mitigate stability issues in your experiments.

Section 1: Understanding the Instability of Chloropurine Intermediates

Chloropurine intermediates, such as 6-chloropurine and 2-amino-6-chloropurine, are versatile building blocks in medicinal chemistry. However, their utility is often challenged by their inherent instability. Degradation can occur through two primary routes: chemical hydrolysis and enzymatic conversion. Understanding these pathways is the first step toward robust experimental design and reliable results.

Chemical Degradation: The Pervasive Threat of Hydrolysis

The most common non-enzymatic degradation pathway for chloropurines is hydrolysis. The electron-withdrawing nature of the purine ring system makes the C6-chloro substituent susceptible to nucleophilic attack by water or hydroxide ions. This results in the conversion of the chloropurine to its corresponding purinone derivative.

  • 6-Chloropurine degrades to hypoxanthine .

  • 2-Amino-6-chloropurine degrades to guanine .

The rate of hydrolysis is highly dependent on pH and temperature. While generally stable under neutral and anhydrous conditions, the degradation is significantly accelerated in both acidic and basic media.[1][2]

Visualizing Hydrolytic Degradation:

Caption: Hydrolytic degradation pathways of common chloropurine intermediates.

Enzymatic Degradation: A Biological Consideration

In biological systems or when using cell-based assays, enzymatic degradation becomes a critical factor. Enzymes from the purine metabolism pathway can recognize and process chloropurines. A key enzyme in this process is Adenosine Deaminase (ADA) and related deaminases. While the primary substrate for ADA is adenosine, it has been shown to exhibit dechlorinating activity on 6-chloropurine ribonucleoside, converting it to inosine.[3][4] This suggests that similar enzymes could act on the free chloropurine bases.

Visualizing Enzymatic Degradation:

Caption: Enzymatic degradation of 6-chloropurine ribonucleoside by Adenosine Deaminase.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis, purification, and handling of chloropurine intermediates.

Q1: My reaction to synthesize a 6-substituted purine from 6-chloropurine is giving me a low yield, and I see a significant amount of a byproduct that I suspect is hypoxanthine. What's happening and how can I fix it?

A1: This is a classic case of hydrolysis of your starting material. The nucleophilic substitution you are attempting is competing with the nucleophilic attack of water or hydroxide ions on the 6-chloropurine.

Root Cause Analysis:

  • Presence of Water: Even trace amounts of water in your reaction solvent can lead to significant hydrolysis, especially if the reaction is heated or run for an extended period.

  • Basic Conditions: Many nucleophilic substitution reactions are carried out in the presence of a base to deprotonate the incoming nucleophile or to scavenge the HCl byproduct. However, strong bases or even weak bases in the presence of water can accelerate the hydrolysis of 6-chloropurine.[2]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times increase the rate of all reactions, including the undesirable hydrolysis.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Use freshly distilled, anhydrous solvents.

    • Dry all glassware thoroughly in an oven before use.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.

  • Optimize Your Base:

    • If a base is required, consider using a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) to minimize direct reaction with the 6-chloropurine.

    • Perform a small-scale screen of different bases to find one that promotes your desired reaction without causing significant degradation.

  • Control Reaction Parameters:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Monitor the reaction progress closely by TLC or LC-MS to avoid unnecessarily long reaction times. Quench the reaction as soon as the starting material is consumed.

  • Work-up Considerations:

    • If your product is stable to acid, consider an acidic work-up to neutralize any remaining base before extraction.[5]

    • If your product is sensitive to both acid and base, aim for a neutral work-up and minimize the time the compound is in an aqueous environment.

Q2: I'm performing a reaction with 2-amino-6-chloropurine and during the aqueous work-up, my product seems to be degrading. How can I improve its stability?

A2: 2-amino-6-chloropurine is also susceptible to hydrolysis, yielding guanine. The amino group at the 2-position can influence the electronic properties of the purine ring, but the C6-Cl bond remains a weak point.

Troubleshooting Steps:

  • pH Control During Work-up:

    • Avoid strongly basic or acidic conditions during extraction. Use a saturated solution of a mild base like sodium bicarbonate for neutralization, but do so quickly and at a low temperature (e.g., in an ice bath).

    • If possible, use a buffered aqueous solution at a neutral pH for washing.

  • Solvent Choice for Extraction:

    • Use a solvent that allows for rapid and efficient extraction to minimize the contact time with the aqueous phase.

  • Temperature Control:

    • Perform all aqueous work-up steps at low temperatures (0-5 °C) to slow down the rate of hydrolysis.[2]

Q3: My purified chloropurine intermediate appears to be degrading upon storage. What are the best storage practices?

A3: Proper storage is crucial for maintaining the integrity of chloropurine intermediates.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature Store at low temperatures (-20°C is recommended for long-term storage).Slows down the rate of chemical degradation.
Atmosphere Store under an inert atmosphere (argon or nitrogen).Prevents exposure to atmospheric moisture and oxygen.
Light Store in an amber vial or in the dark.Protects against potential photolytic degradation.
Form Store as a dry solid.The presence of solvents, especially protic ones, can facilitate degradation.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the main degradation products of 6-chloropurine and 2-amino-6-chloropurine, and how can I identify them?

A1: The primary degradation products are hypoxanthine and guanine, respectively. These can be readily identified using mass spectrometry and chromatography.

Analytical Identification of Degradation Products:

CompoundMolecular WeightKey Mass Spec Fragments (EI)Chromatographic Behavior
6-Chloropurine 154.56 g/mol m/z 154 (M+), 119, 92More nonpolar than hypoxanthine
Hypoxanthine 136.11 g/mol m/z 136 (M+), 109, 81More polar than 6-chloropurine
2-Amino-6-chloropurine 169.57 g/mol m/z 169 (M+), 134, 107[6]More nonpolar than guanine
Guanine 151.13 g/mol m/z 151 (M+), 134, 109[7]More polar than 2-amino-6-chloropurine

Experimental Workflow for Degradation Analysis:

degradation_analysis_workflow Sample Chloropurine Sample HPLC Stability-Indicating HPLC Sample->HPLC DAD Diode Array Detector (DAD) HPLC->DAD MS Mass Spectrometer (MS) HPLC->MS Data_Analysis Data Analysis and Identification DAD->Data_Analysis MS->Data_Analysis

Caption: A typical workflow for the analysis of chloropurine degradation.

Q2: How can I develop a stability-indicating HPLC method for my chloropurine intermediate?

A2: A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of the parent compound.

Step-by-Step Protocol for Method Development:

  • Forced Degradation Studies:

    • Subject your chloropurine intermediate to stress conditions (acid, base, oxidation, heat, and light) to generate the degradation products.

    • Aim for 5-20% degradation of the active pharmaceutical ingredient (API).

  • Initial Chromatographic Conditions:

    • Start with a reverse-phase C18 column.

    • Use a mobile phase gradient of a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Monitor the elution profile using a UV detector at the λmax of the chloropurine (around 265 nm).

  • Method Optimization:

    • Adjust the gradient slope, mobile phase pH, and column temperature to achieve baseline separation between the parent compound and all degradation products.

    • Ensure the peak for the parent compound is pure by using a diode array detector to check for co-eluting impurities.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Q3: Are there any enzymatic assays I should be aware of when working with chloropurines in a biological context?

A3: Yes, if your experiments involve cell lysates, tissue homogenates, or whole cells, you should be mindful of purine metabolizing enzymes.

Key Considerations:

  • Adenosine Deaminase (ADA): As mentioned, ADA can exhibit dechlorinase activity.[3] If you observe unexpected degradation of your chloropurine nucleoside or potentially the free base, consider the presence of this enzyme.

  • Inhibition: The activity of these enzymes can sometimes be inhibited. For example, the presence of other purine analogues can competitively inhibit the degradation of your compound of interest.[3]

  • Assay Design: When designing cell-based assays, it's important to consider the potential for your compound to be metabolized. This could lead to a decrease in the effective concentration of your test article over time. Time-course experiments can help to assess the stability of your compound in the assay medium.

By understanding the fundamental degradation pathways of chloropurine intermediates and implementing the troubleshooting strategies outlined in this guide, you can enhance the reliability and success of your research and development efforts.

References

  • Cory, J. G., & Suhadolnik, R. J. (1965). Dechloronase Activity of Adenosine Deaminase. Biochemistry, 4(9), 1729–1732.
  • Sawa, T., Fukagawa, Y., Homma, I., Takeuchi, T., & Umezawa, H. (1967). Dechlorination of 6-Chloropurine Riboside by Non-specific Adenosine Deaminase. Journal of Biochemistry, 62(5), 571-576.
  • Wolfenden, R., Sharpless, T. K., & Allan, R. (1967). The substrate specificity of adenosine deaminase. A study of the effect of the 6-substituent on the rate of deamination. Journal of Biological Chemistry, 242(5), 977-983.
  • PubChem. (n.d.). 2-Amino-6-chloropurine. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Guanine. NIST Chemistry WebBook. Retrieved from [Link]

  • Bendich, A., Russell, P. J., & Fox, J. J. (1954). The Synthesis and Properties of 6-Chloropurine and Purine. Journal of the American Chemical Society, 76(23), 6073–6077.
  • Jelińska, A., & Ciesielczyk, F. (2002). Stability of ribosilo-6-methylmercaptopurine in aqueous solutions. Acta Poloniae Pharmaceutica, 59(4), 277-282.
  • Kinoshita, T., Nishio, N., Nakanishi, I., Sato, A., & Fujii, T. (2003). Structure of bovine adenosine deaminase complexed with 6-hydroxy-1,6-dihydropurine riboside. Acta Crystallographica Section D: Biological Crystallography, 59(Pt 2), 299–303.
  • Patel, S. K., & Patel, N. J. (2010). Development and validation of a stability-indicating RP-HPLC method for determination of atomoxetine hydrochloride in tablets.
  • Singh, R., & Rehman, Z. U. (2015). Forced degradation studies for drug substances and drug products-a regulatory considerations.
  • Soujanya, V., & Nalanda, R. B. (2022). Stability-indicating Reverse Phase-HPLC Method Development and Method Validation for Quantitative Determination of Degradation Products in Favipiravir API and Drug Product. International Journal of Tropical Disease & Health, 43(10), 22-35.
  • Walsh, B. T., & Wolfenden, R. (1967). Kinetics of nucleophilic substitution on 6-chloropurine ribonucleoside in aqueous solution. Journal of the American Chemical Society, 89(24), 6221–6225.
  • Zameo, S., Jannin, V., & Pouton, C. W. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science, 13(7), 164-171.
  • Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Journal of Research in Pharmaceutical Science, 8(4), 10-17.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]

  • Google Patents. (2011). CN102336755A - Chemical synthesis method of 6-chloropurine.
  • Google Patents. (1993). WO1993015075A1 - Preparation of 2-amino-6-chloropurine.
  • Kamgo Technologies. (2025). The Science Behind Buffers: Why Stability Is Key in Experiments. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 8(6), 406-414.
  • Journal of Applied Pharmaceutical Science. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science, 13(07), pp.164-171.
  • International Journal of TROPICAL DISEASE & Health. (2022). Stability-indicating Reverse Phase-HPLC Method Development and Method Validation for Quantitative Determination of Degradation Products in Favipiravir API and Drug Product. International Journal of TROPICAL DISEASE & Health, 43(10), 22-35.

Sources

Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-7-methyl-7H-purin-8(9H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with 2-Chloro-7-methyl-7H-purin-8(9H)-one. This document provides in-depth, field-proven insights into a critical experimental variable: the choice of solvent. Understanding how solvents modulate the reactivity of this versatile purine core is paramount for optimizing reaction yields, minimizing side products, and ensuring reproducible results in your drug discovery and development workflows.

This guide is structured as a series of questions and answers, addressing common challenges and providing both theoretical explanations and practical, step-by-step protocols.

Section 1: Solubility, Stability, and Handling

Question: I am having trouble dissolving this compound. What is the recommended solvent for stock solutions and reaction setup?

Answer: The solubility of this compound is a critical first step. Due to its heterocyclic structure containing both polar (amide, amines) and nonpolar (chlorinated aromatic) features, its solubility is highly dependent on the solvent's properties.

Based on its structure and data from similar purine derivatives, we can establish a general solubility profile. For routine handling and reactions, polar aprotic solvents are typically the most effective.

Table 1: General Solubility Profile of this compound

Solvent ClassExample SolventsSolubilityApplication Notes
Polar Aprotic DMF, DMSO, NMPHighExcellent for preparing concentrated stock solutions and for most nucleophilic substitution reactions.
Polar Protic Ethanol, Methanol, IsopropanolModerate to LowMay require heating to fully dissolve. Use with caution in reactions where the solvent can act as a competing nucleophile.
Ethers THF, DioxaneLowGenerally poor solvents for this compound at room temperature.
Chlorinated Dichloromethane (DCM), ChloroformLowNot recommended for dissolution unless required by a specific, non-nucleophilic reaction protocol.
Nonpolar Hexanes, TolueneInsolubleUseful as anti-solvents for precipitation and crystallization during product purification.
Aqueous WaterVery LowSolubility is minimal at neutral pH. Similar compounds like 2-Amino-6-chloropurine have low water solubility (1.7 g/L at 20°C).[1]

Expert Insight: Always perform a small-scale solubility test before committing your bulk material. Start with polar aprotic solvents like DMF or DMSO for the highest probability of success. If your downstream application is sensitive to high-boiling point solvents, consider THF or acetonitrile, potentially with gentle warming.

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic substitution of the C2-chloro group is the most common reaction for this substrate. The solvent plays a decisive role in the success of this transformation.

Question: My SNAr reaction with an amine nucleophile is sluggish and gives a low yield. I'm using ethanol as a solvent. What is going wrong?

Answer: This is a classic issue rooted in solvent-nucleophile interactions. Using a polar protic solvent like ethanol is likely hindering your reaction. The reactivity of chloropurines in nucleophilic substitution is well-documented, and the C2-chloro position is known to be less reactive than the C6 or C8 positions in some purine systems.[2] Therefore, optimizing conditions is crucial.

The Causality: Polar protic solvents (like alcohols) have acidic protons that form strong hydrogen bonds with your amine nucleophile. This creates a "solvent cage" around the nucleophile, stabilizing it and increasing its effective steric bulk.[3][4] This solvated nucleophile is less "free" to attack the electron-deficient C2 position of the purine ring, thereby drastically slowing down the SNAr reaction. Furthermore, the solvent itself (ethanol) can potentially compete as a nucleophile, leading to undesired ethoxy-substituted side products, especially at elevated temperatures.

The Solution: Switch to a polar aprotic solvent . Solvents like DMF, DMSO, or acetonitrile will dissolve both the purine substrate and the nucleophile (often used as a salt) but will not form hydrogen bonds with the nucleophile.[4] This leaves the nucleophile "naked" and highly reactive, significantly accelerating the desired SNAr reaction.

Caption: Solvent effects on nucleophile reactivity.

Question: I switched to DMF, but my reaction is still incomplete and I see multiple spots on my TLC plate. What are potential side reactions?

Answer: While DMF is the correct solvent class, other factors can lead to an incomplete reaction or the formation of side products. Unwanted reactions are a common challenge in chemistry.[5]

Troubleshooting Workflow:

Start Incomplete Reaction or Side Products in DMF Check_Base Is a non-nucleophilic base present? (e.g., DIPEA, K₂CO₃) Start->Check_Base Check 1 Check_Temp Is the reaction temperature high enough? Check_Base->Check_Temp Yes Add_Base Action: Add a base. This scavenges HCl produced, preventing nucleophile protonation. Check_Base->Add_Base No Check_Purity Are starting materials pure & dry? Check_Temp->Check_Purity Yes Increase_Temp Action: Increase temperature. (e.g., 80-120 °C). SₙAr on C2 can require thermal energy. Check_Temp->Increase_Temp No Purify_SM Action: Dry solvent/reagents. Water can hydrolyze the C2-Cl bond or degrade reagents. Check_Purity->Purify_SM No Result Improved Yield & Purity Check_Purity->Result Yes Add_Base->Result Increase_Temp->Result Purify_SM->Result

Caption: Troubleshooting workflow for SNAr reactions.

Detailed Explanations:

  • Absence of a Base: The SNAr reaction liberates one equivalent of HCl. This acid will protonate your amine nucleophile, rendering it inactive. A non-nucleophilic base (e.g., DIPEA, K₂CO₃) is essential to neutralize the acid as it forms.

  • Insufficient Temperature: The C2 position of the purine ring is electron-rich compared to other positions, making it less susceptible to nucleophilic attack. Thermal energy is often required to overcome the activation barrier. Reactions can require temperatures from 80 °C to 120 °C.

  • Water Contamination: Trace amounts of water in your solvent or on your glassware can lead to hydrolysis of the C2-chloro group, forming the corresponding 2-hydroxy (purinone) derivative as a major side product. Always use anhydrous solvents and dry glassware.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a robust starting point for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.2 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

  • TLC plates, Ethyl Acetate/Hexane mobile phase

  • Saturated aq. NaCl (brine), Ethyl Acetate, Anhydrous MgSO₄

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.

  • Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M. Stir until all solids are dissolved.

  • Reagent Addition: Add the amine nucleophile, followed by DIPEA.

  • Reaction: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the nucleophile's reactivity.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 50-70% Ethyl Acetate in Hexanes. The product should have a different Rf value than the starting material. The reaction is typically complete within 6-18 hours.[6]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing ethyl acetate and wash with water (3x) to remove DMF.

    • Wash with saturated aq. NaCl (brine) (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation to accelerate the reaction? A1: Yes. Microwave-assisted synthesis is highly effective for SNAr reactions on purine scaffolds and can often reduce reaction times from hours to minutes. Use a sealed microwave vial and a polar solvent like DMF or NMP. Start with a temperature of 120-150 °C for 10-30 minutes and monitor for completion.

Q2: My nucleophile is an alcohol (alkoxide). Do the same solvent rules apply? A2: Yes, and with even greater importance. For reactions with alkoxides (e.g., sodium ethoxide), it is common to use the corresponding alcohol as the solvent (e.g., ethanol). However, the reaction rate will still be significantly faster in a polar aprotic solvent like DMF or DMSO, with the alkoxide added as a salt. Kinetic studies on chloropurines have shown these dependencies.[2] If you must use an alcohol as the solvent, ensure it is anhydrous, as water will compete to form the hydrolyzed product.

Q3: How do I store this compound? A3: The compound is a solid that is generally stable under normal temperatures.[1] For long-term storage, keep it in a tightly sealed container in a refrigerator (2-8 °C) and protected from moisture and light.[7]

Q4: I am analyzing my reaction by reverse-phase HPLC and see a very broad peak for my product. How can I improve the peak shape? A4: Purine compounds can exhibit poor peak shape in HPLC due to their polarity and interactions with residual silanol groups on the column.[8] To improve this, try adding a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to your mobile phase. This suppresses the ionization of the purine and minimizes interactions with the stationary phase, resulting in sharper peaks.[8]

References

  • Barlin, G. B., & Chapman, N. B. (1965). Kinetics of reactions in heterocycles. Part IV. The reaction of chloropurines and their 9-methyl derivatives with sodium ethoxide or piperidine. Journal of the Chemical Society B: Physical Organic. [Link]

  • Kryštof, V., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Institute of Molecular and Translational Medicine. [Link]

  • Abraham, M. H. (2017). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. Comprehensive Chemical Kinetics. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SOLVENT EFFECTS. Department of Chemistry. [Link]

  • LibreTexts Chemistry. (2021). Solvent Effects in Nucleophilic Substitution. [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Thiageswaran, S. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2020). Synthesis, Characterisation of Some Novel Purine Derivatives. [Link]

  • Open Access Pub. (n.d.). Side Reactions. Journal of New Developments in Chemistry. [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling of Chloropurines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in the cross-coupling of chloropurines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-C and C-N bond formation on the purine scaffold. The inherent challenges of these substrates—namely the lower reactivity of the C-Cl bond and potential for catalyst inhibition by the purine's nitrogen atoms—demand a nuanced approach to catalyst system selection and reaction optimization.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common experimental hurdles and achieve high-yield, reproducible results.

Part 1: Troubleshooting Guide - Common Experimental Issues

The cross-coupling of chloropurines can be challenging. Below are common problems presented in a question-and-answer format to help you diagnose and resolve issues in your experiments.

Issue 1: Low to No Product Yield

Q: My reaction shows very little or no conversion of the starting material. Where should I start troubleshooting?

A: Low conversion is a frequent issue, often pointing to problems with the catalytic cycle's initiation or turnover. The primary suspects are the catalyst's activity, the reactivity of the C-Cl bond, and the reaction conditions.

  • Catalyst System Inactivity: The choice of palladium precursor and, more critically, the ligand is paramount. The C-Cl bond is significantly less reactive than C-Br or C-I bonds, necessitating a highly active catalyst to facilitate the rate-limiting oxidative addition step.[1][2]

    • Expert Insight: Standard catalysts like Pd(PPh₃)₄ may be insufficient. For Suzuki and Buchwald-Hartwig reactions on chloro-heterocycles, bulky, electron-rich phosphine ligands are the industry standard.[3] Ligands such as XPhos, SPhos, and RuPhos promote the formation of the active monoligated Pd(0) species, which is crucial for activating the inert C-Cl bond.[3]

  • Sub-optimal Reaction Conditions: Temperature and solvent play a critical role.

    • Temperature: A temperature screen (e.g., 80 °C to 120 °C) is often necessary. The temperature must be high enough for oxidative addition but low enough to prevent the degradation of reagents or the catalyst.[4] Microwave irradiation can sometimes offer rapid, uniform heating and improve yields in shorter timeframes.[4][5]

    • Solvent: The solvent must fully solubilize the reagents. Aprotic polar solvents like dioxane, THF, or DMF are common choices.[6][7] In some cases, aqueous solvent mixtures can be highly effective, particularly when using water-soluble ligands.[8][9][10]

  • Incorrect Base Selection: The base is not merely a proton scavenger; it is a key player in the catalytic cycle. In Suzuki couplings, it facilitates the formation of the nucleophilic boronate species required for transmetalation.[11] In Buchwald-Hartwig aminations, it deprotonates the amine.

    • Recommendation: A screen of bases is advisable. For Suzuki reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to weaker bases.[11] For Buchwald-Hartwig couplings, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically required.[12]

Troubleshooting Workflow for Low Yield

This decision tree can guide your optimization strategy when faced with poor reaction performance.

G start Problem: Low or No Yield q1 Is the catalyst system active enough for a C-Cl bond? start->q1 q2 Are the reaction conditions optimal? q3 Is the base appropriate and effective? a1_yes Screen Ligands: - Use bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos). - Consider modern Pd G3/G4 precatalysts. q1->a1_yes No a1_no Proceed to check other parameters. q1->a1_no Yes a1_no->q2 a2_sol Screen Solvents: - Ensure full solubility (Dioxane, Toluene, DMF). - Degas solvents thoroughly. q2->a2_sol No a2_temp Screen Temperature: - Range from 80-120°C. - Consider microwave irradiation. q2->a2_temp No a2_sol->q3 a2_temp->q3 a3_suzuki For Suzuki: - Use stronger bases (K₃PO₄, Cs₂CO₃). - Ensure base is finely ground and anhydrous if needed. q3->a3_suzuki No a3_bh For Buchwald-Hartwig: - Use strong, non-nucleophilic bases (NaOtBu, LHMDS). q3->a3_bh No

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Issue 2: Catalyst Deactivation and Inhibition

Q: My reaction starts but then stalls before reaching completion. What could be causing my catalyst to die?

A: Catalyst deactivation is a significant challenge, especially with nitrogen-rich heterocycles like purines. The lone pairs on the ring nitrogens can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive complexes.[1][11]

  • Catalyst Inhibition by Substrate: The N1, N3, N7, and N9 atoms of the purine core can act as ligands for the palladium center.

    • Expert Insight: The use of bulky phosphine ligands is again advantageous here. The steric hindrance provided by ligands like XPhos or SPhos can disfavor the binding of the purine nitrogen to the palladium, keeping the catalyst active in the desired cycle.[3]

  • Degradation of Reagents/Catalyst:

    • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Incomplete degassing of solvents and reagents can lead to oxidation and deactivation. Always use freshly degassed solvents and maintain a strictly inert atmosphere (Argon or Nitrogen).[8]

    • Impure Reagents: Impurities in starting materials or solvents can poison the catalyst.[8] Ensure high-purity reagents and solvents.

    • Thermal Instability: At prolonged high temperatures, both the catalyst and the ligands can degrade.[4][13] If a reaction requires high heat, consider using a more thermally stable precatalyst (e.g., Buchwald G3/G4 precatalysts).[14]

Issue 3: Formation of Side Products

Q: I am observing significant side products, such as homocoupling of my boronic acid or hydrodechlorination of my starting material. How can I suppress these?

A: Side reactions compete with the desired cross-coupling pathway and reduce the overall yield.

  • Homocoupling (Suzuki): The coupling of two boronic acid molecules is a common side reaction, often promoted by oxygen and high temperatures.[5][8]

    • Solution: Ensure the reaction is thoroughly deoxygenated. Adding the aryl halide in a slight excess can sometimes minimize homocoupling.[5]

  • Hydrodechlorination: This is the replacement of the chlorine atom with a hydrogen, effectively reducing the starting material. This can occur if there are sources of hydride in the reaction or via side pathways of the catalyst.

    • Solution: Ensure solvents are anhydrous where required. The choice of base can also influence this; screening different bases may be necessary.[1]

  • Protodeboronation (Suzuki): The C-B bond of the boronic acid is cleaved and replaced with a C-H bond, especially in the presence of aqueous bases.[11]

    • Solution: Use anhydrous conditions if possible, employ a more stable boronic ester (e.g., a pinacol ester), or use shorter reaction times.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which type of palladium source is best: Pd(0) or Pd(II)?

A1: Both Pd(0) sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) and Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) are commonly used.[1] Pd(II) precursors require in situ reduction to the active Pd(0) species, which is often accomplished by a phosphine ligand, amine, or another reaction component.[15][16] For difficult couplings like those with chloropurines, modern air- and moisture-stable precatalysts (e.g., XPhos Pd G3) are often superior.[14] These precatalysts generate the active LPd(0) species cleanly and efficiently, leading to more reproducible results.[14]

Q2: How do I choose between different cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, Heck) for my chloropurine?

A2: The choice depends entirely on the bond you wish to form:[1]

  • Suzuki-Miyaura: For forming C-C bonds with aryl, heteroaryl, or vinyl groups (using boronic acids/esters).

  • Buchwald-Hartwig: For forming C-N bonds with primary or secondary amines.[17]

  • Sonogashira: For forming C-C bonds with terminal alkynes.

  • Heck: For forming C-C bonds with alkenes.[18]

Catalyst Selection Logic by Reaction Type

G start Goal: Functionalize Chloropurine suzuki Suzuki Coupling (C-C Bond) start->suzuki Partner: Boronic Acid buchwald Buchwald-Hartwig (C-N Bond) start->buchwald Partner: Amine sonogashira Sonogashira Coupling (C-C Alkyne) start->sonogashira Partner: Alkyne heck Heck Coupling (C-C Alkene) start->heck Partner: Alkene cat_suzuki Catalyst System: - Pd(OAc)₂ or Pd₂(dba)₃ - Ligand: XPhos, SPhos, RuPhos - Base: K₃PO₄, Cs₂CO₃ suzuki->cat_suzuki cat_buchwald Catalyst System: - Pd G3/G4 Precatalysts - Ligand: BrettPhos, RuPhos - Base: NaOtBu, LHMDS buchwald->cat_buchwald cat_sonogashira Catalyst System: - Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ - Co-catalyst: CuI - Base: Amine (e.g., Et₃N, DIPEA) sonogashira->cat_sonogashira cat_heck Catalyst System: - Pd(OAc)₂ - Ligand: P(o-tol)₃ or phosphine-free - Base: Et₃N, K₂CO₃ heck->cat_heck

Caption: Catalyst system selection guide based on the desired transformation.

Q3: My chloropurine has protecting groups. Will these interfere with the reaction?

A3: Possibly. Protecting groups can be sensitive to the basic conditions and high temperatures often used in cross-coupling.[2] For example, silyl ethers (like TBDMS) can be cleaved by strong bases. It is crucial to choose a base that is compatible with your protecting groups. If base-lability is a concern, weaker bases like K₂CO₃ or KF might be screened, though this may require a more active catalyst system to compensate for slower reaction rates.[6] In some cases, it is even possible to perform couplings on unprotected purine nucleosides, particularly in aqueous media.[9][10][19]

Q4: Can I use Nickel catalysts as a more economical alternative to Palladium?

A4: Yes, nickel catalysts are a growing area of interest for cross-coupling due to their lower cost. They can be very effective for activating C-Cl bonds. However, palladium catalysis is generally more mature and versatile, with a wider array of well-understood ligands and precatalysts available. If establishing a new protocol, starting with a well-vetted palladium system is often more efficient before exploring nickel-based alternatives.

Part 3: Data Summaries & Protocols

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Chloro-Heterocycles

This table summarizes data from literature on similar substrates to guide your initial catalyst screening. Yields are highly substrate-dependent.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield Range (%)Source(s)
Pd(PPh₃)₄-K₂CO₃MeCN/H₂O8060-75[5][20]
Pd₂(dba)₃P(t-Bu)₃KFTHF5070-85[21]
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane10085-95+[3][11]
XPhos Pd G3-K₃PO₄Toluene/H₂O11090-95+[3][14]
General Protocol: Suzuki-Miyaura Coupling of 6-Chloropurine Riboside

This protocol provides a robust starting point for the coupling of a protected 6-chloropurine nucleoside with an arylboronic acid.

Materials:

  • Protected 6-chloropurine nucleoside (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Reaction vessel (e.g., microwave vial or Schlenk flask) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Experimental Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the protected 6-chloropurine nucleoside (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 precatalyst (0.02 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe. The typical reaction concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath at 100-110 °C (or in a microwave reactor set to the desired temperature) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

  • Hocek, M. (2014). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 19(9), 13391-13426. [Link]

  • Pohl, R., & Hocek, M. (2007). Palladium-catalyzed cross-coupling reactions in C6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 1, Unit 1.16. [Link]

  • Gude, L., et al. (2018). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 5, 2582-2586. [Link]

  • Jana, A., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry - A European Journal, 21(22), 8148-8152. [Link]

  • Various Authors. (2024). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances. [Link]

  • Lakshman, M. K., et al. (2001). Palladium-catalyzed C–N and C–C cross-couplings as versatile, new avenues for modifications of purine 2′-deoxynucleosides. Journal of Organometallic Chemistry, 624(1-2), 1-15. [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

  • Anizon, F., et al. (2007). A Pd(0) based cross-coupling approach to the synthesis of 2-amidopurines and their evaluation as CDK inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 130-141. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry Subreddit. [Link]

  • Aronica, L. A., et al. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 4(3), 1108-1113. [Link]

  • Hocek, M., et al. (2005). Cross-coupling reactions of unprotected halopurine bases, nucleosides, nucleotides and nucleoside triphosphates with 4-boronophenylalanine in water. Synthesis of (purin-8-yl)- and (purin-6-yl)phenylalanines. Collection of Czechoslovak Chemical Communications, 70(1), 121-134. [Link]

  • Reddit User Discussion. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate Forum. [Link]

  • Cooke, G., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Synlett, 2001(1), 129-131. [Link]

  • ACS Green Chemistry Institute. Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Kappe, C. O., et al. (2007). Suzuki−Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in Water. Organic Letters, 9(10), 1863-1866. [Link]

  • Wang, L., et al. (2013). Synthesis of C6-azolyl purine nucleosides via C–N coupling reaction of unprotected 6-chloropurine nucleosides and N-heterocycles under catalyst- and solvent-free conditions. Green Chemistry, 15, 2371-2375. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Magano, J., et al. (2019). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 6, 2793-2804. [Link]

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. [Link]

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Validation & Comparative

A Technical Guide to Purine Precursors: Evaluating 2-Chloro-7-methyl-7H-purin-8(9H)-one in Drug Discovery Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the purine scaffold remains a cornerstone for the design of novel therapeutics, particularly kinase inhibitors. The strategic choice of a purine precursor is a critical decision that significantly impacts the efficiency, yield, and overall success of a synthetic campaign. This guide provides an in-depth comparison of 2-Chloro-7-methyl-7H-purin-8(9H)-one with other common purine precursors, offering experimental insights and data to inform your selection process.

The Strategic Importance of Precursor Selection in Purine Synthesis

The synthesis of complex, multi-substituted purine derivatives, which are often sought after in drug discovery programs, can be approached through various synthetic routes.[1] Two of the most established methods are the Traube synthesis, which builds the purine ring from a pyrimidine precursor, and the use of pre-formed, functionalized purine building blocks.[2] The choice between these strategies is dictated by factors such as the desired substitution pattern, the availability and cost of starting materials, and the scalability of the reaction sequence.

This compound has emerged as a versatile and strategic precursor for the synthesis of a variety of substituted purine derivatives. Its key features include a reactive chlorine atom at the 2-position, which is amenable to nucleophilic substitution and cross-coupling reactions, and a methyl group at the 7-position of the purine ring. This N7-methylation can influence the molecule's solubility, crystal packing, and biological activity, offering a valuable point of modulation for drug design.[3][4]

Comparative Analysis of Synthetic Routes

To provide a clear comparison, we will examine the synthesis of a common structural motif in kinase inhibitors, a 2-anilino-purin-8-one derivative, starting from two distinct precursors: this compound and a traditional pyrimidine-based precursor via a modified Traube synthesis.

Route A: Synthesis via this compound

This approach leverages the reactivity of the C2-chloro substituent for direct elaboration.

Experimental Protocol: Nucleophilic Aromatic Substitution

A solution of 2-Chloro-7-methyl-7,9-dihydro-8H-purin-8-one (1.0 eq) and the desired aniline (1.2 eq) in a suitable solvent such as n-butanol or DMF is heated under reflux or microwave irradiation. The addition of a base, like diisopropylethylamine (DIPEA), is often necessary to scavenge the HCl generated during the reaction. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification via column chromatography or recrystallization.[5]

Workflow Diagram: Synthesis from this compound

Precursor This compound Reaction Nucleophilic Aromatic Substitution (Heat or Microwave) Precursor->Reaction Aniline Substituted Aniline Aniline->Reaction Solvent_Base Solvent (e.g., n-BuOH) Base (e.g., DIPEA) Solvent_Base->Reaction Workup Work-up & Purification Reaction->Workup Product 2-Anilino-7-methyl-7H-purin-8(9H)-one Workup->Product

Caption: Synthetic workflow for a 2-anilino-purin-8-one derivative.

Route B: Synthesis via Traube Synthesis (from a Pyrimidine Precursor)

The Traube synthesis is a classical and powerful method for constructing the purine ring system from a 4,5-diaminopyrimidine precursor.[6]

Experimental Protocol: Modified Traube Synthesis

The synthesis commences with a 4,5-diaminopyrimidine derivative. This intermediate is then cyclized with a suitable one-carbon source to form the imidazole ring of the purine. For the synthesis of an 8-oxo-purine, a reagent such as urea or a chloroformate ester can be employed. Subsequent chlorination at the 2-position, if not already present on the pyrimidine precursor, would be necessary, followed by nucleophilic substitution with the desired aniline. This multi-step process can be more convergent but often requires more extensive optimization.

Workflow Diagram: Traube Synthesis Approach

Pyrimidine 4,5-Diaminopyrimidine Precursor Cyclization Cyclization (Heat) Pyrimidine->Cyclization Cyclizing_Agent Cyclizing Agent (e.g., Urea) Cyclizing_Agent->Cyclization Purine_Intermediate Purine Intermediate Cyclization->Purine_Intermediate Chlorination Chlorination (e.g., POCl3) Purine_Intermediate->Chlorination Chloropurine Chloropurine Derivative Chlorination->Chloropurine Substitution Nucleophilic Substitution Chloropurine->Substitution Aniline Substituted Aniline Aniline->Substitution Product Target Purine Derivative Substitution->Product

Caption: Multi-step synthesis of a purine derivative via the Traube method.

Head-to-Head Performance Comparison

ParameterRoute A: this compound Route B: Traube Synthesis
Number of Steps Typically 1-2 steps from the precursorOften 3-5 steps from the pyrimidine
Overall Yield Generally moderate to high (60-95% for the substitution step)[7]Variable, often lower overall yields due to multiple steps
Reaction Conditions Milder conditions for substitution; microwave can accelerateCan require harsh reagents (e.g., POCl₃) and higher temperatures
Substrate Scope Broad scope for the nucleophile (anilines, amines, etc.)Dependent on the stability of the pyrimidine to cyclization and subsequent reaction conditions
Purification Generally straightforward purification of the final productMay require purification at multiple stages
Key Advantage Convergent, efficient access to diverse C2-substituted purinesHigh flexibility in constructing the core purine scaffold with various substituents

The Influence of N7-Methylation: A Key Differentiator

The methyl group at the N7 position of this compound is not merely a spectator. Its presence can have profound effects on the physicochemical and biological properties of the final molecule.

  • Regioselectivity: The N7-methylation blocks this position from undergoing reactions such as alkylation, thus directing further substitutions to other positions, most commonly N9. This provides a level of control that is not inherent in precursors without N-alkylation.

  • Solubility: The introduction of the methyl group can impact the crystal lattice energy and solvation properties of the molecule, which can be advantageous for improving the solubility of the final drug candidate.

  • Biological Activity: In the context of kinase inhibitors, the N7 position of the purine ring often resides in a region of the ATP-binding pocket where steric bulk can influence selectivity and potency. The methyl group can serve as a handle for establishing favorable interactions or for sterically preventing binding to off-target kinases.[3] For instance, studies on FLT3 kinase inhibitors have shown that substitution at the N7 position can modulate the activity and selectivity of the compounds.[3]

Case Study: Synthesis of FLT3 Kinase Inhibitors

The synthesis of 2,7,9-trisubstituted 8-oxopurines as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, provides a practical example of the utility of this compound. In a reported synthesis, this precursor was successfully used in a Buchwald-Hartwig amination to introduce a piperazine-aniline moiety at the 2-position.[5] This reaction proceeded efficiently under microwave irradiation with a palladium precatalyst. The N7-methyl group was crucial in this synthetic strategy, as it directed the subsequent N9-alkylation to afford the desired trisubstituted purine.

Conclusion and Future Outlook

This compound stands out as a highly valuable and strategic precursor in the synthesis of complex purine derivatives for drug discovery. Its pre-functionalized and regiochemically defined structure offers a more convergent and often higher-yielding route to target molecules compared to traditional de novo synthesis methods like the Traube synthesis.

The key advantages of using this compound include:

  • Synthetic Efficiency: Fewer synthetic steps leading to a faster and more resource-efficient process.

  • Predictable Reactivity: The reactive C2-chloro group allows for a wide range of well-established transformations.

  • Inherent Regiocontrol: The N7-methyl group directs further substitutions, simplifying the synthesis of specific isomers.

  • Tunable Properties: The N7-methyl group provides a handle for modulating the physicochemical and biological properties of the final compound.

For research teams aiming to rapidly generate libraries of diverse C2-substituted purin-8-ones, this compound is an excellent choice of precursor. While the Traube synthesis remains a powerful tool for constructing novel purine scaffolds from the ground up, the efficiency and predictability offered by pre-functionalized building blocks like this compound make it a preferred option for many modern drug discovery campaigns.

References

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2025). ResearchGate. [Link]

  • Purin-6(1h)-one, 2-chloro-8-chloromethyl-7-methyl-. Cheméo. [Link]

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  • Recent advances in the synthesis of purine derivatives and their precursors. ResearchGate. [Link]

  • Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. National Institutes of Health. [Link]

  • Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. ResearchGate. [Link]

  • De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. National Institutes of Health. [Link]

  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. National Institutes of Health. [Link]

  • Effects of allopurinol and oxipurinol on purine synthesis in cultured human cells. National Institutes of Health. [Link]

  • Rational Chemical Schemes for the Synthesis of Medicinal Preparations of the Purine Series (A Review). ResearchGate. [Link]

  • Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Institute of Molecular and Translational Medicine. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

  • TRAUBE PURINE SYNTHESIS.pptx. Scribd. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. [Link]

  • 2-Chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one. Dana Bioscience. [Link]

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  • Synthesis of new purine, pteridine, and other pyrimidine derivatives. Scilit. [Link]

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  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Institutes of Health. [Link]

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  • Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed Central. [Link]

  • Purine Nucleotide Precursors in Preventing Myocardial Ischemia-Reperfusion Injury. IntechOpen. [Link]

  • N7 Methylation Alters Hydrogen Bonding Patterns of Guanine in Duplex DNA. National Institutes of Health. [Link]

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A Senior Application Scientist's Guide to the Validation of HPLC Methods for Chloropurine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of reliable and reproducible data. This is particularly true for the analysis of potent compounds like 6-chloropurine, a key intermediate and active compound in its own right. High-Performance Liquid Chromatography (HPLC) stands as the predominant technique for its quantification, demanding a meticulously validated method to ensure the quality, safety, and efficacy of pharmaceutical products.

This guide provides an in-depth comparison of approaches to validating HPLC methods for chloropurine analysis. Moving beyond a simple checklist, we will delve into the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and regulatory expectations set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

Core Principles of HPLC Method Validation: A Holistic Approach

The objective of any analytical method validation is to demonstrate its suitability for the intended purpose.[1] For the analysis of 6-chloropurine, this typically involves quantifying the active pharmaceutical ingredient (API) and its related impurities or degradation products. The validation process can be visualized as a systematic workflow, ensuring all critical parameters are assessed.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Dev Method Development Opt Method Optimization Dev->Opt Refinement Protocol Write Validation Protocol (Pre-defined Acceptance Criteria) Opt->Protocol Spec Specificity Protocol->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Limit LOD & LOQ Prec->Limit Robust Robustness Limit->Robust SST System Suitability Robust->SST Report Validation Report SST->Report Lifecycle Method Lifecycle Management Report->Lifecycle Troubleshooting_Workflow Start Validation Parameter Fails (e.g., Poor Precision) Check_SST Review System Suitability Data? Start->Check_SST SST_OK SST Passed Check_SST->SST_OK Yes SST_Fail SST Failed Check_SST->SST_Fail No Check_Sample Review Sample Preparation? SST_OK->Check_Sample Check_System Investigate HPLC System (Pump, Injector, Detector) SST_Fail->Check_System Revalidate Re-validate Parameter Check_System->Revalidate Sample_OK Prep Consistent Check_Sample->Sample_OK Yes Sample_Error Prep Inconsistent Check_Sample->Sample_Error No Check_Method Is Method Robust? Sample_OK->Check_Method Revise_Prep Revise/Clarify Sample Preparation Procedure Sample_Error->Revise_Prep Revise_Prep->Revalidate Method_Robust Yes Check_Method->Method_Robust Yes Method_Not_Robust No Check_Method->Method_Not_Robust No Method_Robust->Revalidate Optimize_Method Re-optimize Method Parameters (e.g., pH, Mobile Phase) Method_Not_Robust->Optimize_Method Optimize_Method->Revalidate

Sources

A Comparative Guide to the Purity Analysis of 2-Chloro-7-methyl-7H-purin-8(9H)-one by qNMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity analysis of 2-Chloro-7-methyl-7H-purin-8(9H)-one, a key heterocyclic compound. We will explore the inherent advantages of qNMR over traditional chromatographic techniques and provide a comprehensive, field-proven protocol for its application.

The Critical Role of Purity in Drug Development

The purity of an API directly impacts its safety and efficacy. For novel compounds like this compound, which belongs to the purine class of molecules often investigated for therapeutic potential, a robust and accurate purity assessment is a non-negotiable aspect of the development lifecycle. Regulatory bodies such as the FDA and EMA require rigorous characterization and quantification of impurities.[1]

qNMR: A Paradigm Shift in Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment.[2] Unlike chromatographic methods such as High-Performance Liquid Chromatography (HPLC), which are relative techniques requiring certified reference standards for each impurity, qNMR offers absolute quantification.[1][3] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal intensity of a specific nucleus and the number of those nuclei in the molecule.[4]

This intrinsic linearity means that a single, well-characterized internal standard can be used to quantify the analyte, eliminating the need for a calibration curve for the analyte itself.[5] This is a significant advantage when dealing with new chemical entities where specific impurity standards may not be available.[5]

Comparative Analysis: qNMR vs. HPLC

To appreciate the value of qNMR, a direct comparison with the more conventional HPLC is necessary.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Nuclear spin properties in a magnetic field.[3]Separation based on differential partitioning between a mobile and stationary phase.
Quantitation Absolute (with an internal standard).[1]Relative (requires a reference standard for the analyte and each impurity for accurate quantification).[6]
Reference Standard Requires a single, high-purity internal standard.[5]Requires a certified reference standard of the analyte and ideally for each impurity.[6]
Information Provided Purity, structural confirmation, and simultaneous identification and quantification of multiple components.[7][8]Purity based on peak area percentage, retention times of components.
Sample Consumption Higher (milligrams).[3]Lower (micrograms).[3]
Destructive No, the sample can be recovered.[1][3]Yes, the sample is typically not recovered.[3]
Throughput Lower, especially with long relaxation delays required for accurate quantification.[3]Higher, with typical run times of 20-30 minutes per sample.[3]

Experimental Workflow for qNMR Purity Analysis

The successful implementation of a qNMR experiment hinges on a meticulously planned and executed workflow. The following diagram illustrates the key stages involved.

qNMR_Workflow Figure 1: Experimental Workflow for qNMR Purity Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Accurately weigh analyte (this compound) weigh_is Accurately weigh internal standard start->weigh_is dissolve Dissolve both in a deuterated solvent (e.g., DMSO-d6) weigh_is->dissolve transfer Transfer to a high-precision NMR tube dissolve->transfer instrument_setup Instrument Setup (Shim, Lock, Tune) transfer->instrument_setup set_params Set Quantitative Parameters (90° pulse, long relaxation delay) instrument_setup->set_params acquire Acquire 1H NMR Spectrum set_params->acquire process_fid Process FID (Fourier Transform, Phasing, Baseline Correction) acquire->process_fid integrate Integrate analyte and internal standard signals process_fid->integrate calculate Calculate Purity using the qNMR equation integrate->calculate report Generate Report calculate->report Method_Selection Figure 2: Logical Framework for Analytical Method Selection start Purity Analysis of This compound q1 Certified reference standards for all impurities available? start->q1 q2 Is structural confirmation required simultaneously? q1->q2 No hplc Use HPLC for routine quality control q1->hplc Yes q3 Is sample recovery necessary? q2->q3 Yes q2->hplc No q3->hplc No qnmr Use qNMR for definitive purity assessment and reference material characterization q3->qnmr Yes

Sources

A Comparative Guide to the Biological Activity of 2-Chloro-7-methyl-7H-purin-8(9H)-one Derivatives as FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), the FMS-like tyrosine kinase 3 (FLT3) receptor has emerged as a critical target. Constitutive activation of FLT3, often through internal tandem duplication (ITD) mutations, is a key driver of leukemogenesis in a significant subset of AML patients and is associated with a poor prognosis. This has spurred the development of numerous small molecule inhibitors aimed at abrogating this aberrant signaling. Among the promising scaffolds under investigation are 2,7,9-trisubstituted purin-8-ones. This guide provides an in-depth comparison of the biological activity of 2-Chloro-7-methyl-7H-purin-8(9H)-one derivatives against established, clinically relevant FLT3 inhibitors, namely Gilteritinib, Quizartinib, and Midostaurin.

Introduction to 2,7,9-Trisubstituted 8-Oxopurines

The 8-oxopurine scaffold represents a versatile platform for kinase inhibitor design. Strategic substitutions at the 2, 7, and 9 positions of the purine ring have been shown to significantly influence potency and selectivity. The presence of a methyl group at the 7-position, in particular, has been identified as a key modification for enhancing inhibitory activity against FLT3.[1] These compounds function as ATP-competitive inhibitors, binding to the kinase domain of FLT3 and preventing the phosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[1][2][3]

Comparative Performance Analysis

The efficacy of novel inhibitors is best understood in the context of existing therapeutic agents. Gilteritinib (Xospata®), Quizartinib (Vanflyta®), and Midostaurin (Rydapt®) are all FLT3 inhibitors that have received regulatory approval, providing a robust baseline for comparison.

Table 1: In Vitro FLT3 Kinase Inhibition
CompoundTargetIC50 (nM)Source(s)
2,7,9-Trisubstituted Purin-8-one (Lead Compound 15a) FLT330-70[1]
GilteritinibFLT30.29[4]
QuizartinibFLT3~1-2[5]
MidostaurinFLT3<10[6]

Note: IC50 values can vary depending on assay conditions.

Table 2: Anti-proliferative Activity in FLT3-ITD+ Cell Line (MV4-11)
CompoundAssay TypeGI50/IC50 (nM)Source(s)
2,7,9-Trisubstituted Purin-8-one (Compound 15a) Resazurin-based50[1]
GilteritinibNot Specified0.92[4]
QuizartinibProliferation Assay0.56
MidostaurinNot Specified<10[6]

Note: GI50/IC50 values represent the concentration required to inhibit 50% of cell growth/viability.

From the data presented, it is evident that while the 2,7,9-trisubstituted 8-oxopurine derivatives exhibit potent anti-FLT3 activity in the nanomolar range, the second-generation inhibitors Gilteritinib and Quizartinib demonstrate superior potency in both biochemical and cell-based assays. Midostaurin, a first-generation multi-kinase inhibitor, also shows strong activity. The promising aspect of the purine scaffold lies in its potential for further optimization to enhance potency and selectivity.

Mechanistic Insights: The FLT3 Signaling Pathway

Constitutive activation of FLT3-ITD leads to the aberrant activation of several downstream signaling cascades that promote cell survival, proliferation, and block differentiation. The primary pathways implicated are the RAS/MEK/ERK pathway, the PI3K/AKT pathway, and the STAT5 pathway.[7][8][9][10] Inhibition of FLT3 by compounds such as the 2,7,9-trisubstituted 8-oxopurines effectively blocks the phosphorylation of these downstream effectors, leading to cell cycle arrest and apoptosis.[1][2][3][11]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD (Constitutively Active) PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS STAT5 STAT5 FLT3_ITD->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation Survival Cell Survival STAT5->Survival Differentiation_Block Block of Differentiation STAT5->Differentiation_Block Inhibitor This compound Derivatives Inhibitor->FLT3_ITD Inhibition

Caption: Simplified FLT3-ITD signaling pathway and the point of inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following are representative protocols for the key assays used in the evaluation of FLT3 inhibitors.

Protocol 1: In Vitro FLT3 Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Kinase_Assay_Workflow Start Start Step1 1. Add Test Compound/ Vehicle Control to 384-well plate Start->Step1 Step2 2. Add FLT3 Enzyme Step1->Step2 Step3 3. Add Substrate/ATP Mix to initiate reaction Step2->Step3 Step4 4. Incubate at RT (e.g., 60 min) Step3->Step4 Step5 5. Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP Step4->Step5 Step6 6. Incubate at RT (e.g., 40 min) Step5->Step6 Step7 7. Add Kinase Detection Reagent to convert ADP to ATP and generate light Step6->Step7 Step8 8. Incubate at RT (e.g., 30 min) Step7->Step8 End 9. Measure Luminescence Step8->End

Caption: Workflow for the ADP-Glo™ FLT3 Kinase Assay.

Methodology:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT). Dilute the test compounds and a positive control inhibitor (e.g., Staurosporine) to the desired concentrations in the kinase buffer.[12]

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound or DMSO vehicle control.

  • Add 2 µL of recombinant human FLT3 enzyme (e.g., 10 ng) to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (e.g., poly(Glu,Tyr) 4:1 as substrate and 50 µM ATP).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the FLT3 kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Anti-proliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

MTT_Assay_Workflow Start Start Step1 1. Seed MV4-11 cells in 96-well plate (e.g., 5,000-10,000 cells/well) Start->Step1 Step2 2. Add serial dilutions of Test Compound/ Vehicle Control Step1->Step2 Step3 3. Incubate for 72 hours (37°C, 5% CO2) Step2->Step3 Step4 4. Add MTT Reagent (e.g., 10 µL of 5 mg/mL) Step3->Step4 Step5 5. Incubate for 4 hours to allow formazan crystal formation Step4->Step5 Step6 6. Add Solubilization Solution (e.g., 100 µL DMSO) Step5->Step6 Step7 7. Incubate overnight at 37°C Step6->Step7 End 8. Measure Absorbance at 570 nm Step7->End

Caption: Workflow for the MTT Cell Proliferation Assay.

Methodology:

  • Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Plate the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the respective wells. Include wells with vehicle (DMSO) as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[14]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[14]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

  • Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI50/IC50 value from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel FLT3 inhibitors. While the current lead compounds exhibit encouraging nanomolar activity, further structure-activity relationship (SAR) studies are warranted to enhance their potency to a level comparable with second-generation inhibitors like Gilteritinib and Quizartinib. Key areas for future optimization include modifications at the 2 and 9 positions to improve interactions with the ATP-binding pocket and enhance selectivity over other kinases. The experimental frameworks detailed in this guide provide a robust foundation for the continued evaluation and development of this and other emerging classes of FLT3 inhibitors, with the ultimate goal of improving therapeutic outcomes for patients with FLT3-mutated AML.

References

  • Mori, M., et al. (2017). Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia. Investigational New Drugs, 35(5), 556–565. [Link]

  • Weisberg, E., et al. (2002). Midostaurin: an emerging treatment for acute myeloid leukemia patients. Expert Opinion on Investigational Drugs, 11(11), 1625-1639. [Link]

  • Smith, C. C., et al. (2015). Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor. Blood, 125(23), 3600–3609. [Link]

  • Al-Kali, A., & DeRemer, D. (2024). A systematic review of second-generation FLT3 inhibitors for treatment of patients with relapsed/refractory acute myeloid leukemia. Leukemia Research, 137, 107474. [Link]

  • Lin, Y. C., et al. (2024). Efficacy and safety of second-generation FLT3 inhibitors in acute myeloid leukemia: A systematic review and meta-analysis of randomized controlled trials. Molecular and Clinical Oncology, 21(5), 93. [Link]

  • Levis, M. J. (2013). Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia. Expert Review of Hematology, 6(4), 345-353. [Link]

  • Levis, M. J. (2020). Gilteritinib: potent targeting of FLT3 mutations in AML. Blood Advances, 4(6), 1178–1191. [Link]

  • Levis, M. J. (2020). Gilteritinib: potent targeting of FLT3 mutations in AML. Blood Advances, 4(6), 1178–1191. [Link]

  • Al-Harbi, S., & Al-Anazi, B. (2023). A Review of FLT3 Kinase Inhibitors in AML. Cancers, 15(20), 4983. [Link]

  • Shrestha, R., et al. (2021). A Systematic Review and Meta-Analysis Comparing Type I and II FLT3 Inhibitors in Relapsed/ Refractory Acute Myeloid Leukemia and High-Risk Myelodysplastic Syndrome. Blood, 138(Supplement 1), 3747. [Link]

  • Yamauchi, T., et al. (2020). Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. Haematologica, 105(3), e109-e113. [Link]

  • Tarver, T. C., et al. (2020). Gilteritinib is a clinically active FLT3 inhibitor with broad activity against FLT3 kinase domain mutations. eScholarship, University of California. [Link]

  • Lin, Y. C., et al. (2024). Efficacy and safety of second-generation FLT3 inhibitors in acute myeloid leukemia: A systematic review and meta-analysis of randomized controlled trials. Molecular and Clinical Oncology, 21(5), 93. [Link]

  • Kiyoi, H., & Naoe, T. (2011). Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. Journal of Hematology & Oncology, 4, 1. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Kryštof, V., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. International Journal of Molecular Sciences, 23(24), 16169. [Link]

  • Weisberg, E., et al. (2017). Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase. Oncotarget, 8(23), 36917–36932. [Link]

  • Khan, M. A., et al. (2025). Rational design and comparative docking and simulation of modified FLT3 inhibitors: A study on enhanced binding stability and inhibition potency. bioRxiv. [Link]

  • Molica, S., et al. (2024). The impact of different FLT3-inhibitors on overall survival of de novo acute myeloid leukemia: A network meta-analysis. Leukemia Research, 144, 107549. [Link]

  • ResearchGate. (n.d.). Cell counts and growth rates for cells treated with quizartinib at IC50... [Link]

  • Perl, A. (2023, July 10). Comparing midostaurin to next-generation FLT3 inhibitors in the frontline treatment of FLT3-ITD AML. YouTube. [Link]

  • Weisberg, E., et al. (2019). Effects of the multi-kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia. British Journal of Haematology, 185(3), 470-482. [Link]

  • Choudhary, C., et al. (2009). Roles of tyrosine 589 and 591 in STAT5 activation and transformation mediated by FLT3-ITD. Blood, 113(12), 2736–2745. [Link]

  • Traer, E., et al. (2016). Adaptation to TKI treatment reactivates ERK signaling in tyrosine kinase-driven leukemias and other malignancies. Science Signaling, 9(422), ra35. [Link]

  • Kim, K. T., et al. (2018). FLT3-ITD induces expression of Pim kinases through STAT5 to confer resistance to the PI3K/Akt pathway inhibitors on leukemic cells by enhancing the mTORC1/Mcl-1 pathway. Oncotarget, 9(1), 1038–1051. [Link]

  • Uckun, F. M., et al. (2016). FYN expression potentiates FLT3-ITD induced STAT5 signaling in acute myeloid leukemia. Oncotarget, 7(12), 14436–14449. [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. [Link]

  • ResearchGate. (n.d.). The proliferation of MV4-11/DDP cells is determined by MTT assay. [Link]

  • Gallogly, M. M., & Lazarus, H. M. (2017). Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy. Drug Design, Development and Therapy, 11, 3617–3625. [Link]

  • Wang, Y., et al. (2020). Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations. Journal of Medicinal Chemistry, 63(6), 3029–3044. [Link]

  • Wei, Y., et al. (2025). Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Frontiers in Chemistry, 13, 1379761. [Link]

  • BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. [Link]

  • Zhang, W., et al. (2014). Quizartinib (AC220): a promising option for acute myeloid leukemia. Drug Design, Development and Therapy, 8, 1455–1463. [Link]

  • Kryštof, V., et al. (2022). Synthesis and structural optimization of 2,7,9-trisubstituted purin-8-ones as FLT3-ITD inhibitors. bioRxiv. [Link]

  • Kryštof, V., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. ResearchGate. [Link]

  • Kryštof, V., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. PubMed. [Link]

  • Kryštof, V., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Institute of Molecular and Translational Medicine. [Link]

  • Novartis. (2016, February 22). Novartis drug PKC412 (midostaurin) receives Breakthrough Therapy designation from the FDA for newly-diagnosed FLT3-mutated acute myeloid leukemia (AML). [Link]

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A Comparative Guide to the Structure-Activity Relationship of 7-Methylpurine and its Bioisosteres as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 7-methylpurine derivatives and their bioisosteric analogs, such as 7-deazapurines. We will explore their inhibitory activities against various key cellular targets, including protein kinases, poly(ADP-ribose) polymerases (PARPs), and viral enzymes. This document is intended for researchers, scientists, and drug development professionals, offering insights into the chemical features that drive the potency and selectivity of these compounds. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for their evaluation.

Introduction: The Versatility of the 7-Methylpurine Scaffold

The purine scaffold is a cornerstone in medicinal chemistry, owing to its prevalence in biologically crucial molecules like nucleosides and ATP. Chemical modifications of this scaffold have led to the development of numerous therapeutic agents. The methylation at the N7 position of the purine ring, creating 7-methylpurine, significantly alters its electronic and steric properties. This modification can enhance binding affinity to target enzymes and modulate metabolic stability. Furthermore, the replacement of the N7 nitrogen with a carbon atom, yielding the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold, offers an even more versatile platform for chemical exploration. This bioisosteric replacement makes the five-membered ring more electron-rich and allows for the introduction of various substituents at the C7 position, often leading to improved biological activity.[1] This guide will compare the SAR of these scaffolds across different therapeutic targets.

Comparative SAR of 7-Methylpurine Analogs as Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The purine core, mimicking the adenine moiety of ATP, is a privileged scaffold for designing kinase inhibitors.

Key SAR Observations:

The inhibitory potency and selectivity of 7-substituted purine and deazapurine analogs against kinases are profoundly influenced by the nature of the substituents at various positions of the purine ring.

  • Substitution at the 7-position of Deazapurines: The C7 position of the 7-deazapurine scaffold provides a valuable vector for modification. For instance, in a series of 7-substituted 7-deaza-4′-thioadenosine derivatives, the introduction of a 7-acetylene group (compound 1g ) resulted in potent anticancer activity and significant inhibition of TRKA, CK1δ, and DYRK1A/1B kinases.[3] In contrast, sterically demanding substituents at this position led to a decrease or loss of inhibitory activity.[3]

  • Substituents at the 6-position: In a study of 4-methylbenzamide derivatives containing substituted purines, compounds with a 2,6-dichloropurine moiety demonstrated potent activity against leukemia cell lines.[4] However, replacing one of the chlorine atoms with a methyl group led to a significant loss of activity, underscoring the importance of electronic and steric factors at this position for kinase inhibition.[4]

  • Influence of the Linker: The design of multi-target kinase inhibitors often involves linking the purine scaffold to another pharmacophore. In a series of 7-deazapurine-isatin hybrids, a longer linker (4-aminobenzohydrazide) was hypothesized to allow for better interaction with the DFG domain and the linker region of kinases, potentially improving inhibitory activity compared to a shorter hydrazine linker.[5]

Data Presentation: Anticancer Activity of 7-Deazapurine Analogs

The following table summarizes the in vitro anticancer activity (IC50 values in µM) of selected 7-substituted 7-deaza-4′-thionucleosides against various human cancer cell lines.[3]

Compound ID7-SubstituentHCT-15 (Colon) IC50 (µM)H460 (Lung) IC50 (µM)A549 (Lung) IC50 (µM)
1a Furanyl0.871.121.21
1b Thiofuranyl0.911.231.35
1g Acetylene0.450.580.62
1h Phenylacetylene>50>50>50

Data extracted from a study on 7-substituted 7-deaza-4′-thionucleosides as multi-kinase inhibitors.[3]

7-Methylguanine as a PARP Inhibitor: A Mechanistic Insight

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage response, making it an attractive target for cancer therapy.[6] The natural metabolite 7-methylguanine (7-MG) has been identified as an inhibitor of PARP-1.[7]

Mechanism of Action:

7-MG acts as a competitive inhibitor of PARP-1 by binding to the enzyme's active site and competing with the substrate NAD+.[3] Molecular modeling studies have shown that 7-MG forms hydrogen bonds and nonpolar interactions with key residues in the PARP-1 active site, including Gly863, Ser904, and Tyr907.[3] This binding prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are crucial for recruiting DNA repair machinery to sites of DNA damage.[6] Consequently, 7-MG promotes the trapping of PARP-1 on DNA, preventing the completion of DNA repair and leading to cancer cell death.[3][7]

Structure-Activity Relationship:

The lactam group within the aromatic scaffold of 7-MG is a common structural feature among effective PARP inhibitors.[3] This feature facilitates substrate-specific interactions within the PARP-1 active site. The methyl group at the 7-position is crucial for its inhibitory activity, as it influences the electronic distribution and steric fit within the binding pocket.

7-Deazapurine Analogs as Antiviral Agents

The 7-deazapurine scaffold has also been extensively explored for the development of antiviral agents, particularly as nucleoside analogs that can inhibit viral polymerases.

Key SAR Observations:
  • Modifications at the 7-position: The introduction of substituents at the C7 position of 7-deazapurine nucleosides can significantly impact their antiviral activity. For example, a 7-vinyl-7-deaza-adenine nucleoside demonstrated notable anti-HCV activity.[8]

  • Sugar Modifications: Modifications to the sugar moiety are critical for antiviral potency. 2'-C-methyl-substituted 7-deazapurine nucleosides have shown potent anti-HCV activity.[8] Recently, 2'-deoxy-2'-spirooxetane-7-deazapurine nucleoside analogs have been developed as potent inhibitors of SARS-CoV-2 replication, with one compound exhibiting significantly greater inhibitory activity than Remdesivir.[9]

Data Presentation: Anti-HCV Activity of 7-Deazapurine Nucleosides

The following table presents the anti-HCV activity (EC90 values in µM) of selected 7-deazapurine nucleoside analogs.[8]

Compound ID7-SubstituentBaseEC90 (µM)
7 (β-form) VinylAdenine7.6
NM-107 (Control) -Cytidine>10

Data extracted from a study on 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides.[8]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of 7-methylpurine inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.[2]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (e.g., 7-methylpurine analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction:

    • Add 5 µL of the substrate/ATP mixture to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This assay is used to assess the effect of a compound on the viability of cancer cell lines.[10] It measures the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Assay Reagent Addition:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizations

Kinase Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Growth Factor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Inhibitor 7-Methylpurine Inhibitor Inhibitor->Raf Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Evaluation Biochemical_Assay Biochemical Assay (e.g., Kinase Inhibition) Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Cell_Viability Cell Viability Assay Determine_IC50->Cell_Viability Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assay) Cell_Viability->Mechanism_of_Action Lead_Compound Lead Compound Identification Mechanism_of_Action->Lead_Compound Start Compound Synthesis Start->Biochemical_Assay

Caption: A general workflow for the preclinical evaluation of 7-methylpurine inhibitors.

Conclusion

The 7-methylpurine scaffold and its bioisosteres, particularly 7-deazapurines, represent a versatile platform for the design of potent and selective inhibitors against a range of therapeutic targets. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at various positions of the purine ring in modulating biological activity. A thorough understanding of these SAR principles, coupled with robust experimental evaluation using the protocols provided, is essential for the successful development of novel therapeutics based on this privileged scaffold. Future efforts in this area will likely focus on fine-tuning the selectivity of these inhibitors and exploring novel chemical space to address challenges such as drug resistance.

References

  • Gao, M., Zhang, Z., Yao, G., Zhang, L., Duan, A., Zhang, Y., Wang, Y., Zhao, J., & Zhang, J. (2025). Design, synthesis, and biological evaluation of novel 2'-deoxy-2'-spirooxetane-7-deazapurine nucleoside analogs as anti-SARS-CoV-2 agents. Antiviral Research, 234, 106060. [Link]

  • Hassan, A., et al. (2018). Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents. Antiviral Research, 149, 95-105. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

  • Kaddour, H., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. PNAS, 119(38), e2208443119. [Link]

  • Lee, T., et al. (2011). Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates. Bioorganic & Medicinal Chemistry Letters, 21(23), 7044-7047. [Link]

  • Nilov, D., et al. (2020). Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine. International Journal of Molecular Sciences, 21(21), 8269. [Link]

  • Perlikova, I., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(5), 1119-1150. [Link]

  • Rai, G., et al. (2011). Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates. Bioorganic & Medicinal Chemistry Letters, 21(23), 7044-7047. [Link]

  • Sanderson, S., et al. (2022). Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling. eLife, 11, e78911. [Link]

  • Shin, K., et al. (2021). Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. Molecules, 26(16), 4945. [Link]

  • Zaki, M. A., et al. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules, 28(15), 5869. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Inhibitory Potency of Novel Purine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Purine Scaffold

The purine ring, a fundamental component of DNA, RNA, and essential cofactors like ATP, is a "privileged structure" in medicinal chemistry.[1][2] Its inherent ability to interact with the ATP-binding sites of numerous enzymes makes it a versatile and highly successful scaffold for designing targeted inhibitors.[3][4] From anticancer agents targeting cyclin-dependent kinases (CDKs) to anti-inflammatory drugs inhibiting phosphodiesterases (PDEs), synthetic purine derivatives are at the forefront of modern drug discovery.[5][6]

However, synthesizing a novel derivative is only the first step. The critical challenge lies in accurately and efficiently quantifying its inhibitory potency. This guide provides an in-depth comparison of robust experimental strategies for assessing purine-based inhibitors, moving beyond mere protocols to explain the causal logic behind assay selection, data interpretation, and strategic screening cascades. Our focus is on providing a self-validating framework to ensure that the data you generate is not just a number, but a reliable measure of your compound's potential.

Chapter 1: The Strategic Framework—Choosing the Right Assay for Your Target

The selection of an appropriate assay is the most critical decision in an inhibitor profiling campaign. The choice depends on several factors: the enzyme class you are targeting, the required throughput, and the stage of your drug discovery program (e.g., primary high-throughput screening vs. lead optimization). We will focus on two of the most common target classes for purine derivatives: Protein Kinases and Phosphodiesterases (PDEs) .

Key Parameters for Quantifying Inhibition

Before delving into specific assays, it is crucial to understand the metrics we aim to measure:

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[7] It is a practical measure of potency but is dependent on assay conditions, particularly substrate concentration.[8]

  • Ki (Inhibition Constant): The dissociation constant of the enzyme-inhibitor complex. For competitive inhibitors, it represents the true binding affinity and is a more fundamental, constant value than the IC50.[8][9] It can be calculated from the IC50 using the Cheng-Prusoff equation for competitive inhibitors, which is highly relevant for ATP-competitive purine derivatives.

A Logic-Driven Screening Cascade

A successful screening campaign follows a logical progression from high-throughput methods to more detailed mechanistic studies. This cascade is designed to efficiently identify true hits and eliminate false positives.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Mechanism & Specificity HTS High-Throughput Screen (e.g., ADP-Glo™, 10 µM single-point) DoseResponse Dose-Response Curve (IC50 Determination) HTS->DoseResponse Confirmed Hits Orthogonal Orthogonal Assay (e.g., TR-FRET, FP) Confirm On-Target Activity DoseResponse->Orthogonal Potent Compounds Selectivity Selectivity Profiling (Panel of Related Kinases) Orthogonal->Selectivity Validated Hits G A 1. Prepare Reagents - Kinase, Substrate, Assay Buffer - Serial Dilution of Purine Inhibitor B 2. Initiate Kinase Reaction - Add Kinase, Substrate, and Inhibitor to 384-well plate - Add ATP to start the reaction A->B C 3. Incubate (e.g., 60 min at Room Temp) B->C D 4. Stop Reaction & Detect ADP - Add ADP-Glo™ Reagent 1 (stops kinase, depletes ATP) C->D E 5. Incubate (e.g., 40 min at Room Temp) D->E F 6. Convert ADP to ATP - Add ADP-Glo™ Reagent 2 (Kinase Detection Reagent) E->F G 7. Incubate & Read - Incubate (e.g., 30 min) - Read Luminescence on Plate Reader F->G H 8. Data Analysis - Plot Luminescence vs. [Inhibitor] - Fit sigmoidal curve to determine IC50 G->H

Sources

A Comparative Guide to the In Vitro Evaluation of 2-Chloro-7-methyl-7H-purin-8(9H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous molecules and clinically significant therapeutics.[1] Among these, 2-Chloro-7-methyl-7H-purin-8(9H)-one and its derivatives have garnered considerable attention for their potential as anticancer agents and kinase inhibitors.[2][3] This guide provides a comprehensive framework for the in vitro evaluation of this class of compounds, offering a comparative analysis of key assays and the rationale behind experimental design. Our focus is to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously assess the biological activity of these promising molecules.

I. The Therapeutic Promise of Purine Analogs

Purine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and immunosuppressive effects.[4] Their structural similarity to endogenous purines, such as adenine and guanine, allows them to interact with a variety of biological targets, most notably protein kinases.[3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] By mimicking the ATP substrate, purine analogs can act as competitive inhibitors, blocking downstream signaling and inducing therapeutic effects.[5] The this compound scaffold serves as a versatile starting point for the synthesis of diverse chemical libraries with the potential for potent and selective kinase inhibition.[6]

II. Synthesis and Characterization of Derivatives

The journey of evaluating novel compounds begins with their synthesis and rigorous characterization. The this compound core can be readily modified at various positions to explore structure-activity relationships (SAR). Common synthetic strategies involve nucleophilic substitution at the C2 and C6 positions and alkylation or arylation at the N9 position.

A typical synthetic workflow for generating a library of derivatives is outlined below:

Synthesis_Workflow Start This compound Substitution_C6 Nucleophilic Substitution at C6 (e.g., amines, thiols) Start->Substitution_C6 Substitution_C2 Nucleophilic Substitution at C2 (e.g., amines, alkoxides) Start->Substitution_C2 Alkylation_N9 N9-Alkylation/Arylation (e.g., alkyl halides, boronic acids) Start->Alkylation_N9 Purification Purification (e.g., chromatography, recrystallization) Substitution_C6->Purification Substitution_C2->Purification Alkylation_N9->Purification Characterization Structural Characterization (NMR, MS, HRMS) Purification->Characterization Final_Compounds Library of Derivatives Characterization->Final_Compounds

Caption: General synthetic workflow for derivatization.

It is imperative that each synthesized derivative is thoroughly purified and its structure confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to ensure the integrity of subsequent biological data.

III. In Vitro Evaluation: A Multi-faceted Approach

A robust in vitro evaluation pipeline is essential to profile the biological activity of the synthesized derivatives. This typically involves a tiered approach, starting with broad screening for cytotoxic effects, followed by more specific assays to elucidate the mechanism of action.

In_Vitro_Evaluation_Workflow Start Library of Purine Derivatives Cell_Viability Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS) Start->Cell_Viability Hit_Identification Hit Identification & Prioritization Cell_Viability->Hit_Identification Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI Staining) Hit_Identification->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Hit_Identification->Cell_Cycle Kinase_Inhibition Kinase Inhibition Assays (Biochemical or Cell-Based) Hit_Identification->Kinase_Inhibition Lead_Optimization Lead Optimization Apoptosis_Assay->Lead_Optimization Cell_Cycle->Lead_Optimization Kinase_Inhibition->Lead_Optimization

Caption: Tiered workflow for in vitro evaluation.

The initial step in assessing the anticancer potential of the purine derivatives is to determine their effect on cell viability. The MTT and MTS assays are widely used colorimetric methods for this purpose.[7]

Principle: These assays measure the metabolic activity of cells.[8] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.[8]

AssayPrincipleAdvantagesDisadvantages
MTT Reduction of yellow MTT to insoluble purple formazan by mitochondrial dehydrogenases.Robust, sensitive, and widely used.Requires a solubilization step for the formazan crystals.[7]
MTS Reduction of MTS to a soluble formazan in the presence of an electron coupling reagent.[7]More convenient as it does not require a solubilization step.[7]Can be affected by compounds that interfere with the electron coupling reagent.

Experimental Protocol: MTT Assay [9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the purine derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Compounds that exhibit significant cytotoxicity are further investigated to determine if they induce apoptosis (programmed cell death), a desirable mechanism for anticancer drugs.[10] Flow cytometry-based assays using Annexin V and propidium iodide (PI) are the gold standard for detecting apoptosis.[11]

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, can be used to detect these early apoptotic cells.[10] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity.[11]

Experimental Protocol: Annexin V/PI Staining [11]

  • Cell Treatment: Treat cancer cells with the purine derivatives at their IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will distinguish between four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[13] Flow cytometry analysis of DNA content using propidium iodide (PI) is a common method to assess the effect of compounds on cell cycle progression.[14]

Principle: PI is a fluorescent dye that intercalates into the DNA of fixed and permeabilized cells.[15] The amount of fluorescence is directly proportional to the DNA content, allowing for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14]

Experimental Protocol: Propidium Iodide Staining [16][17]

  • Cell Treatment: Treat cells with the purine derivatives for a specific duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol, typically for at least 30 minutes on ice.[17]

  • Washing: Wash the fixed cells with PBS to remove the ethanol.[15]

  • RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only stains DNA.[15]

  • PI Staining: Add a PI staining solution to the cells.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The resulting DNA histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Given that purine analogs are often designed as kinase inhibitors, it is crucial to directly assess their inhibitory activity against specific kinases.[3] This can be done using either biochemical assays with purified enzymes or cell-based assays that measure the phosphorylation of a downstream target.

Biochemical Kinase Assays: These assays directly measure the ability of a compound to inhibit the activity of a purified kinase. A variety of formats are available, including radiometric assays, fluorescence-based assays, and luminescence-based assays (e.g., ADP-Glo™).

Cell-Based Kinase Assays: These assays measure the inhibition of a specific kinase within a cellular context. This can be achieved by using techniques such as Western blotting or ELISA to detect the phosphorylation status of a known substrate of the target kinase.

A hypothetical signaling pathway that could be targeted by these derivatives is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Purine Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Sources

Navigating Beyond the Purine Core: A Comparative Guide to Alternatives for 2-Chloro-7-methyl-7H-purin-8(9H)-one in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, the selection of a core heterocyclic scaffold is a decision of paramount importance. For years, the purine ring system, exemplified by structures like 2-Chloro-7-methyl-7H-purin-8(9H)-one, has served as a reliable and versatile starting point. Its intrinsic ability to mimic the endogenous ATP molecule allows it to effectively engage with the hinge region of the kinase active site. However, the pursuit of enhanced potency, improved selectivity, favorable pharmacokinetic profiles, and the circumvention of drug resistance necessitates a broader exploration of the chemical space. This guide provides an in-depth technical comparison of viable bioisosteric alternatives to the this compound scaffold, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Rationale for Seeking Alternatives: Moving Beyond a Privileged Scaffold

The purine scaffold, while "privileged," is not without its limitations. The quest for alternatives is driven by several key factors inherent to the drug discovery process:

  • Selectivity: The human kinome comprises over 500 members, many of which share highly conserved ATP-binding sites. Achieving selectivity for the target kinase over closely related off-targets is a significant challenge with purine analogs, often leading to undesirable side effects.

  • Metabolic Stability: The purine ring can be susceptible to metabolic degradation, particularly oxidation, which can lead to rapid clearance and poor pharmacokinetic profiles.[1]

  • Physicochemical Properties: Purine-based compounds can sometimes exhibit poor solubility, which can hinder their oral bioavailability and formulation development.

  • Intellectual Property: The chemical space around the purine scaffold is heavily explored, making it challenging to secure novel intellectual property.

  • Emergence of Resistance: Kinase mutations that confer resistance to existing inhibitors are a common clinical challenge. Novel scaffolds may offer different binding modes that can overcome these resistance mechanisms.

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry for addressing these challenges.[2][3] In the context of the this compound scaffold, the most successful bioisosteric replacements have been the deazapurine and azapurine analogs.

The Rise of Deazapurine and Azapurine Scaffolds: A Comparative Overview

Among the most promising alternatives to the purine core are the pyrrolo[2,3-d]pyrimidine (7-deazapurine) and pyrazolo[3,4-d]pyrimidine scaffolds. These bioisosteres maintain the crucial hydrogen bonding interactions with the kinase hinge region while offering distinct advantages in terms of their electronic properties, substitution patterns, and overall three-dimensional shape.

dot

Caption: Bioisosteric alternatives to the purine scaffold.

Pyrrolo[2,3-d]pyrimidines (7-Deazapurines)

The replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom gives rise to the 7-deazapurine scaffold. This seemingly subtle change has profound implications for the molecule's properties. The pyrrolo[2,3-d]pyrimidine core is more electron-rich than the purine nucleus, which can influence its interaction with the kinase active site.[4][5] Furthermore, the C7 position provides a new vector for substitution, allowing for the introduction of functional groups that can probe additional pockets within the ATP-binding site, thereby enhancing potency and selectivity.[6]

Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is another prominent purine isostere that has found widespread application in the development of kinase inhibitors.[7][8] This scaffold is also an excellent mimic of adenine and can form the canonical hydrogen bonds with the kinase hinge region. The arrangement of nitrogen atoms in the pyrazole ring can influence the molecule's physicochemical properties, such as its pKa and solubility, which can be fine-tuned to optimize its drug-like characteristics.

Performance Comparison: A Data-Driven Analysis

The true measure of a scaffold's utility lies in the performance of the inhibitors derived from it. While a direct, one-to-one comparison of this compound with its bioisosteres is not always available in the literature, we can draw valuable insights from studies that compare different purine isosteres in the context of specific kinase targets.

A compelling example comes from the development of "bumped kinase inhibitors" (BKIs) for the treatment of cryptosporidiosis, targeting Cryptosporidium parvum calcium-dependent protein kinase 1 (CpCDPK1). A study directly compared a pyrrolopyrimidine-based BKI (BKI-1649) with its pyrazolopyrimidine counterparts. BKI-1649 demonstrated improved efficacy in mouse models at significantly lower doses, highlighting the potential of the 7-deazapurine scaffold to yield more potent compounds.[9][10]

In the realm of cancer therapy, a study on novel substituted purine isosteres evaluated their cytotoxic activity against prostate (PC-3) and colon (HCT116) cancer cell lines. The results, summarized in the table below, demonstrate the potent antiproliferative activity that can be achieved with these alternative scaffolds.[1][11]

Compound IDScaffoldSubstituentsPC-3 IC50 (µM)HCT116 IC50 (µM)
14b Pyrrolo[2,3-c]pyridine3-(3-fluorophenyl), 7-(phenylamino)0.090.12
26b Pyrrolo[3,2-d]pyrimidine7-(3-fluorophenyl), 4-(phenylamino)>50>50
38b Pyrazolo[4,3-d]pyrimidine3-(3-fluorophenyl), 7-(phenylamino)1.251.50

Data extracted from a study on novel substituted purine isosteres.[11]

These data underscore that the choice of both the core scaffold and its substitution pattern is critical in determining the biological activity of the resulting compound.

Experimental Protocols for Comparative Evaluation

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step protocols for two key assays in the evaluation of kinase inhibitors: the in vitro kinase inhibition assay and the cell-based viability assay.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Protocol

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer. Prepare serial dilutions of the test compounds.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound solution, 2.5 µL of the kinase solution, and initiate the reaction by adding 5 µL of the ATP/substrate solution. Include "no inhibitor" and "no enzyme" controls.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stopping the Reaction and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[12][13][14][15]

dot

ADP_Glo_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Compounds Start->Prepare_Reagents Kinase_Reaction Perform Kinase Reaction (Compound + Kinase + ATP/Substrate) Prepare_Reagents->Kinase_Reaction Incubate_1 Incubate (60 min) Kinase_Reaction->Incubate_1 Stop_Reaction Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate_1->Stop_Reaction Incubate_2 Incubate (40 min) Stop_Reaction->Incubate_2 Detect_Signal Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubate_2->Detect_Signal Incubate_3 Incubate (30-60 min) Detect_Signal->Incubate_3 Read_Luminescence Measure Luminescence Incubate_3->Read_Luminescence Analyze_Data Calculate % Inhibition and IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 2-Chloro-7-methyl-7H-purin-8(9H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Chloro-7-methyl-7H-purin-8(9H)-one. As a chlorinated heterocyclic compound, this purine derivative requires meticulous management to ensure personnel safety and environmental compliance. Adherence to these procedures is critical for minimizing risks within the laboratory and ensuring responsible chemical stewardship.

Core Principles: Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from analogous purine structures indicate that this compound should be treated with caution.

Anticipated Hazards: Based on similar chlorinated purine derivatives, this compound is likely to present the following hazards:

  • Acute Toxicity: Harmful if swallowed (H302).[1]

  • Skin Irritation: Causes skin irritation (H315).[1]

  • Eye Irritation: Causes serious eye irritation (H319).[1]

  • Respiratory Irritation: May cause respiratory irritation (H335).[1]

Furthermore, as a purine analog, its potential cytotoxic or antineoplastic properties cannot be dismissed without specific toxicological data.[2][3][4] Therefore, it is prudent to handle it as a potentially hazardous drug, minimizing exposure through all routes—inhalation, absorption, and ingestion.[2][4][5]

Regulatory Framework: The disposal of this chemical falls under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.[6][7] All procedures must comply with federal, state, and local regulations, as well as institutional policies.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling this compound in both its pure form and as a waste product.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves. Inspect for tears or degradation before use.To prevent skin contact and absorption.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.To protect against splashes and airborne particles causing serious eye irritation.
Body Protection A standard laboratory coat. For larger quantities or spill cleanup, a chemically resistant apron may be necessary.To protect skin and personal clothing from contamination.
Respiratory Use only within a certified chemical fume hood to avoid inhalation of dusts or aerosols.To prevent respiratory tract irritation from airborne particles.

Always wash hands thoroughly after handling the chemical, even after removing gloves, to prevent accidental ingestion.[8]

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in the waste management process. Mixing hazardous waste with non-hazardous waste or other incompatible waste streams can create dangerous reactions and significantly increase disposal costs.[6][9]

Step-by-Step Collection Procedure:

  • Designate a Waste Container:

    • Use a container made of compatible material (e.g., the original manufacturer's container, or a high-density polyethylene (HDPE) container provided by your institution's Environmental Health and Safety (EHS) department).[10]

    • The container must be in good condition, free of leaks, and have a secure, sealable lid.[9][10]

  • Label the Container Immediately:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must, at a minimum, include the words "Hazardous Waste ".[11][12]

    • Clearly write the full chemical name: "This compound " and list any other components (e.g., solvents) with their approximate percentages.[9]

    • Indicate the specific hazards (e.g., "Toxic," "Irritant").[11]

  • Segregate as Chlorinated Organic Waste:

    • This waste must be kept separate from non-halogenated organic solvents.[13][14]

    • Rationale: Chlorinated waste requires high-temperature incineration for proper disposal and cannot be recycled or fuel-blended like many non-halogenated solvents.[13][15] Cross-contamination makes entire waste streams more expensive and difficult to manage.[14]

  • Collect Waste:

    • Solid Waste: Collect pure solid compound, contaminated weigh boats, and contaminated PPE (e.g., gloves, wipes) in the designated solid waste container.

    • Liquid Waste: If the compound is dissolved in a solvent, collect it in a designated liquid waste container. Ensure the solvent is also listed on the hazardous waste label.

  • Maintain Safe Storage:

    • Keep the waste container sealed except when adding waste.[9][10]

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[11][12]

    • Use secondary containment (e.g., a chemical-resistant tray) for liquid waste containers to mitigate spills.[9]

G cluster_prep Preparation & Labeling cluster_collection Waste Collection cluster_storage Interim Storage A Select Compatible, Leak-Proof Container B Affix 'Hazardous Waste' Label Before First Use A->B C Clearly Write Full Chemical Name: 'this compound' B->C D Add Waste to Container (Solid or Liquid) C->D Begin Filling E Keep Container Closed Except When Adding Waste D->E F Store in Designated Satellite Accumulation Area (SAA) E->F Store Securely G Use Secondary Containment for Liquids F->G H Request Pickup from EHS When Container is Full G->H

Caption: Workflow for routine disposal of this compound waste.

Spill Management Protocol

Even with meticulous handling, spills can occur. An immediate and correct response is vital to protect personnel and the environment.

Immediate Actions for a Small Spill (manageable by lab personnel):

  • Alert & Secure: Immediately alert personnel in the vicinity. Secure the area to prevent others from entering.

  • Don PPE: Wear, at a minimum, a lab coat, goggles, and two pairs of chemically resistant gloves.

  • Contain: Cover the spill with an absorbent material from a chemical spill kit (e.g., vermiculite or sand).

  • Clean: Carefully sweep the solid absorbent material into a designated waste bag or container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Package & Label: Place all contaminated materials (absorbent, gloves, wipes) into a hazardous waste container labeled "Spill Debris containing this compound."

  • Report: Report the incident to your laboratory supervisor and EHS office according to institutional policy.

For large or unmanageable spills, evacuate the area immediately, close the doors, and contact your institution's emergency response or EHS department.

G Spill Spill Occurs Alert Alert Nearby Personnel Spill->Alert IsSmall Is Spill Small & Manageable? Alert->IsSmall Evacuate Evacuate Area CallEHS Call EHS / Emergency Response Evacuate->CallEHS IsSmall->Evacuate No DonPPE Don Appropriate PPE IsSmall->DonPPE Yes Contain Contain with Absorbent DonPPE->Contain Clean Collect Debris into Hazardous Waste Container Contain->Clean Decontaminate Decontaminate Surface Clean->Decontaminate Report Report to Supervisor/EHS Decontaminate->Report

Caption: Decision tree for responding to a chemical spill.

Final Disposal Pathway

Laboratory personnel are responsible for proper collection and labeling, but the final disposal must be handled by trained professionals.

  • Request Pickup: Once your waste container is full (typically 80-90% capacity to prevent overfilling), submit a hazardous waste pickup request to your institution's EHS department.[10]

  • EHS Consolidation: EHS personnel will transport the waste from the SAA to a Central Accumulation Area (CAA).[12]

  • Off-Site Treatment: From the CAA, the waste is manifested and transported by a licensed hazardous waste vendor to a permitted Treatment, Storage, and Disposal Facility (TSDF).[6][7]

  • Destruction: Due to its chlorinated nature, this compound waste will undergo high-temperature incineration to ensure complete destruction of the hazardous organic components into simpler, less harmful compounds.[15]

Evaporation of this chemical waste in a fume hood is strictly prohibited and is not an acceptable method of disposal.[9][10]

References

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube. 6

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. 2

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). 5

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). 16

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. 11

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). 3

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed. 4

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. 7

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. 12

  • Process for Disposal of Chlorinated Organic Residues. American Chemical Society Publications. 15

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. 10

  • Safety Data Sheet for 6-Chloro-7-deazapurine. Fisher Scientific. 8

  • Hazardous Waste Disposal Guide. Dartmouth College. 9

  • Laboratory chemical waste disposal guidelines. University of Otago. 13

  • Hazardous Waste Reduction. University of California, Santa Cruz - Environmental Health and Safety. 14

  • Safety Data for 2-Chloro-9-methyl-7H-purin-8(9H)-one. Fluorochem. 1

Sources

Navigating the Unseen Threat: A Guide to Safely Handling 2-Chloro-7-methyl-7H-purin-8(9H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

As a Senior Application Scientist, I understand that groundbreaking research often involves navigating the complexities of novel chemical entities. 2-Chloro-7-methyl-7H-purin-8(9H)-one, a chlorinated purine derivative, represents a class of compounds with significant potential in drug discovery. However, this potential is matched by the need for meticulous handling to ensure the safety of our most valuable asset: our researchers. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a culture of proactive safety.

The Hierarchy of Control: A Multi-Layered Defense

Before detailing specific Personal Protective Equipment (PPE), it is crucial to understand that PPE is the last line of defense. A robust safety strategy begins with engineering and administrative controls designed to minimize exposure at the source.

Control TierImplementation Strategy for this compound
Engineering Controls All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood to control airborne particulates and vapors.
Administrative Controls Access to the compound should be restricted to trained personnel. A designated area for its use should be clearly marked. All users must be familiar with this guide and the location of emergency equipment.
Personal Protective Equipment (PPE) As detailed below, appropriate PPE must be worn at all times when handling the compound.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not a matter of convenience but a critical decision based on a thorough risk assessment. For this compound, the following PPE is mandatory:

  • Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[2][3] Given the potential for splashes when preparing solutions, a face shield worn over safety goggles is strongly recommended.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice, but it is best practice to consult the glove manufacturer's compatibility chart for chlorinated organic compounds. Double-gloving is recommended, especially during weighing and solution preparation.

    • Laboratory Coat: A long-sleeved, buttoned laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat provides an additional layer of protection.

  • Respiratory Protection: For weighing and handling of the solid powder where dust formation is possible, a NIOSH-approved respirator is necessary. An N95 respirator may be sufficient for low-dust situations, but a full-face respirator offers a higher protection factor and also protects the eyes and face.[2][3]

Step-by-Step Handling Protocol: A Workflow for Safety

The following workflow is designed to guide the user through the safe handling of this compound from receipt to disposal.

cluster_prep Preparation & Weighing cluster_reaction Experimental Use cluster_cleanup Decontamination & Disposal prep_start Don Appropriate PPE weigh Weigh Compound in Fume Hood prep_start->weigh prep_end Securely Cap & Label Container weigh->prep_end dissolve Dissolve in Solvent in Fume Hood prep_end->dissolve Transfer to Reaction Area reaction Perform Reaction/Experiment dissolve->reaction decon Decontaminate Work Area reaction->decon Post-Experiment waste Segregate Halogenated Waste decon->waste dispose Dispose of Waste in Labeled Container waste->dispose

Figure 1. Safe Handling Workflow for this compound

1. Preparation and Weighing:

  • Don PPE: Before handling the primary container, put on all required PPE as outlined above.

  • Work in a Fume Hood: Place the container of this compound in a chemical fume hood.

  • Weighing: Carefully weigh the desired amount of the solid compound. Use a spatula and avoid creating dust. If any dust is generated, it will be contained by the fume hood's airflow.

  • Labeling: Immediately after weighing, securely cap the container and ensure it is clearly labeled according to your institution's guidelines.

2. Experimental Use:

  • Dissolution: When preparing solutions, add the solvent to the solid in the fume hood. This minimizes the risk of dust inhalation.

  • Reactions: Conduct all experimental procedures involving this compound within the fume hood.

3. Decontamination and Disposal:

  • Work Area Decontamination: After each use, thoroughly decontaminate the work area, including the balance and any surfaces that may have come into contact with the compound. A suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash is generally effective.

  • Waste Segregation: This is a critical step. This compound is a halogenated organic compound. All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, weighing paper) and solutions, must be disposed of in a designated, clearly labeled "Halogenated Organic Waste" container. Do not mix this waste with non-halogenated waste streams.

  • Waste Container Management: Keep the halogenated waste container securely closed when not in use. Store it in a well-ventilated area, away from incompatible materials.

Emergency Procedures: Planning for the Unexpected

Spill Response:

  • Small Spills (in a fume hood): If a small amount of solid is spilled, carefully wipe it up with a damp cloth or paper towel (to avoid creating dust) and place the cleaning materials in the halogenated waste container. Decontaminate the area.

  • Large Spills: Evacuate the immediate area and alert your institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By adhering to these protocols, you are not only ensuring your own safety but also contributing to a secure research environment for your colleagues. The principles of careful planning, containment, and proper disposal are the cornerstones of responsible chemical handling.

References

  • Echemi. (2019, July 15). 2-Chloro-7-(phenylmethyl)-7H-purin-6-amine Safety Data Sheets.
  • Fisher Scientific. (2024, February 7). SAFETY DATA SHEET: 6-Chloro-7-deazapurine.
  • Echemi. (n.d.). 2-chloro-6-methyl-9H-purine SDS, 1681-19-2 Safety Data Sheets.
  • Sigma-Aldrich. (n.d.). 2-Chloro-7H-purine | 1681-15-8.
  • Echemi. (n.d.). 2-chloro-9-methyl-9H-purine SDS, 2346-73-8 Safety Data Sheets.
  • Fluorochem. (n.d.). 2-Chloro-9-methyl-7H-purin-8(9H)-one.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-7-methyl-7H-purin-8(9H)-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-7-methyl-7H-purin-8(9H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.